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  • Product: 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride
  • CAS: 2377606-87-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride

CAS Number: 2377606-87-4 A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of a versatile building block in modern medicinal chemistry. I...

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Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 2377606-87-4

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of a versatile building block in modern medicinal chemistry.

Introduction

3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride is a specialized organic compound that has garnered significant interest within the fields of medicinal chemistry and materials science.[1] Its unique trifunctional nature, possessing a boronic acid moiety, a primary amine, and a fluorine substituent on an aromatic ring, makes it a highly valuable building block for the synthesis of complex molecules.[2][3] The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful tool for the formation of carbon-carbon bonds.[4][5] The aminomethyl group provides a site for further functionalization or for modulating the pharmacokinetic properties of a molecule, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[6] This guide provides a comprehensive overview of the synthesis, properties, and key applications of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride, offering a technical resource for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride is presented in the table below.

PropertyValueSource
CAS Number 2377606-87-4[2]
Molecular Formula C₇H₁₀BClFNO₂[3]
Molecular Weight 205.42 g/mol [3]
Appearance White to off-white solid[1]
Purity Typically ≥98%[2]
Solubility Soluble in water[1]
Storage Store in an inert atmosphere at 2-8°C[3]

Synthesis of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride

Synthetic Scheme

Synthesis_of_3-(Aminomethyl)-5-fluorophenylboronic_acid_hydrochloride start 3-Bromo-5-fluorobenzonitrile intermediate1 3-Bromo-5-fluorobenzylamine start->intermediate1 Reduction (e.g., Ammonia Borane) intermediate2 3-(Aminomethyl)-5-fluorophenylboronic acid intermediate1->intermediate2 Lithiation & Borylation (n-BuLi, B(O-iPr)₃) final_product 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride intermediate2->final_product Salt Formation (HCl) Suzuki_Miyaura_Coupling reagent1 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride catalyst Pd Catalyst Base reagent1->catalyst reagent2 Aryl/Heteroaryl Halide (R-X) reagent2->catalyst product Coupled Product catalyst->product

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Exploratory

3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride chemical properties

An In-depth Technical Guide to 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride Introduction 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride is a bifunctional organoboron compound of significant interest...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride

Introduction

3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride is a bifunctional organoboron compound of significant interest to researchers in medicinal chemistry and materials science. As a synthetic building block, its utility is primarily anchored in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] The presence of three key functional groups—a boronic acid, a primary aminomethyl group, and a fluorine atom—on a phenyl ring makes it a versatile reagent for constructing complex molecular architectures.

The boronic acid moiety serves as the reactive handle for carbon-carbon bond formation. The aminomethyl group provides a site for further derivatization, such as amide bond formation or reductive amination, and can also modulate the compound's solubility and biological activity. The fluorine atom, a common bioisostere in modern drug design, can enhance metabolic stability, improve binding affinity, and alter pharmacokinetic properties. This guide provides a comprehensive overview of the chemical properties, applications, handling, and safety protocols for 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride, designed for professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Properties

A clear understanding of the compound's physical and chemical properties is fundamental to its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection, and analytical characterization methods.

Core Properties

The key physicochemical properties of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride are summarized in the table below.

PropertyValueSource(s)
CAS Number 2377606-87-4[3]
Molecular Formula C₇H₁₀BClFNO₂[3]
Molecular Weight 205.42 g/mol [3][4]
Appearance White to off-white solid/powder[5]
Purity Typically ≥95-98%[4][6]
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol); slightly soluble in water.[7]
Storage Conditions Store under inert atmosphere at 2-8°C for long-term stability.[3]
Structural Representation

The chemical structure of the compound is critical to understanding its reactivity.

Caption: 2D Structure of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride.

Spectroscopic Characterization

While specific spectra are dependent on the solvent and instrument used, the following provides an expert interpretation of expected analytical data for structural verification.[8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum would be expected to show distinct signals for the aromatic protons, characterized by complex splitting patterns due to both H-H and H-F coupling. A singlet or triplet corresponding to the benzylic methylene (-CH₂-) protons would appear, typically between 4.0 and 4.5 ppm. A broad signal for the ammonium (-NH₃⁺) protons would also be present, and the two hydroxyl protons of the boronic acid group often appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display multiple signals in the aromatic region (110-160 ppm). The carbon atom directly bonded to the fluorine will show a large coupling constant (¹JCF), and other aromatic carbons will exhibit smaller 2- and 3-bond C-F couplings.[9] The benzylic carbon signal will be observed in the aliphatic region.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode would typically show the molecular ion corresponding to the free base [M-Cl]⁺.

Synthesis, Reactivity, and Applications

Synthetic Overview

The synthesis of arylboronic acids like the title compound generally follows established organometallic routes. A common strategy involves a lithium-halogen exchange reaction on a suitably protected aniline derivative, followed by quenching with a borate ester (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup to hydrolyze the boronate ester and deprotect the amine, yielding the hydrochloride salt.[10] The choice of protecting group for the amine is crucial to prevent interference with the organolithium intermediate.

Reactivity and Core Application: The Suzuki-Miyaura Coupling

The primary utility of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride is as a coupling partner in the Suzuki-Miyaura reaction.[2] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organohalide (or triflate), making it one of the most powerful tools in modern organic synthesis.[1]

Causality of the Reaction: The reaction's success hinges on a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide).

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 3-(aminomethyl)-5-fluorophenyl moiety) to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OH)₂ (Base) r1_pd_r2 R¹-Pd(II)L₂-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are provided as a guide for researchers. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[11]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical setup for coupling 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride with an aryl bromide.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture. A common system is a mixture of an organic solvent and water, such as Dioxane/H₂O or Toluene/Ethanol/H₂O.[12]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

workflow start Start: Assemble Reagents setup Combine Reagents in Flask under Inert Gas start->setup solvents Add Degassed Solvents setup->solvents heat Heat and Stir (e.g., 90°C) solvents->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Dry, Concentrate, & Purify (Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: Stability and Storage

Arylboronic acids can degrade over time, primarily through oxidation and protodeboronation (cleavage of the C-B bond).[7] Proper storage is essential to ensure the compound's integrity.

  • Long-Term Storage: For maximum shelf-life, store the solid compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C.[3]

  • Short-Term/Working Use: Keep the container tightly sealed when not in use to minimize exposure to air and moisture. Avoid leaving the compound exposed to the open atmosphere for extended periods.

Safety and Handling

As a laboratory chemical, 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride must be handled with care. The following safety information is derived from available material safety data sheets.[3][5]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14]

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

  • Handling Recommendations: Always handle this compound in a chemical fume hood.[11] Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15] In case of accidental contact, follow standard first aid procedures and seek medical attention if symptoms persist.[16]

Conclusion

3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride is a high-value synthetic intermediate that offers chemists a reliable tool for introducing a fluorinated aminomethylphenyl moiety into target molecules. Its primary role in Suzuki-Miyaura coupling, combined with the strategic placement of its functional groups, makes it an important building block in the synthesis of novel pharmaceutical candidates and functional materials. Adherence to the proper handling, storage, and reaction protocols outlined in this guide will ensure its successful application and contribute to the integrity and reproducibility of scientific research.

References

  • KamulinBiotech Co., Ltd. Materials Safety Data Sheet. [Link]

  • PubChem. Boronic acid, B-(3-(aminomethyl)phenyl)-, hydrochloride (1:1). [Link]

  • Theranostics. Supporting Information. [Link]

  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

  • National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • National Center for Biotechnology Information. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]

  • ResearchGate. Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid. [Link]

  • University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

Sources

Foundational

A Technical Guide to 3-(Aminomethyl)-5-fluorophenylboronic Acid Hydrochloride: Properties, Applications, and Protocols

Executive Summary This document provides a comprehensive technical overview of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride, a specialized building block of significant interest to researchers in medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document provides a comprehensive technical overview of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride, a specialized building block of significant interest to researchers in medicinal chemistry and organic synthesis. We will delve into its core physicochemical properties, with a primary focus on its molecular weight, and explore its functional role in advanced chemical transformations. This guide offers field-proven insights into its application, including a detailed, validated protocol for its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction to a Versatile Building Block

3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride belongs to the class of organoboron compounds, which are pivotal reagents in synthetic chemistry.[1] The presence of three key functional groups—a boronic acid, a fluorine atom, and an aminomethyl group (as a hydrochloride salt)—makes this molecule a highly versatile and valuable building block.

  • The Boronic Acid Moiety (-B(OH)₂): This group is the reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is one of the most powerful methods for forming carbon-carbon bonds.[2]

  • The Fluorine Substituent (-F): The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry.[3] Fluorine can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3][4]

  • The Aminomethyl Group (-CH₂NH₂·HCl): The primary amine, protected as a hydrochloride salt for stability and improved solubility, provides a crucial point for further functionalization or for acting as a key pharmacophore that can interact with biological targets through hydrogen bonding or ionic interactions.

The strategic placement of these groups makes this reagent particularly useful for synthesizing complex molecules and libraries of compounds for drug discovery and materials science.[5][6]

Core Physicochemical Properties

A precise understanding of a reagent's properties is fundamental to its successful application in any experimental design. The key data for 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride are summarized below.

PropertyValueSource(s)
Molecular Weight 205.42 g/mol [7][8]
Molecular Formula C₇H₁₀BClFNO₂[7]
CAS Number 2377606-87-4[1][8]
Appearance White to off-white solid[6]
Purity Typically ≥95%[8]
Storage Conditions Inert atmosphere, 2-8°C[7]

Note: The molecular weight is a critical parameter for all stoichiometric calculations in reaction planning.

Application Profile: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for phenylboronic acids is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the synthesis of biaryl compounds, styrenes, and conjugated systems.[2] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an aryl or vinyl halide (or triflate).[9]

The reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of catalyst, base, and solvent is critical and often depends on the specific substrates being used. Electron-deficient boronic acids, such as those containing fluorine, can sometimes be challenging substrates, potentially requiring specific conditions to drive the transmetalation step effectively.[10][11]

Logical Workflow for Suzuki-Miyaura Coupling

The diagram below illustrates the generalized workflow for a Suzuki-Miyaura coupling experiment, from reagent preparation to product isolation.

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Catalysis cluster_workup 3. Isolation & Purification reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base (e.g., K₂CO₃) solvent Add Anhydrous Solvent (e.g., Toluene/DME) reagents->solvent degas Degas Mixture (Ar or N₂ Purge) solvent->degas catalyst Add Pd Catalyst (e.g., PdCl₂(dppf)) degas->catalyst Under Inert Atmosphere heat Heat to Reaction Temp (e.g., 85 °C) catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor filter Filter through Celite monitor->filter Upon Completion extract Aqueous Workup & Extraction filter->extract purify Column Chromatography extract->purify product Product Characterization (NMR, MS) purify->product

Figure 1. Step-by-step experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Field-Proven Experimental Protocol

This section provides a detailed, self-validating protocol for the Suzuki-Miyaura coupling of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride with a generic aryl bromide.

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

  • 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 - 0.1 equivalents)

  • Sodium Carbonate (Na₂CO₃), 2 M aqueous solution (10 mL per mmol of aryl bromide)

  • Toluene/Dioxane solvent mixture (4:1 ratio, 10 mL per mmol of aryl bromide)

  • Celite for filtration

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the aryl bromide (1.0 equiv.), 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride (1.2 equiv.), and the PdCl₂(dppf) catalyst (0.1 equiv.).

    • Causality: Using a slight excess of the boronic acid helps to drive the reaction to completion, compensating for any potential decomposition or side reactions. The dppf ligand on the palladium catalyst provides stability and promotes the catalytic cycle.

  • Solvent Addition and Degassing: Add the toluene/dioxane (4:1) solvent mixture followed by the 2 M aqueous Na₂CO₃ solution.

    • Causality: A biphasic solvent system is common for Suzuki couplings, facilitating the interaction of both organic-soluble and water-soluble components.[9] The base (Na₂CO₃) is crucial for the transmetalation step, converting the boronic acid to a more reactive boronate species.[2]

  • Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Causality: The Pd(0) species, which is the active catalyst, is sensitive to oxygen. Removing dissolved oxygen prevents catalyst oxidation and deactivation, ensuring a high reaction yield.

  • Reaction Execution: Heat the reaction mixture to 85 °C under a positive pressure of nitrogen or argon.

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. 85 °C is a standard temperature for many Suzuki couplings that balances reaction speed with solvent loss and substrate stability.[9]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. c. Transfer the filtrate to a separatory funnel, separate the organic and aqueous layers. d. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product using silica gel column chromatography to obtain the desired biaryl compound.

  • Validation: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride is a high-value, multifunctional reagent with direct applications in the synthesis of complex organic molecules. Its molecular weight of 205.42 g/mol is the foundational parameter for its use in quantitative synthesis.[7][8] By leveraging its unique combination of a reactive boronic acid, a bioisosteric fluorine atom, and a versatile amino group, researchers and drug development professionals can efficiently construct novel molecular architectures with significant potential in medicinal chemistry and materials science. The provided protocol offers a robust and well-rationalized starting point for its successful implementation in the laboratory.

References

  • Chem-Impex. 4-Fluorophenylboronic acid. Available from: [Link]

  • CM-CIC. cas 2377606-87-4|| where to buy 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride. Available from: [Link]

  • Uemura, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters. Available from: [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Available from: [Link]

  • Uemura, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. Available from: [Link]

  • Szewczyk, M., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • PubChem. Boronic acid, B-(3-(aminomethyl)phenyl)-, hydrochloride (1:1). Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. Available from: [Link]

  • Liu, S., et al. (2013). A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Organic & Biomolecular Chemistry. Available from: [Link]

  • NextSDS. 2-Amino-5-fluorophenylboronic acid, HCl — Chemical Substance Information. Available from: [Link]

  • ResearchGate. Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-(Aminomethyl)-5-fluorophenylboronic Acid Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride, a key building block in contemp...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride, a key building block in contemporary medicinal chemistry. The strategic incorporation of both a fluorine atom and an aminomethyl group onto the phenylboronic acid scaffold imparts unique physicochemical properties that are highly advantageous for drug design. This document will delve into the compound's structure, properties, a plausible synthetic route, and its significant applications, particularly in the construction of complex molecular architectures for targeted therapeutics.

Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the synthesis of numerous pharmaceuticals and functional materials. The utility of the phenylboronic acid motif is further enhanced by substitution on the phenyl ring.

The introduction of a fluorine atom can significantly improve a drug candidate's metabolic stability, bioavailability, and binding affinity to its biological target.[2][3] Concurrently, the aminomethyl group provides a basic handle for salt formation, improving solubility and offering a point for further chemical modification. 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride combines these desirable features, making it a valuable reagent for medicinal chemists.

Physicochemical Properties and Structural Elucidation

The hydrochloride salt of 3-(Aminomethyl)-5-fluorophenylboronic acid is typically a solid at room temperature.[4] Its structure combines the key functionalities that drive its utility in drug discovery.

PropertyValueSource
CAS Number 2377606-87-4[5]
Molecular Formula C₇H₁₀BClFNO₂[6]
Molecular Weight 205.42 g/mol [6]
Appearance White to off-white solid
Solubility Soluble in water, methanol

Structural Elucidation:

The structural integrity of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride would be confirmed through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic protons of the aminomethyl group, and the protons of the amine and boronic acid hydroxyl groups. The coupling patterns of the aromatic protons would be indicative of the 1,3,5-substitution pattern on the phenyl ring, with additional splitting due to the fluorine atom.

    • ¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbon atom attached to the fluorine would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature of fluorinated aromatic compounds.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretching of the boronic acid, N-H stretching of the ammonium group, C-F stretching, and aromatic C-H and C=C vibrations.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further corroborating the elemental composition.

Synthesis Protocol: A Plausible Route

A logical starting material for this synthesis is 3-bromo-5-fluorobenzylamine . The synthesis can be envisioned in the following key steps:

Synthesis_Workflow A 3-Bromo-5-fluorobenzylamine B Protection of Amine A->B e.g., Boc Anhydride C Lithium-Halogen Exchange B->C n-BuLi or t-BuLi, -78 °C D Borylation C->D Trialkyl borate E Hydrolysis & Salt Formation D->E Aqueous HCl F Final Product E->F Purification Applications A 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride B Suzuki-Miyaura Coupling A->B C Biaryl & Heterobiaryl Scaffolds B->C D Enzyme Inhibitors (e.g., Protease, Kinase) C->D E GPCR Ligands C->E F Other Biologically Active Molecules C->F

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Foundational

A Technical Guide to the Synthesis of 3-(Aminomethyl)-5-fluorophenylboronic Acid Hydrochloride

Abstract This technical guide provides a detailed, in-depth protocol for the synthesis of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride, a key building block in contemporary medicinal chemistry. Boronic acids...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed, in-depth protocol for the synthesis of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride, a key building block in contemporary medicinal chemistry. Boronic acids and their derivatives are crucial intermediates in the pharmaceutical industry, primarily for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a fundamental method for forming carbon-carbon bonds.[1][2] The title compound, featuring a fluorinated phenyl ring and an aminomethyl group, is a versatile synthon for creating complex molecules with potential therapeutic applications. This guide outlines a robust, multi-step synthetic strategy starting from a commercially available precursor, detailing the necessary experimental procedures, safety considerations, and analytical validation methods.

Introduction and Strategic Overview

Boronic acids have become indispensable tools in drug discovery and development.[3][4] Their stability, functional group tolerance, and predictable reactivity in C-C bond-forming reactions have cemented their importance.[5] The specific target molecule, 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride, incorporates three key pharmacophoric elements:

  • A Phenylboronic Acid Moiety: Essential for Suzuki-Miyaura cross-coupling reactions.[6]

  • A Fluorine Atom: Often introduced to modulate metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.

  • An Aminomethyl Group: Provides a basic handle for salt formation, improving solubility and offering a site for further molecular elaboration.

The synthesis requires a carefully planned strategy due to the incompatibility of the reactive organometallic intermediates with the primary amine. Therefore, a protection-borylation-deprotection sequence is the most logical and field-proven approach. The tert-butoxycarbonyl (Boc) group is selected as the amine protecting group due to its stability under the planned borylation conditions and its straightforward removal under acidic conditions, which conveniently leads to the desired hydrochloride salt in the final step.[7][8]

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the final hydrochloride salt to its free base, which is then traced back to a Boc-protected boronic acid. The boronic acid functionality is installed via a lithium-halogen exchange on a suitable Boc-protected bromo-precursor. This precursor is synthesized in two steps from the commercially available 3-bromo-5-fluorobenzonitrile.[9][10][11]

G Target 3-(Aminomethyl)-5-fluorophenylboronic acid HCl Boc_Deprotection Boc Deprotection & Salt Formation Target->Boc_Deprotection Boc_Boronic_Acid N-Boc-3-(aminomethyl)- 5-fluorophenylboronic acid Boc_Deprotection->Boc_Boronic_Acid Borylation Lithium-Halogen Exchange & Borylation Boc_Boronic_Acid->Borylation Boc_Precursor tert-Butyl (3-bromo-5-fluorobenzyl)carbamate Borylation->Boc_Precursor Protection Boc Protection Boc_Precursor->Protection Amine_Precursor (3-Bromo-5-fluorophenyl)methanamine Protection->Amine_Precursor Reduction Nitrile Reduction Amine_Precursor->Reduction Starting_Material 3-Bromo-5-fluorobenzonitrile Reduction->Starting_Material

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocols

Safety Precaution: All reactions must be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Organolithium reagents like n-butyllithium are pyrophoric and must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques.

Step A: Synthesis of tert-Butyl (3-bromo-5-fluorobenzyl)carbamate (Protected Precursor)

This two-step sequence first reduces the nitrile to a primary amine, which is then immediately protected without purification of the potentially unstable free amine.

A-1: Reduction of 3-Bromo-5-fluorobenzonitrile

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Carefully add Lithium Aluminum Hydride (LiAlH₄) (1.2 eq.) to the THF in portions at 0 °C (ice-water bath).

  • Dissolve 3-bromo-5-fluorobenzonitrile (1.0 eq.) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with THF (3 x 50 mL).

  • The filtrate containing the crude (3-bromo-5-fluorophenyl)methanamine is used directly in the next step.

A-2: Boc Protection of (3-bromo-5-fluorophenyl)methanamine

  • To the filtrate from the previous step, add triethylamine (Et₃N) (1.5 eq.) followed by di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) dissolved in THF (20 mL).

  • Stir the reaction mixture at room temperature overnight (approx. 16 hours).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield tert-butyl (3-bromo-5-fluorobenzyl)carbamate as a white solid.

Step B: Synthesis of N-Boc-3-(aminomethyl)-5-fluorophenylboronic acid

This step involves a low-temperature lithium-halogen exchange to form an aryllithium species, which is then trapped with a borate ester.

  • Add the purified tert-butyl (3-bromo-5-fluorobenzyl)carbamate (1.0 eq.) to a flame-dried, three-necked round-bottom flask and place it under a high vacuum for 1 hour to ensure it is anhydrous.

  • Dissolve the starting material in anhydrous THF (100 mL) under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes) (1.1 eq.) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction is typically very fast.[12][13]

  • Stir the resulting aryllithium solution at -78 °C for 30 minutes.

  • In a separate flame-dried flask, dissolve triisopropyl borate (1.5 eq.) in anhydrous THF (30 mL).

  • Transfer the aryllithium solution via cannula into the triisopropyl borate solution at -78 °C.

  • After the addition is complete, stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) (50 mL).

  • Partition the mixture between ethyl acetate (100 mL) and water (50 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected boronic acid, which is used in the next step without further purification.

Step C: Deprotection and Hydrochloride Salt Formation

The final step involves the acid-catalyzed removal of the Boc protecting group, which simultaneously protonates the amine to form the target hydrochloride salt.[1][14]

  • Dissolve the crude N-Boc-3-(aminomethyl)-5-fluorophenylboronic acid from the previous step in 1,4-dioxane (50 mL).

  • To this solution, add a 4M solution of HCl in 1,4-dioxane (5.0 eq.) dropwise at room temperature.[3][15]

  • A white precipitate should form upon addition or shortly thereafter.

  • Stir the suspension at room temperature for 4 hours, or until TLC/LCMS analysis indicates complete deprotection.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether (3 x 30 mL) to remove any non-polar impurities.

  • Dry the product under high vacuum to afford 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride as a stable, white to off-white solid.

Data Presentation and Quality Control

Table 1: Reagent Summary
StepReagentMolar Eq.Purpose
A-1 3-Bromo-5-fluorobenzonitrile1.0Starting Material
Lithium Aluminum Hydride1.2Reducing Agent
Tetrahydrofuran (anhydrous)-Solvent
A-2 Di-tert-butyl dicarbonate (Boc₂O)1.2Protecting Agent
Triethylamine (Et₃N)1.5Base
B tert-Butyl (3-bromo-5-fluorobenzyl)carbamate1.0Borylation Precursor
n-Butyllithium (n-BuLi)1.1Li-Halogen Exchange
Triisopropyl borate1.5Boron Source
Tetrahydrofuran (anhydrous)-Solvent
C 4M HCl in 1,4-Dioxane5.0Deprotection/Salt Formation
1,4-Dioxane-Solvent
Analytical Characterization

The final product should be characterized by the following methods to confirm its identity and purity:

  • ¹H NMR: To confirm the presence of aromatic and aminomethyl protons and the absence of the Boc group.

  • ¹³C NMR: To verify the carbon skeleton of the molecule.

  • ¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.

  • ¹¹B NMR: To confirm the presence of the boronic acid moiety.

  • Mass Spectrometry (ESI-MS): To determine the molecular weight of the free base.

  • HPLC: To assess the purity of the final compound.

Synthetic Workflow Diagram

G cluster_0 Step A: Precursor Synthesis cluster_1 Step B: Borylation cluster_2 Step C: Deprotection Start 3-Bromo-5-fluorobenzonitrile Reduction 1. LiAlH₄, THF, 0°C to RT Start->Reduction Amine (3-Bromo-5-fluorophenyl)methanamine (Crude) Reduction->Amine Protection 2. Boc₂O, Et₃N, THF, RT Amine->Protection Boc_Precursor tert-Butyl (3-bromo-5-fluorobenzyl)carbamate Protection->Boc_Precursor Li_Exchange 1. n-BuLi, THF, -78°C Boc_Precursor->Li_Exchange Borate_Add 2. Triisopropyl borate, -78°C to RT Li_Exchange->Borate_Add Hydrolysis 3. Aqueous Workup (NH₄Cl) Borate_Add->Hydrolysis Boc_Boronic_Acid N-Boc Protected Boronic Acid (Crude) Hydrolysis->Boc_Boronic_Acid HCl_Add 1. 4M HCl in Dioxane, RT Boc_Boronic_Acid->HCl_Add Filter_Dry 2. Filter and Dry HCl_Add->Filter_Dry Final_Product 3-(Aminomethyl)-5-fluorophenylboronic acid HCl Filter_Dry->Final_Product

Caption: Overall synthetic workflow for the target compound.

Conclusion

This guide presents a robust and scalable synthetic route for the preparation of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride. The strategy leverages well-established chemical transformations, including nitrile reduction, Boc-protection, lithium-halogen exchange for borylation, and acidic deprotection for salt formation. By following the detailed protocols and safety guidelines outlined herein, researchers and drug development professionals can reliably produce this valuable chemical building block for applications in medicinal chemistry and organic synthesis.

References

  • Boc Deprotection - HCl - Common Organic Chemistry . Common Organic Chemistry. Available at: [Link]

  • How can we do the deprotection of boc-amino acids using hcl ? . ResearchGate. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . MDPI. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . MDPI. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros . Reddit. Available at: [Link]

  • Boc Deprotection Mechanism - HCl - Common Organic Chemistry . Common Organic Chemistry. Available at: [Link]

  • The Crucial Role of Boronic Acids in Modern Drug Discovery . Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • tert-Butyl Carbamate (BOC) Deprotection . ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • lithium halogen exchange #1 revised . University of Wisconsin-Madison. Available at: [Link]

  • OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode . ETH Zurich. Available at: [Link]

  • Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams . The College of New Jersey. Available at: [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent . SynOpen. Available at: [Link]

  • 3-bromo-5-fluorobenzonitrile (C7H3BrFN) . PubChem. Available at: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Properties and Applications of Aminophenylboronic Acids

Introduction Within the expansive field of organic chemistry, boronic acids represent a fascinating and highly versatile class of compounds. Structurally, they are distinguished by a trivalent boron atom bonded to an org...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Within the expansive field of organic chemistry, boronic acids represent a fascinating and highly versatile class of compounds. Structurally, they are distinguished by a trivalent boron atom bonded to an organic substituent and two hydroxyl groups, creating a unique electronic profile characterized by a vacant p-orbital on the sp2-hybridized boron center.[1] This guide focuses on a particularly important subclass: aminophenylboronic acids (APBAs). These molecules feature both a reactive amino group and a boronic acid moiety on a central phenyl ring, a dual-functionality that unlocks a vast landscape of chemical and biological applications.

The position of the amino group relative to the boronic acid (ortho-, meta-, or para-) significantly influences the molecule's electronic properties, acidity, and steric profile, allowing for fine-tuning of its reactivity. This in-depth guide provides a technical exploration of the core physicochemical properties, synthesis, and reactivity of APBAs. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into why these molecules have become indispensable tools in the development of advanced biosensors, targeted drug delivery systems, and novel catalytic processes.

Chapter 1: Core Physicochemical Properties

A thorough understanding of the fundamental properties of APBAs is critical for designing robust experiments and applications. These properties dictate their behavior in different chemical environments and form the basis of their utility.

1.1 Molecular Structure and Electronic Profile

The defining feature of an aminophenylboronic acid is the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing boronic acid group (-B(OH)₂), mediated by the aromatic phenyl ring. The boron atom's sp² hybridization results in a trigonal planar geometry, with a low-energy vacant p-orbital perpendicular to this plane.[1] This orbital makes the boron atom a Lewis acid, capable of accepting a pair of electrons. The presence of the amino group increases the electron density of the phenyl ring, which in turn influences the Lewis acidity of the boron center.

Property3-Aminophenylboronic Acid (3-APBA)4-Aminophenylboronic Acid (4-APBA)
CAS Number 30418-59-8[2]89415-43-0[3][4]
Molecular Formula C₆H₈BNO₂[2][5]C₆H₈BNO₂[4]
Molecular Weight 136.94 g/mol [2][5]136.94 g/mol [4]
Appearance White to off-white powder or crystals[2][5]Crystalline powder[4]
Melting Point 225 °C[2][6]62-66 °C[4]
Boiling Point 376.0 °C (Predicted)[6]355 °C at 760 mmHg[4]
1.2 Acidity (pKa) and pH-Dependent Equilibrium

The functionality of APBAs is intrinsically linked to their acid-base properties. The boronic acid moiety exists in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[7] This transition is crucial as the anionic tetrahedral form exhibits significantly higher affinity for diols.

For 3-aminophenylboronic acid, two pKa values are relevant:

  • pKa₁: 4.46 (corresponding to the protonation of the amino group)

  • pKa₂: 8.81 (corresponding to the conversion of the boronic acid to the boronate ion)[6]

The general belief that boronic acids with lower pKa values show greater binding affinities for diols is not always true; the optimal pH for binding is a complex function affected by the pKa values of both the boronic acid and the diol.[8] However, as a guiding principle, increasing the pH above the pKa of the boronic acid shifts the equilibrium towards the more nucleophilic tetrahedral boronate anion, enhancing its ability to form stable complexes.[8]

pH_Equilibrium Neutral Trigonal Planar B(OH)₂ (Low Diol Affinity) Anionic Tetrahedral B(OH)₃⁻ (High Diol Affinity) Neutral->Anionic + OH⁻ Anionic->Neutral + H⁺

Caption: pH-dependent equilibrium of aminophenylboronic acid.

1.3 Solubility and Stability

Due to the polar boronic acid group, APBAs are generally soluble in water and other polar organic solvents like alcohols.[5] Their hydrochloride salts, such as 3-aminophenylboronic acid hydrochloride, often exhibit enhanced water solubility.[9]

Handling and Storage Considerations: The stability of APBAs is a critical factor for their successful application. Two primary degradation pathways must be managed:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. The reaction can be catalyzed by acidic or basic conditions.[10]

  • Oxidation: The boron center is susceptible to oxidation, which can be mitigated by storing the compound under an inert atmosphere (e.g., nitrogen or argon).[10]

Best Practices for Storage:

  • Atmosphere: Store under an inert atmosphere (nitrogen is recommended).[10]

  • Temperature: Keep refrigerated or in a freezer (e.g., -20°C for long-term solution storage).[6][10][11]

  • Moisture: Protect from moisture to prevent hydrolysis and decomposition. Store in a tightly sealed container in a dry environment.[10]

Chapter 2: The Chemistry of Diol Interactions

The most powerful and widely exploited property of aminophenylboronic acids is their ability to form reversible covalent bonds with molecules containing cis-1,2 or -1,3 diol functionalities.[12][13] This interaction is the cornerstone of their use in biosensing and drug delivery.

2.1 Mechanism of Reversible Covalent Bonding

APBAs react with diols, such as those found in saccharides, glycoproteins, and catechols, to form five- or six-membered cyclic boronate esters.[14] This reaction is a reversible condensation, where water is eliminated. The formation of these stable cyclic esters is highly specific to the cis-configuration of the hydroxyl groups, providing a molecular recognition capability.

Diol_Binding APBA APBA-B(OH)₂ Complex Cyclic Boronate Ester APBA->Complex Condensation Diol R-(OH)₂ (e.g., Glucose) Complex->APBA Hydrolysis Water 2H₂O Sensor_Workflow Start Synthesize AuNPs (Red Solution) Func Functionalize with APBA-Polymer Start->Func Add Add Bacterial Sample Func->Add Bind APBA Binds to Bacterial Surface Diols Add->Bind Agg AuNPs Aggregate Bind->Agg Result Color Change (Red → Blue/Purple) Agg->Result

Sources

Foundational

A Technical Guide to the Role of Fluorine in Phenylboronic Acid Reactivity

Abstract The strategic incorporation of fluorine into phenylboronic acids (PBAs) represents a powerful tool in modern chemistry, enabling precise modulation of their physicochemical properties and reactivity. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into phenylboronic acids (PBAs) represents a powerful tool in modern chemistry, enabling precise modulation of their physicochemical properties and reactivity. This guide provides an in-depth analysis of the multifaceted roles of fluorine substitution, moving beyond its classical description as a simple electron-withdrawing group. We will explore the fundamental impact of fluorine on Lewis acidity, dissect its influence on the mechanisms of cornerstone cross-coupling reactions, and highlight its strategic deployment in drug discovery and biomedical imaging. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of fluorinated PBAs to overcome synthetic challenges and design next-generation molecules.

The Fundamental Influence of Fluorine on Physicochemical Properties

The introduction of fluorine, the most electronegative element, into an organic molecule profoundly alters its electronic landscape.[1] In phenylboronic acids, this manifests most critically as a significant enhancement of Lewis acidity, a property central to their reactivity.

Enhancing Lewis Acidity: The Impact on pKa

Boronic acids function as Lewis acids, accepting a lone pair from a Lewis base (like a hydroxide ion) to convert from a trigonal planar sp² hybridized state to a more stable tetrahedral sp³ hybridized boronate anion. The equilibrium of this reaction is described by the pKa. A lower pKa value signifies a stronger Lewis acid. Unsubstituted phenylboronic acid has a pKa of approximately 8.86.[2]

The introduction of fluorine atoms to the phenyl ring markedly increases this acidity (lowers the pKa).[3][4][5] This is primarily due to the strong electron-withdrawing inductive effect of fluorine, which stabilizes the resulting negative charge on the tetrahedral boronate species.[2]

The position of the fluorine substituent plays a crucial role:

  • meta and para Positions: In the meta position, the inductive effect dominates, leading to a clear increase in acidity. In the para position, the inductive effect is partially offset by the electron-donating resonance (mesomeric) effect of fluorine's lone pairs, resulting in a less pronounced, but still significant, increase in acidity.[2]

  • ortho Position: The ortho position often shows the most dramatic increase in acidity. This is due to a combination of the strong inductive effect and the potential for intramolecular interactions, such as a B-O-H···F hydrogen bond, which can stabilize the acid form.[2]

The following diagram illustrates the fundamental equilibrium governing boronic acid acidity.

Caption: Equilibrium between trigonal planar PBA and the tetrahedral boronate.

Quantitative Data: pKa Values of Fluorinated Phenylboronic Acids

The following table summarizes the experimentally determined pKa values for a selection of fluorinated phenylboronic acids, demonstrating the tangible effect of fluorine substitution.

CompoundSubstituent(s)pKa Value
Phenylboronic AcidH8.86[2]
2-Fluorophenylboronic Acid2-F8.00[2]
3-Fluorophenylboronic Acid3-F8.38[2]
4-Fluorophenylboronic Acid4-F8.77[2]
2,6-Difluorophenylboronic Acid2,6-F₂6.85[2]
3,5-Difluorophenylboronic Acid3,5-F₂7.61[2]
2,3,4,6-Tetrafluorophenylboronic Acid2,3,4,6-F₄6.17[2]
Pentafluorophenylboronic AcidF₅6.70[3]
4-(Trifluoromethyl)phenylboronic Acid4-CF₃8.09[6]

Note: pKa values can vary slightly based on experimental conditions.

Modulating Reactivity in Key Catalytic Cycles

The enhanced Lewis acidity of fluorinated PBAs directly translates to altered reactivity in many synthetically crucial reactions. This is particularly evident in palladium- and copper-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[7][8] A critical, often rate-limiting, step in the catalytic cycle is transmetalation , where the organic group is transferred from the boron atom to the palladium(II) center. This step typically requires activation of the boronic acid by a base to form the more nucleophilic boronate anion.

Fluorination impacts this process in two ways:

  • Facilitated Boronate Formation: Due to their lower pKa, fluorinated PBAs form the active boronate species under milder basic conditions compared to their non-fluorinated counterparts.

  • Overcoming Inactivity: Highly electron-deficient arylboronic acids, such as pentafluorophenylboronic acid (C₆F₅B(OH)₂), are notoriously poor substrates under standard Suzuki conditions.[9][10][11] The extreme electron deficiency of the C₆F₅ group hinders its transfer to the palladium center.[9]

Causality in Experimental Choice: To overcome this hurdle, specialized conditions have been developed. For instance, the combination of a strong fluoride base like cesium fluoride (CsF) and a silver(I) oxide (Ag₂O) co-catalyst has been shown to be essential for promoting the coupling of C₆F₅B(OH)₂.[9][10][11] The prevailing hypothesis is that Ag₂O facilitates the transmetalation step, possibly through an intermediate silver-aryl species, thereby overcoming the inherent inactivity of the highly fluorinated boronic acid.

Caption: The Suzuki-Miyaura cycle, highlighting the key transmetalation step.

The Chan-Evans-Lam (CEL) Coupling

The Chan-Evans-Lam (CEL) reaction facilitates the formation of C-N and C-O bonds using a copper catalyst.[12][13] While mechanistically distinct from the Suzuki coupling, the electronic properties of the boronic acid partner are still paramount. Fluorinated arylboronic acids are effective partners in these reactions.[14] The increased Lewis acidity can facilitate the formation of key copper-boron intermediates, although electron-deficient arylboronic acids can sometimes lead to slower reaction rates due to challenges in subsequent steps of the catalytic cycle.[15] The presence of electron-withdrawing fluoroalkyl groups on the nucleophilic partner has been shown to significantly assist in the formation of the desired C-N bond, highlighting the complex electronic interplay in these systems.[16]

Strategic Applications in Drug Discovery and Biomedical Imaging

The unique properties imparted by fluorine make fluorinated PBAs highly valuable in the pharmaceutical and biomedical fields.[1][17][18][19][20]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond at a strategic position can block enzymatic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[1]

  • Modulation of Physicochemical Properties: As discussed, fluorine alters the pKa of functional groups.[1] This can be used to fine-tune the acidity or basicity of a drug molecule to optimize its solubility, membrane permeability, and binding affinity to its biological target.

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, such as dipole-dipole interactions or acting as a weak hydrogen bond acceptor, to increase the potency of a drug.[17]

  • Positron Emission Tomography (PET) Imaging: The positron-emitting isotope ¹⁸F is a cornerstone of PET imaging due to its convenient half-life (~110 minutes).[21] Arylboronic acids and their pinacol esters have emerged as exceptional precursors for late-stage radiofluorination.[22][23] Copper-mediated methods allow for the direct conversion of an arylboronic ester to an aryl-[¹⁸F]fluoride, providing a rapid and efficient way to synthesize PET radiotracers for non-invasive imaging in drug development and clinical diagnostics.[22]

The following diagram illustrates the logical flow from fluorine's intrinsic properties to its high-value applications.

Fluorine Logic cluster_props Core Physicochemical Effects cluster_apps Downstream Applications F Fluorine Substitution electronics Potent Inductive Effect (-I) F->electronics bond High C-F Bond Strength F->bond acidity Enhanced Lewis Acidity (Lower pKa) electronics->acidity metabolism Increased Metabolic Stability bond->metabolism reactivity Modulated Reactivity (e.g., Suzuki, CEL) acidity->reactivity imaging ¹⁸F PET Imaging Precursor acidity->imaging binding Tuned Binding Affinity acidity->binding

Caption: How fluorine's core properties translate to practical applications.

Exemplar Experimental Protocol: Suzuki-Miyaura Coupling of Pentafluorophenylboronic Acid

This protocol describes a validated method for the challenging coupling of an electron-deficient fluorinated boronic acid with an aryl bromide, adapted from literature procedures.[7][9][11] The choice of a highly active catalyst system and specific base/additive combination is critical for success.

Objective: To synthesize 4'-methoxy-2,3,4,5,6-pentafluorobiphenyl.

Materials:

  • Pentafluorophenylboronic acid (C₆F₅B(OH)₂)

  • 1-Bromo-4-methoxybenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Cesium fluoride (CsF)

  • Silver(I) oxide (Ag₂O)

  • 1,4-Dioxane (anhydrous)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reactor Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, add cesium fluoride (CsF, 1.5 mmol) and silver(I) oxide (Ag₂O, 0.6 mmol). The flask is gently flame-dried under vacuum and backfilled with argon three times to ensure anhydrous conditions.

  • Reagent Addition: To the flask, add pentafluorophenylboronic acid (0.6 mmol), 1-bromo-4-methoxybenzene (0.5 mmol), and palladium(II) acetate (0.01 mmol, 2 mol%).

  • Solvent and Ligand: Add anhydrous 1,4-dioxane (3.0 mL). Subsequently, add tri(tert-butyl)phosphine (0.02 mmol, 4 mol%) as a solution in dioxane. Causality Note: A bulky, electron-rich phosphine ligand like P(t-Bu)₃ is chosen to promote the oxidative addition and reductive elimination steps of the catalytic cycle, which is essential for such a challenging coupling.

  • Reaction: The flask is sealed and the reaction mixture is stirred vigorously at 80 °C. The reaction progress can be monitored by TLC or GC-MS. Typically, reactions run for 12-24 hours.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite to remove inorganic salts and palladium black. The filtrate is washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4'-methoxy-2,3,4,5,6-pentafluorobiphenyl.

  • Characterization: The final product should be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

Fluorine is far more than a simple hydrogen isostere; it is a powerful and versatile tool for modulating the fundamental properties of phenylboronic acids. By profoundly increasing Lewis acidity, fluorine substitution enables chemists to tune reactivity in critical cross-coupling reactions, overcome the inactivity of electron-deficient substrates, and design molecules with superior pharmacological properties. From enhancing metabolic stability in drug candidates to providing a gateway for ¹⁸F PET imaging, the strategic application of fluorinated phenylboronic acids continues to push the boundaries of organic synthesis, medicinal chemistry, and chemical biology. A thorough understanding of the principles outlined in this guide is essential for any scientist seeking to harness the full potential of these remarkable reagents.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Science, 317(5846), 1881-1886. [Link]

  • Goździk, I., Kaczorowska, E., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. ChemistryOpen, 7(8), 643-649. [Link]

  • Kirk, K. L. (2008). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of Fluorine Chemistry, 129(10), 879-889. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

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  • Planas, O., et al. (2023). From Boron to Bismuth: The Pre-transmetalation Complex in the Aryl Transfer. Angewandte Chemie International Edition, 62(11), e202216260. [Link]

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Exploratory

An In-depth Technical Guide to the Stability of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride

Abstract 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride is a key building block in modern medicinal chemistry and drug development, valued for its utility in constructing complex molecular architectures via rea...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride is a key building block in modern medicinal chemistry and drug development, valued for its utility in constructing complex molecular architectures via reactions like the Suzuki-Miyaura cross-coupling. However, the inherent chemical sensitivities of the arylboronic acid moiety necessitate a thorough understanding of its stability to ensure reproducibility, maximize reaction yields, and maintain the integrity of research outcomes. This guide provides a comprehensive technical overview of the factors governing the stability of this reagent. We will delve into the principal degradation pathways—protodeboronation, oxidation, and boroxine formation—and analyze how the specific structural features of this molecule influence its stability profile. This document offers field-proven protocols for handling, storage, and analytical assessment, designed to serve as a self-validating system for researchers.

Foundational Principles of Arylboronic Acid Stability

Arylboronic acids, while versatile, are susceptible to several key degradation pathways. Understanding these foundational mechanisms is critical before considering the specific case of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride.

Protodeboronation: The Cleavage of the C–B Bond

Protodeboronation is a chemical reaction involving the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[1] This process is a common side reaction in metal-catalyzed couplings and is highly dependent on the reaction conditions.[1][2] The mechanism can be catalyzed by either acid or base.[1] For many arylboronic acids, the reaction is often accelerated under aqueous basic conditions, which generate a more reactive arylboronate anion.[3] However, acid-promoted protodeboronation can also occur, proceeding through an intermolecular metathesis mechanism.[4][5] The propensity for this reaction is influenced by the electronic nature of the substituents on the aromatic ring.[4]

Oxidation: Conversion to Phenols

The boron-carbon bond is also susceptible to oxidation, which typically converts the arylboronic acid into the corresponding phenol and boric acid.[6][7] This process can be initiated by various oxidants, including atmospheric oxygen, especially in the presence of reactive oxygen species.[2][6] The oxidation rate is pH-dependent and can be comparable to that of thiols at physiological pH, highlighting the metabolic instability of some boronic acids.[6][8] This degradation pathway is a significant concern for the long-term storage and in-process stability of these reagents.

Boroxine Formation: Dehydration and Trimerization

In the solid state or in anhydrous solvents, three molecules of a boronic acid can undergo dehydration to form a six-membered cyclotrimeric anhydride known as a boroxine.[9][10][11] This process, represented by the equilibrium 3 R–B(OH)2 ⇌ (RBO)3 + 3 H2O, is reversible in the presence of water.[9][12] While boroxine formation is often a sign of an anhydrous environment, it can affect the solubility, reactivity, and accurate weighing of the boronic acid.[13] The equilibrium between the boronic acid and its boroxine is influenced by factors such as temperature, solvent, and the electronic properties of the 'R' group.[14]

Structural Analysis and Predicted Stability of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride

The stability of the title compound is directly influenced by its unique substitution pattern. The fluorine atom and the aminomethyl hydrochloride group exert distinct electronic and steric effects.

  • Fluorine Substituent: The fluorine atom at the 5-position is a strongly electron-withdrawing group. This has a significant impact on the electron density of the aromatic ring and the boron atom.[15] Electron-withdrawing groups generally decrease the rate of protodeboronation compared to electron-donating groups.[4] However, they can increase the Lewis acidity of the boron atom, potentially influencing its interaction with nucleophiles and its susceptibility to oxidation.

  • Aminomethyl Hydrochloride Group: The aminomethyl group at the 3-position exists as a hydrochloride salt. This has several implications:

    • Acidity: The presence of the hydrochloride salt will create an acidic microenvironment when dissolved in non-buffered aqueous or protic solvents, which could favor acid-promoted protodeboronation.[4]

    • Solubility: The salt form enhances solubility in polar solvents.

    • Reactivity: The primary amine is protonated, preventing it from acting as a Lewis base that could potentially interact with the boronic acid moiety intramolecularly.

The combination of a potent electron-withdrawing group (F) and an ammonium salt suggests that the compound's stability will be highly pH-dependent. While the fluorine atom may offer some protection against certain degradation pathways, the overall handling strategy must account for the acidic nature of the hydrochloride salt.

Key Degradation Pathways and Influencing Factors

The primary threats to the integrity of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride are moisture, oxygen, pH extremes, and elevated temperatures.

dot graph "Degradation_Pathways" { layout=dot; rankdir="LR"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption { label: "Fig 1: Principal degradation pathways for the title compound."; fontsize: 10; fontname: "Arial"; }

Data Summary: Recommended Handling and Storage

To mitigate degradation, a strict handling and storage protocol is non-negotiable. The following table summarizes the recommended conditions based on foundational chemical principles.

ParameterRecommendationRationale & Causality
Temperature Store at 2-8°C or frozen (-20°C for long-term).[16][17][18]Reduces the rate of all chemical degradation pathways. Freezing is preferred for long-term storage to minimize molecular motion and potential solid-state reactions.
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).[19]Prevents oxidation of the C-B bond by atmospheric oxygen.[2] This is one of the most critical parameters for maintaining purity.
Moisture Keep in a tightly sealed container with desiccant.[19][20][21]Minimizes hydrolysis and prevents water from facilitating protodeboronation.[1] Also prevents the reversible formation of boroxine from becoming an issue.
Light Store in an opaque or amber vial.Protects against potential photolytic degradation pathways, which can generate radicals and accelerate oxidation.
pH (in solution) Use in buffered systems; avoid strongly basic conditions.The compound is a hydrochloride salt, creating an acidic solution. While stable in mild acid, strong bases can accelerate protodeboronation for many arylboronic acids.[3]

Experimental Protocols for Stability Assessment

A self-validating system requires robust analytical methods to monitor the purity of the reagent over time or under stress conditions.

Workflow for a Forced Degradation Study

A forced degradation study is essential to identify likely degradation products and determine the stability-indicating nature of an analytical method.

dot graph "Forced_Degradation_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label: "Fig 2: Workflow for a forced degradation stability study."; fontsize: 10; fontname: "Arial"; }

Protocol 1: Stability-Indicating HPLC-UV/MS Method

This method is designed to separate the parent compound from its potential degradation products, allowing for accurate quantification.

  • Objective: To quantify the purity of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride and detect degradation products.

  • Instrumentation: An HPLC or UPLC system with a UV detector and preferably a Mass Spectrometer (MS).[22]

  • Column: A reverse-phase C18 column (e.g., Waters XSelect Premier HSS T3, or equivalent). The choice of stationary phase is crucial to minimize on-column hydrolysis.[19]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 10-15 minutes.

  • Flow Rate: 0.5 mL/min for UHPLC or 1.0 mL/min for HPLC.

  • Detection: UV detection at 254 nm. MS detection in positive ESI mode to monitor for the parent mass and potential degradation products (e.g., protodeboronated and oxidized species).

  • Procedure: a. Prepare a stock solution (e.g., 1 mg/mL) in a diluent like 50:50 acetonitrile:water. b. Subject aliquots to stress conditions as outlined in the workflow diagram. c. At specified time points, dilute samples to an appropriate concentration (e.g., 0.1 mg/mL) and inject them into the HPLC system. d. Monitor the peak area of the parent compound and any new peaks that appear. The loss of parent peak area and the appearance of new peaks corresponding to the masses of predicted degradants confirm instability under those conditions.

Protocol 2: ¹H and ¹¹B NMR Spectroscopy

NMR provides structural confirmation and can be used to observe degradation semi-quantitatively.

  • Objective: To qualitatively assess the structural integrity of the compound.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as D₂O or DMSO-d₆.

  • Procedure: a. Dissolve a known quantity of the compound in the chosen solvent. b. Acquire an initial ¹H and ¹¹B NMR spectrum. The ¹H spectrum will show characteristic aromatic and aminomethyl signals. The ¹¹B spectrum should show a single broad peak characteristic of an arylboronic acid. c. After storage or stress, re-acquire the spectra. d. Analysis: Look for the disappearance of the boronic acid -OH protons (in ¹H NMR) and changes in the aromatic signals. The appearance of a signal for 1-aminomethyl-3-fluorobenzene would indicate protodeboronation. In the ¹¹B NMR, the disappearance of the boronic acid signal without the appearance of another boron signal is also indicative of C-B bond cleavage.

Conclusion

The stability of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride is not absolute and requires diligent management by the research scientist. The primary degradation pathways of protodeboronation, oxidation, and boroxine formation are ever-present risks. However, by understanding the underlying chemical principles and the specific electronic effects of the fluoro and aminomethyl hydrochloride substituents, stability can be effectively managed. Adherence to strict storage and handling protocols—specifically, storage at low temperatures under an inert, dry atmosphere—is paramount. The implementation of robust analytical methods, such as the stability-indicating HPLC protocol detailed herein, provides a necessary feedback loop to ensure the integrity of the material, underpinning the reliability and success of subsequent synthetic applications.

References

  • Martínez-Aguirre, M. A., Villamil-Ramos, R., Guerrero-Alvarez, J. A., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(11), 5130–5141. [Link]

  • Li, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37365-37369. [Link]

  • Martínez-Aguirre, M. A., Villamil-Ramos, R., Guerrero-Alvarez, J. A., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. PubMed, 23638843. [Link]

  • Poon, C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Iovine, P. M., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(26), 7680–7688. [Link]

  • D'Agostino, S., et al. (2016). Growth of Boronic Acid Based Two-Dimensional Covalent Networks on a Metal Surface under Ultrahigh Vacuum. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Boroxine. Wikipedia. [Link]

  • Korich, A. L., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. ACS Publications. [Link]

  • Wikipedia contributors. (2023). Protodeboronation. Wikipedia. [Link]

  • Nishihara, Y., et al. (2020). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 11(29), 7578-7584. [Link]

  • Martínez-Aguirre, M. A., et al. (2013). Supporting Information: Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. ACS Publications. [Link]

  • Li, G., et al. (2017). Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. RSC Publishing. [Link]

  • Ishihara, K., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Tetrahedron Letters, 43(19), 3493-3496. [Link]

  • Li, G., et al. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Europe PMC. [Link]

  • Nishihara, Y., et al. (2020). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 117(42), 26031-26039. [Link]

  • Dąbrowski, M., et al. (2019). The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. [Link]

  • Lab Alley. (2025). How to Store Boric Acid. Lab Alley. [Link]

  • Imori, S., et al. (2014). Oxidation of phenylboronic acid with oxygen catalyzed by alloxazinium salt 2 a. ResearchGate. [Link]

  • Kohlpaintner, P. J., et al. (2023). The Oxidation of Organo-Boron Compounds Using Electrochemically Generated Peroxodicarbonate. Gutenberg Open Science. [Link]

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  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514. [Link]

  • Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. H1 Connect. [Link]

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Foundational

An In-depth Technical Guide to the Solubility of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride

Abstract 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride is a key building block in medicinal chemistry and drug development, valued for its role in constructing complex molecular architectures. A thorough under...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride is a key building block in medicinal chemistry and drug development, valued for its role in constructing complex molecular architectures. A thorough understanding of its solubility is paramount for its effective application in synthesis, formulation, and biological assays. This guide provides a comprehensive analysis of the solubility characteristics of this compound. Due to the limited publicly available quantitative data for this specific molecule, this document synthesizes information from structurally analogous compounds, outlines detailed experimental protocols for solubility determination, and discusses the key physicochemical factors influencing its solubility. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making and experimental design.

Introduction

3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride is an organoboron compound featuring a phenylboronic acid moiety, an aminomethyl group, and a fluorine substituent. This combination of functional groups makes it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The hydrochloride salt form is often employed to improve the stability and handling of the otherwise reactive aminomethyl group.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its behavior throughout the drug development lifecycle.[1] Poor solubility can lead to challenges in reaction kinetics, purification, formulation, and can negatively impact bioavailability.[2] Therefore, a detailed understanding of the solubility of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride is essential for its successful application.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride is presented in Table 1.

PropertyValueSource
Molecular Formula C7H10BClFNO2[3]
Molecular Weight 205.42 g/mol [3]
Appearance Solid (form may vary)[4]
Storage Inert atmosphere, room temperature or freezer[4]

Expected Solubility Profile

Aqueous Solubility

The presence of the aminomethyl group and the boronic acid moiety, both of which are ionizable, suggests that the aqueous solubility of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride will be significantly influenced by pH.

  • Acidic pH: At low pH, the aminomethyl group (-CH2NH2) will be protonated to form a positively charged ammonium group (-CH2NH3+), which is expected to enhance aqueous solubility.

  • Neutral to Basic pH: As the pH increases, the boronic acid group (-B(OH)2) can ionize to form a negatively charged boronate species (-B(OH)3-).[5] The pKa of the boronic acid group in phenylboronic acids can vary depending on the substituents.[6] The hydrochloride salt form indicates that the compound is prepared in an acidic medium, and its dissolution in neutral or basic aqueous solutions will involve a reaction with the base.

For a structurally similar compound, (3-Aminophenyl)boronic acid hydrochloride, it is reported to be soluble in water.[7] However, the fluorine substituent on the phenyl ring in the title compound, being electron-withdrawing, could influence the pKa of both the amino and boronic acid groups and consequently affect the pH-solubility profile.

Organic Solvent Solubility

The solubility in organic solvents is dictated by the overall polarity of the molecule.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the polar aminomethyl and boronic acid groups suggests that there will be some degree of solubility in polar protic solvents. For instance, (3-Aminophenyl)boronic acid hydrochloride is soluble in ethanol.[7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Phenylboronic acids generally exhibit good solubility in polar aprotic solvents like DMSO and DMF.[8]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the aminomethyl and boronic acid groups, the compound is expected to have very low solubility in nonpolar solvents.[8]

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is crucial. The following section outlines robust protocols for both kinetic and thermodynamic solubility assays.

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, which represents the true solubility of a compound at a given temperature.[9]

Principle: An excess amount of the solid compound is equilibrated with a solvent for a sufficient period to reach a saturated solution. The concentration of the dissolved compound in the supernatant is then determined analytically.

Experimental Protocol:

  • Preparation: Add an excess amount of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride to a series of vials containing the desired solvents (e.g., water at different pH values, ethanol, DMSO). The amount of solid should be enough to ensure that some undissolved solid remains at the end of the experiment.[10]

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[11][12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a filter syringe (e.g., with a 0.45 µm pore size).[13]

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][14] A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Analysis: The solubility is reported as the average concentration from replicate experiments, typically in units of mg/mL or µM.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_sample Sampling cluster_quantify Quantification A Add excess solid to solvent B Agitate at constant temperature (24-72 hours) A->B C Centrifuge or let stand B->C D Filter supernatant C->D E Analyze by HPLC-UV or LC-MS D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[2][13] These assays measure the concentration at which a compound precipitates from a solution when it is rapidly introduced from a concentrated stock solution (typically in DMSO).[11]

Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The formation of a precipitate is detected by methods such as nephelometry (light scattering) or UV-Vis spectroscopy after filtration.[2][15]

Experimental Protocol (Nephelometric Method):

  • Stock Solution Preparation: Prepare a concentrated stock solution of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride in 100% DMSO (e.g., 10 mM).

  • Plate Setup: In a microtiter plate, add a small volume of the DMSO stock solution to the wells.

  • Buffer Addition: Add the aqueous buffer (e.g., phosphate-buffered saline, PBS) to the wells to achieve the desired final concentrations.

  • Mixing and Incubation: Mix the contents thoroughly and incubate at a controlled temperature for a specified time (e.g., 2 hours).[15]

  • Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

G cluster_prep Preparation cluster_dilute Dilution cluster_incubate Incubation cluster_measure Measurement A Prepare DMSO stock solution B Add stock to aqueous buffer in microtiter plate A->B C Mix and incubate (e.g., 2 hours) B->C D Measure light scattering (Nephelometry) C->D

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing Solubility

Several factors can significantly impact the solubility of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride.

pH

As discussed, pH is a critical determinant of the aqueous solubility of this compound due to the presence of ionizable amino and boronic acid groups. A comprehensive pH-solubility profile should be determined, particularly over the physiologically relevant pH range of 1.2 to 6.8, as recommended for biopharmaceutical classification.[9]

Temperature

Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature. However, this relationship should be determined experimentally, especially if the compound is to be used in reactions or formulations at different temperatures.

Solid-State Properties

The crystalline form (polymorphism) of a compound can have a significant impact on its solubility.[1] Different polymorphs can exhibit different lattice energies, which in turn affect their solubility. Amorphous forms are generally more soluble than their crystalline counterparts.[16] It is important to characterize the solid form of the material being used for solubility studies.

Common Ion Effect

The presence of other ions in the solution can affect the solubility of an ionic compound. For 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride, the presence of a high concentration of chloride ions from other sources could potentially decrease its solubility due to the common ion effect.

Conclusion

While specific quantitative solubility data for 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride is not widely published, a comprehensive understanding of its structural features and the behavior of analogous compounds allows for a reasoned estimation of its solubility profile. The provided experimental protocols offer a robust framework for the precise determination of its thermodynamic and kinetic solubility. A thorough characterization of the solubility of this important building block under various conditions is essential for its effective and reliable application in research and development.

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 3-(Aminomethyl)-5-fluorophenylboronic Acid Hydrochloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The incorporation of fluorinated benzylamine motifs is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The incorporation of fluorinated benzylamine motifs is a highly sought-after strategy in medicinal chemistry to modulate pKa, improve metabolic stability, and enhance target binding affinity. 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride serves as a premier building block for installing this pharmacophore via Suzuki-Miyaura cross-coupling.

However, this specific reagent presents a dual-faceted chemical challenge: the electron-withdrawing fluorine atom drastically accelerates base-catalyzed protodeboronation[1], while the unprotected primary amine can competitively coordinate to the palladium center, stalling the catalytic cycle[2]. This application note details a robust, self-validating protocol engineered to overcome these inherent liabilities, ensuring high-yielding C–C bond formation without the need for pre-reaction amine protection.

Mechanistic Insights & Reaction Design (Causality)

To achieve high conversions, the experimental conditions must be meticulously tailored to address the specific electronic and steric demands of the substrate.

The Fluorine Effect: Navigating Protodeboronation

Fluorine’s strong inductive electron-withdrawing effect increases the electrophilicity of the boron atom. While this thermodynamically favors the formation of the active trihydroxoborate anion (the species responsible for transmetalation), it simultaneously lowers the activation barrier for C–B bond cleavage. If transmetalation is slow, the boronate rapidly undergoes base-catalyzed protodeboronation to yield 3-fluoro-benzylamine[3].

  • Strategic Solution: A highly active, bulky catalyst must be used to ensure that transmetalation and subsequent reductive elimination outpace the degradation pathway.

The Unprotected Amine: Preventing Catalyst Poisoning

Primary amines are excellent σ-donors and can form stable, off-cycle bis-amine palladium(II) complexes. Furthermore, because the reagent is supplied as a hydrochloride salt, the reaction medium will become acidic upon dissolution, completely inhibiting the formation of the requisite boronate anion if the base stoichiometry is ignored.

  • Strategic Solution: The use of Buchwald's XPhos Pd G2 precatalyst is critical. The extreme steric bulk of the XPhos ligand prevents the coordination of the primary amine to the metal center[2]. Additionally, 3.0 equivalents of a mild base (e.g., K₃PO₄) must be employed: 1 eq. to neutralize the HCl salt, 1 eq. to neutralize the HX byproduct from the aryl halide, and 1 eq. to activate the boronic acid.

G Pd0 Active Pd(0)-XPhos OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet PdII_Ar Ar-Pd(II)-Ar' TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerate Product Cross-Coupled Product RedElim->Product Boronic 3-(Aminomethyl)-5-fluorophenyl boronic acid HCl Boronic->TransMet Desired ProtoDeb Protodeboronation (Side Reaction) Boronic->ProtoDeb Base/H2O

Catalytic cycle highlighting the kinetic competition between transmetalation and protodeboronation.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape, demonstrating why specific reagents were selected for the final protocol. Data reflects coupling with a standard electron-neutral aryl bromide (e.g., 4-bromoanisole) at 80 °C for 4 hours.

Catalyst (5 mol%)Base (Equivalents)Solvent SystemYield (%)Primary Byproduct
Pd(PPh₃)₄Na₂CO₃ (2.0)Toluene/EtOH/H₂O15%Protodeboronation
Pd(dppf)Cl₂K₂CO₃ (3.0)Dioxane/H₂O42%Unreacted Ar-Br
XPhos Pd G2NaOH (3.0)THF/H₂O55%Protodeboronation
XPhos Pd G2 K₃PO₄ (3.0) Dioxane/H₂O (4:1) 94% None (Clean)

Table 1: Reaction optimization matrix. The combination of XPhos Pd G2 and K₃PO₄ provides the optimal balance of catalyst stability and controlled boronic acid activation.

Experimental Protocol

Materials Required
  • Aryl Halide (Ar-X): 1.0 mmol (Bromides or Iodides preferred; Chlorides require longer reaction times).

  • Boronic Acid: 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride (1.5 mmol, 1.5 eq.). Note: Excess is used to buffer against trace protodeboronation.

  • Catalyst: XPhos Pd G2 (0.05 mmol, 5 mol%).

  • Base: K₃PO₄ (3.0 mmol, 3.0 eq.).

  • Solvent: 1,4-Dioxane (4.0 mL) and Deionized H₂O (1.0 mL). Both must be thoroughly degassed via sparging with Argon or Nitrogen for 15 minutes prior to use.

Step-by-Step Methodology

Workflow Step1 1. Reagent Prep Weigh Solids Step2 2. Inert Gas Evacuate/Backfill Step1->Step2 Step3 3. Solvents Add Degassed Solvents Step2->Step3 Step4 4. Reaction 80°C, LC-MS Monitor Step3->Step4 Step5 5. Workup Extract & Dry Step4->Step5 Step6 6. Purify Flash Chromatography Step5->Step6

Standard operational workflow for the Suzuki coupling of unprotected amine boronic acids.

Step 1: Solid Reagent Assembly To an oven-dried 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride (308 mg, 1.5 mmol), XPhos Pd G2 (39 mg, 0.05 mmol), and finely ground K₃PO₄ (637 mg, 3.0 mmol).

  • Self-Validation Check: Ensure the K₃PO₄ is free-flowing. Clumped base indicates hydration, which can skew stoichiometry and reduce yields.

Step 2: Atmosphere Exchange Seal the vessel with a septum or Teflon-lined cap. Connect to a Schlenk line. Evacuate the vessel under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times.

Step 3: Solvent Addition Via syringe, add the degassed 1,4-Dioxane (4.0 mL) followed by the degassed H₂O (1.0 mL).

  • Self-Validation Check: Upon solvent addition and initial stirring, the reaction mixture should transition from a pale yellow suspension to a deep red/brown homogeneous-looking mixture within 5 minutes. This color shift confirms the activation of the precatalyst to the active Pd(0) species.

Step 4: Heating and Monitoring Place the vessel in a pre-heated oil bath or heating block at 80 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system. Monitor the reaction via LC-MS or TLC after 2 hours.

  • Mechanistic Note: Do not heat above 90 °C. Elevated temperatures exponentially increase the rate of protodeboronation of the fluorinated aromatic ring[1].

Step 5: Quench and Workup Once the aryl halide is consumed, remove the vessel from heat and cool to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and Water (5 mL). Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Crucial Step: Because the product contains a primary amine, ensure the aqueous layer is at pH > 10 before extraction to prevent the product from partitioning into the water as a water-soluble salt.

Step 6: Purification Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Dichloromethane/Methanol gradient containing 1% Triethylamine to prevent amine streaking on silica).

References

  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link][1]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][3]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health (PMC) URL:[Link][2]

Sources

Application

Application Note & Protocols: Strategic Use of 3-(Aminomethyl)-5-fluorophenylboronic Acid Hydrochloride in Modern Drug Discovery

Abstract In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the use of sophisticated, multifunctional building blocks. 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the use of sophisticated, multifunctional building blocks. 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride emerges as a preeminent example of such a scaffold, offering a strategic convergence of three key functionalities: a versatile boronic acid for carbon-carbon bond formation, a fluorine atom for metabolic stabilization and potency enhancement, and a basic aminomethyl group to modulate solubility and forge critical target interactions. This guide provides an in-depth exploration of its strategic value, detailed protocols for its application in Suzuki-Miyaura cross-coupling, and insights into its role in constructing complex molecular architectures for targeted therapies.

Compound Profile and Strategic Value

3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride is a crystalline solid designed for versatility in synthetic and medicinal chemistry. Its power lies in the synergistic contributions of its constituent parts, each addressing a common challenge in drug development.

PropertyValue
IUPAC Name (3-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride
CAS Number 2377606-87-4[1][2]
Molecular Formula C₇H₁₀BClFNO₂[3]
Molecular Weight 205.42 g/mol [1][3]
Appearance White to off-white solid[4]
Key Features Arylboronic acid, primary amine (as HCl salt), fluorine substituent
The Boronic Acid: A Versatile Synthetic Handle

The boronic acid moiety is the cornerstone of this reagent's synthetic utility. It is a key participant in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used methods for forming carbon-carbon bonds in pharmaceutical synthesis.[4][5] This reaction is prized for its mild conditions and exceptional tolerance of a wide array of functional groups, allowing for the direct coupling of this building block with various aryl or heteroaryl halides and triflates to construct complex biaryl scaffolds common in active pharmaceutical ingredients (APIs).

The Fluorine Atom: A Tool for Metabolic and Potency Enhancement

The strategic placement of a fluorine atom is a well-established strategy in medicinal chemistry to enhance drug-like properties.[6][7] Its contributions are multifaceted:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[7] Introducing fluorine can block metabolically labile sites on the aromatic ring, thereby increasing the compound's in vivo half-life and reducing the potential for toxic metabolites.[8][9]

  • Enhanced Potency: Fluorine's high electronegativity can significantly alter the electronic properties of the aromatic ring. This can modulate the acidity or basicity of nearby functional groups and influence the molecule's binding affinity for its target protein through favorable dipole-dipole or hydrogen bonding interactions.[6][9][10]

  • Modulation of Physicochemical Properties: Fluorine substitution can fine-tune properties such as lipophilicity and membrane permeability, which are critical for oral bioavailability and proper biodistribution.[6][9]

The Aminomethyl Group: A Key Pharmacophoric Element

The aminomethyl group provides a basic center that serves several critical functions:

  • Aqueous Solubility: As a hydrochloride salt, the amine is protonated, which significantly enhances the reagent's solubility in aqueous or polar protic solvents, simplifying reaction setup and handling.[4]

  • Target Interaction: The primary amine is a versatile pharmacophoric feature. It can act as a hydrogen bond donor or acceptor, forming crucial, affinity-driving interactions with amino acid residues (e.g., aspartate, glutamate, or backbone carbonyls) in an enzyme's active site or a receptor's binding pocket.

  • Vector for Further Functionalization: The amine provides a reactive site for subsequent chemical modifications, such as acylation or alkylation, allowing for the exploration of additional structure-activity relationships (SAR).

The logical relationship between these components is what makes the molecule a powerful tool for drug discovery.

G cluster_0 Core Scaffold cluster_1 Functional Contributions cluster_2 Impact on Drug Properties Scaffold 3-(Aminomethyl)-5-fluorophenyl boronic acid HCl BoronicAcid Boronic Acid Moiety Scaffold->BoronicAcid Fluorine Fluorine Atom Scaffold->Fluorine Amine Aminomethyl Group (HCl) Scaffold->Amine Coupling Suzuki-Miyaura Coupling (C-C Bond Formation) BoronicAcid->Coupling Enables Metabolism Increased Metabolic Stability (Blocked Oxidation Site) Fluorine->Metabolism Potency Enhanced Binding Affinity (pKa, H-Bonding) Fluorine->Potency Solubility Improved Aqueous Solubility Amine->Solubility Targeting Key Pharmacophoric Interactions (H-Bond Donor/Acceptor) Amine->Targeting

Caption: Functional contributions of the core scaffold.

Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride with an aryl bromide.

Overview of the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the active Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetalation_complex Ar¹-Pd(II)L₂-Ar² pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar¹-Ar² (Biaryl Product) transmetalation_complex->product ar_halide Ar¹-X (Aryl Halide) ar_halide->pd_complex boronic_acid Ar²-B(OH)₂ (Boronic Acid) boronic_acid->transmetalation_complex base Base (e.g., K₂CO₃) base->pd_complex Activates

Sources

Method

synthesis of biaryl compounds with 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride

An In-Depth Guide to the Synthesis of Biaryl Compounds Utilizing 3-(Aminomethyl)-5-fluorophenylboronic Acid Hydrochloride Introduction: The Strategic Importance of Fluorinated Aminomethyl Biaryls Biaryl scaffolds are fun...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Biaryl Compounds Utilizing 3-(Aminomethyl)-5-fluorophenylboronic Acid Hydrochloride

Introduction: The Strategic Importance of Fluorinated Aminomethyl Biaryls

Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, from pharmaceuticals to advanced materials.[1] Their synthesis, primarily through palladium-catalyzed cross-coupling reactions, is a cornerstone of modern organic chemistry.[1][2] The Suzuki-Miyaura coupling, in particular, stands out for its versatility, mild reaction conditions, and tolerance of diverse functional groups.[1][2]

This guide focuses on a uniquely valuable building block: 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride . This reagent is of high interest to researchers in drug discovery for several strategic reasons:

  • Fluorine Substitution: The incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity and pKa.[3][4][5] The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to improved pharmacokinetic profiles.[3]

  • Aminomethyl Group: The primary aminomethyl group provides a crucial handle for subsequent chemical modifications. It can act as a key pharmacophore, forming hydrogen bonds with biological targets, or serve as a point of attachment for linkers or other functional groups to build more complex molecules.[6][7] Its basic nature can also improve the aqueous solubility of the final compound.

  • Biaryl Core: The ability to form a new carbon-carbon bond via the boronic acid allows for the systematic exploration of chemical space by coupling this fluorinated, amino-functionalized ring with a wide variety of aryl and heteroaryl partners.[8][9]

This document provides a detailed protocol and scientific rationale for employing 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride in Suzuki-Miyaura cross-coupling reactions, designed for researchers and scientists in the field of synthetic and medicinal chemistry.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron species and an organic halide or triflate, catalyzed by a palladium(0) complex.[10][11] The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. The reactivity for this step generally follows the trend I > Br > OTf >> Cl.[2]

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This is often the rate-determining step and requires activation of the boronic acid by a base. The base reacts with the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic borate species (Ar²-B(OH)₃⁻), which readily transfers its aryl group to the palladium complex.[12][13][14][15]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst to re-enter the cycle.[10]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition ar1_x Ar¹-X (Aryl Halide) ar1_x->oxidative_addition pd2_intermediate Ar¹-Pd(II)-X      Ln oxidative_addition->pd2_intermediate transmetalation Transmetalation boronic_acid Ar²-B(OH)₂ borate [Ar²-B(OH)₃]⁻ boronic_acid->borate + Base base Base (e.g., OH⁻) borate->transmetalation pd2_diaryl Ar¹-Pd(II)-Ar²      Ln transmetalation->pd2_diaryl reductive_elimination Reductive Elimination reductive_elimination->pd0 biaryl_product Ar¹-Ar² reductive_elimination->biaryl_product Product Workflow start Start setup 1. Reaction Setup - Add solids to dry flask:  Aryl Halide (1.0 eq)  Boronic Acid (1.2-1.5 eq)  Base (3-4 eq)  Pd Catalyst (1-5 mol%) start->setup inert 2. Inert Atmosphere - Evacuate and backfill  flask with N₂ or Ar (3x) setup->inert solvent 3. Solvent Addition - Add degassed solvent  via syringe inert->solvent reaction 4. Reaction - Heat to 80-110 °C - Stir for 2-24 h - Monitor by TLC/LC-MS solvent->reaction workup 5. Work-up - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify end End (Pure Biaryl Product) purify->end

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 3.0 eq). [10]2. Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. Alternatively, evacuate the flask and backfill with inert gas, repeating this cycle three times. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed anhydrous solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The mixture is typically stirred at room temperature for a few minutes.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. [10]Monitor the reaction progress periodically using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine to remove the base and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl compound.

Optimization of Reaction Parameters

The success of the coupling reaction depends on the careful selection of several key parameters.

ParameterOptions & ConsiderationsRationale & Justification
Aryl Halide Ar-I, Ar-Br, Ar-OTf, Ar-ClReactivity order is I > Br > OTf >> Cl. [2]Aryl chlorides are less reactive and often require more active catalyst systems (e.g., using bulky phosphine ligands like XPhos or SPhos) and higher temperatures. [6]
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + LigandPd(PPh₃)₄: A common, reliable Pd(0) source. PdCl₂(dppf): A stable Pd(II) precatalyst that is reduced in situ. The dppf ligand is effective for many couplings. Pd(OAc)₂ + Ligand: Allows for flexible tuning of reactivity by choosing from a wide array of phosphine ligands.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃Function: Neutralizes the HCl salt and activates the boronic acid to form the reactive borate anion. [12][16]Choice: Cs₂CO₃ is highly effective but expensive. K₃PO₄ is a strong base suitable for challenging couplings, including those with aryl chlorides. [17]K₂CO₃ is a cost-effective and commonly used base for many applications. [6]A minimum of 3 equivalents is recommended.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂OThe solvent must solubilize the organic reactants while the aqueous phase is needed to dissolve the inorganic base and facilitate borate formation. [12]Dioxane/water is a very common and effective system. [18]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficient base.3. Low reaction temperature.1. Ensure the reaction is set up under a strictly inert atmosphere. Use freshly degassed solvents.2. Increase the amount of base to 3-4 equivalents.3. Increase the reaction temperature in 10 °C increments. For aryl chlorides, consider switching to a more active catalyst/ligand system.
Formation of Homocoupled Byproduct (Ar¹-Ar¹) Reaction temperature is too high, or catalyst loading is excessive.Reduce the reaction temperature or decrease the catalyst loading.
Decomposition of Boronic Acid (Protodeborylation) Presence of excess acid or water; prolonged heating.Ensure sufficient base is present from the start. Try to minimize reaction time once the starting material is consumed.
Side Reactions with Aminomethyl Group The free amine can sometimes coordinate to the palladium center, inhibiting the catalyst.Use a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can favor the desired catalytic cycle over amine coordination.

Conclusion

The synthesis of biaryl compounds using 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride is a powerful strategy for accessing molecules of significant interest in medicinal chemistry. Success hinges on a sound understanding of the Suzuki-Miyaura reaction mechanism and careful consideration of the reagent's specific properties. The key to a successful reaction is the use of a sufficient quantity of base to both neutralize the hydrochloride salt and activate the boronic acid for efficient transmetalation. By following the detailed protocols and optimization guidelines presented here, researchers can effectively incorporate this valuable, trifunctional building block into their synthetic programs to accelerate the development of novel molecular entities.

References

  • Al-Masum, M. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. IntechOpen. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal.
  • Nikolaev, A. G., et al. (2015). Role of a base in Suzuki-Miyaura reaction. ResearchGate. [Link]

  • Krasňan, V., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298-307. [Link]

  • Shields, J. D., et al. (2018).
  • Sha, W., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1599. [Link]

  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999.
  • Fiveable. (2025). Biaryl Synthesis: Organic Chemistry Study Guide. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link]

  • Chen, K., et al. (2016). Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. Acta Pharmaceutica Sinica B, 6(5), 463-475. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • Wang, Z., et al. (2022). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Acta Pharmaceutica Sinica B, 12(1), 257-271. [Link]

  • Molander, G. A., et al. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. Organic letters, 13(8), 2142-2145. [Link]

  • Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318. [Link]

  • Semantic Scholar. Discovery of carboxyl-containing biaryl ureas as potent RORγt inverse agonists.
  • Molander, G. A., et al. (2011). Reinvestigation of aminomethyltrifluoroborates and their application in Suzuki-Miyaura cross-coupling reactions. Organic Letters, 13(8), 2142-5. [Link]

  • ResearchGate. (2018). Synthesis of biaryl compounds. [Link]

  • Ogi, K., et al. (2024). Versatile Biaryls and Fused Aromatics through Oxidative Coupling of Hydroquinones with (Hetero)Arenes. ChemistrySelect.
  • Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

  • ResearchGate. (2019). Applications of fluorine-containing amino acids for drug design. [Link]

  • Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

  • Al-Zoubi, R. M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. [Link]

  • O'Brien, A. G., et al. (2011). Cross coupling reactions in organic synthesis themed issue. Chemical Society Reviews.

Sources

Application

The Versatility of Fluorinated Phenylboronic Acids in Medicinal Chemistry: Application Notes and Protocols

Introduction: The Strategic Advantage of Fluorination in Phenylboronic Acid Chemistry The incorporation of fluorine into phenylboronic acids represents a powerful strategy in modern medicinal chemistry, unlocking a suite...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorination in Phenylboronic Acid Chemistry

The incorporation of fluorine into phenylboronic acids represents a powerful strategy in modern medicinal chemistry, unlocking a suite of advantageous properties that enhance their therapeutic and diagnostic potential. The high electronegativity and small size of the fluorine atom, when strategically placed on the phenyl ring, can profoundly influence the compound's physicochemical and biological characteristics.[1][2] This guide provides an in-depth exploration of the applications of fluorinated phenylboronic acids, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.

The primary motivations for fluorinating phenylboronic acids in a medicinal chemistry context are multifaceted:

  • Modulation of Acidity (pKa): Fluorine's strong electron-withdrawing nature significantly increases the Lewis acidity of the boronic acid moiety.[3][4] This enhanced acidity is crucial for the formation of stable boronate esters with diols, such as those found on cell surface glycans, at physiological pH.[3]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes like cytochrome P450s.[5][6][7] This can lead to improved pharmacokinetic profiles, including longer half-lives and increased bioavailability of drug candidates.[8]

  • Improved Binding Affinity and Selectivity: Fluorine can participate in favorable interactions within protein binding pockets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced potency and selectivity of enzyme inhibitors.[1]

  • PET Imaging Applications: The use of the positron-emitting isotope fluorine-18 (¹⁸F) allows for the development of radiotracers for non-invasive in vivo imaging with Positron Emission Tomography (PET), a valuable tool in drug discovery and clinical diagnostics.[9]

This document will delve into three key application areas: enzyme inhibition, targeted drug delivery, and PET imaging, providing both the theoretical underpinnings and practical, step-by-step protocols to empower your research endeavors.

Application I: Enzyme Inhibition - Targeting Serine Proteases

Fluorinated phenylboronic acids have emerged as potent and selective inhibitors of serine proteases, a class of enzymes implicated in a wide range of diseases, including cancer, inflammation, and infectious diseases. The boronic acid moiety acts as a transition-state analog, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site. The addition of fluorine can enhance this interaction and improve inhibitor specificity.

Protocol: In Vitro Inhibition of α-Chymotrypsin using 4-Fluorophenylboronic Acid

This protocol details a fluorometric assay to determine the inhibitory potency (IC₅₀) of 4-fluorophenylboronic acid against the serine protease α-chymotrypsin.

Materials:

  • α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)

  • N-Benzoyl-L-tyrosine ethyl ester (BTEE) as substrate (e.g., Sigma-Aldrich B6125)

  • 4-Fluorophenylboronic acid (inhibitor)

  • Assay Buffer: 80 mM Trizma-base Buffer, pH 7.8 at 25°C[10]

  • 1 mM Hydrochloric Acid (HCl)

  • Methanol

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader (Excitation/Emission = 380/460 nm)

Procedure:

  • Reagent Preparation:

    • α-Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Immediately before use, dilute to a working concentration of 2-5 units/mL in cold 1 mM HCl.[10]

    • BTEE Substrate Solution (1.18 mM): Dissolve 37.0 mg of BTEE in 63.4 mL of methanol, then bring the final volume to 100 mL with ultrapure water.[10]

    • 4-Fluorophenylboronic Acid Stock Solution: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or methanol) and prepare serial dilutions in Assay Buffer to obtain a range of final inhibitor concentrations for the assay.

  • Assay Protocol:

    • To the wells of a 96-well microplate, add the following in triplicate:

      • Test Wells: 5 µL of varying concentrations of 4-fluorophenylboronic acid solution.

      • Positive Control (No Inhibitor): 5 µL of Assay Buffer.

      • Negative Control (No Enzyme): 10 µL of Assay Buffer.

    • Add 5 µL of the diluted α-chymotrypsin solution to the "Test Wells" and "Positive Control" wells.

    • Add 5 µL of 1 mM HCl to the "Negative Control" wells.

    • Incubate the plate at 25°C for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding 90 µL of the BTEE Substrate Solution to all wells.

    • Immediately place the plate in the fluorometric microplate reader.

  • Data Acquisition and Analysis:

    • Measure the increase in fluorescence at Ex/Em = 380/460 nm every minute for 30-60 minutes.

    • Calculate the rate of reaction (V) for each well from the linear portion of the fluorescence versus time plot.

    • Determine the percent inhibition for each concentration of 4-fluorophenylboronic acid using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation:

CompoundTarget EnzymeIC₅₀ (µM)
4-Fluorophenylboronic Acidα-ChymotrypsinHypothetical Value
Phenylboronic Acidα-ChymotrypsinHypothetical Value

Note: The IC₅₀ values are hypothetical and should be determined experimentally.

Application II: Targeted Drug Delivery - Sialic Acid Targeting Nanoparticles

The overexpression of sialic acid on the surface of cancer cells presents a unique target for drug delivery. Fluorinated phenylboronic acids can be incorporated into nanoparticles to facilitate the targeted delivery of therapeutic agents to these cells through the formation of boronate esters with the sialic acid diols. The lower pKa of fluorinated phenylboronic acids enhances this interaction at physiological pH.[3]

Protocol: Formulation and Characterization of 4-Fluorophenylboronic Acid-Functionalized Liposomes

This protocol describes the preparation of liposomes functionalized with 4-fluorophenylboronic acid for targeted drug delivery.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • DSPE-PEG(2000)-Amine

  • 4-Carboxy-3-fluorophenylboronic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Chloroform and Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Thin-film hydration equipment (rotary evaporator)

  • Extrusion system with polycarbonate membranes (100 nm pore size)

  • Dynamic Light Scattering (DLS) and Zeta Potential Analyzer

Procedure:

  • Synthesis of DSPE-PEG(2000)-Fluorophenylboronic Acid:

    • Dissolve 4-carboxy-3-fluorophenylboronic acid, EDC, and NHS in anhydrous DMF and stir at room temperature for 2 hours to activate the carboxylic acid.

    • Add DSPE-PEG(2000)-Amine to the solution and stir overnight at room temperature.

    • Purify the product by dialysis against deionized water and lyophilize.

  • Liposome Formulation by Thin-Film Hydration:

    • Dissolve DPPC, cholesterol, and the synthesized DSPE-PEG(2000)-Fluorophenylboronic acid (e.g., in a 55:40:5 molar ratio) in a chloroform/methanol mixture (2:1 v/v) in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids (e.g., 60°C) for 1 hour.

    • The resulting multilamellar vesicles can be downsized by extrusion.

  • Liposome Extrusion:

    • Pass the liposome suspension through a 100 nm polycarbonate membrane using an extrusion system multiple times (e.g., 11 times) to produce unilamellar liposomes of a uniform size.

  • Characterization:

    • Size and Polydispersity Index (PDI): Determine the hydrodynamic diameter and PDI of the liposomes using Dynamic Light Scattering (DLS).

    • Zeta Potential: Measure the surface charge of the liposomes using a zeta potential analyzer.

    • Drug Encapsulation Efficiency (for drug-loaded liposomes): Separate the unencapsulated drug from the liposomes using size exclusion chromatography or dialysis. Quantify the encapsulated drug using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Data Presentation:

Liposome FormulationAverage Diameter (nm)PDIZeta Potential (mV)
Non-functionalized LiposomesHypothetical ValueHypothetical ValueHypothetical Value
FPBA-LiposomesHypothetical ValueHypothetical ValueHypothetical Value

Note: The values are hypothetical and should be determined experimentally.

Application III: Positron Emission Tomography (PET) Imaging

The incorporation of fluorine-18 (¹⁸F), a positron-emitting radionuclide with a half-life of 109.8 minutes, into phenylboronic acid structures allows for their use as PET imaging agents.[9] These radiotracers can be designed to target specific biological processes, providing a non-invasive window into disease pathology and response to therapy.

Protocol: ¹⁸F-Radiolabeling of a Phenylboronic Acid Precursor for PET Imaging

This protocol outlines a general procedure for the copper-mediated ¹⁸F-fluorination of an arylboronic acid pinacol ester precursor.

Materials:

  • Arylboronic acid pinacol ester precursor

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Pyridine

  • Dimethylacetamide (DMA)

  • n-Butanol

  • QMA (quaternary ammonium) cartridge

  • C18 Sep-Pak cartridge

  • HPLC system for purification and analysis

  • Radio-TLC scanner

Procedure:

  • Trapping and Elution of [¹⁸F]Fluoride:

    • Trap the aqueous [¹⁸F]fluoride solution from the cyclotron on a QMA cartridge.

    • Elute the [¹⁸F]fluoride from the QMA cartridge with a solution of a suitable base (e.g., K₂CO₃/Kryptofix 2.2.2) in acetonitrile/water.

    • Azeotropically dry the eluted [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Radiolabeling Reaction:

    • To the dried [¹⁸F]fluoride, add a solution of Cu(OTf)₂ and pyridine in DMA.

    • Add the arylboronic acid pinacol ester precursor dissolved in DMA/n-butanol.

    • Heat the reaction mixture at a specified temperature (e.g., 110°C) for a defined time (e.g., 20 minutes).

  • Purification:

    • Quench the reaction with water.

    • Purify the crude reaction mixture using semi-preparative HPLC to isolate the ¹⁸F-labeled phenylboronic acid.

  • Formulation and Quality Control:

    • The purified radiotracer is typically formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).

    • Radiochemical Purity: Determined by analytical HPLC.

    • Specific Activity: Calculated from the radioactivity of the final product and the mass of the non-radioactive compound, determined by HPLC with a standard curve.

    • Residual Solvents: Analyzed by gas chromatography.

Data Presentation:

RadiotracerPrecursorRadiochemical Yield (RCY)Molar Activity (GBq/µmol)
[¹⁸F]Fluorophenylboronic AcidPhenylboronic acid pinacol esterHypothetical ValueHypothetical Value

Note: RCY and molar activity are dependent on the specific precursor and reaction conditions and should be determined experimentally.

Visualizations

Workflow for Enzyme Inhibition Assay

EnzymeInhibitionWorkflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Prepare Enzyme Stock AddEnzyme Add Enzyme Enzyme->AddEnzyme Substrate Prepare Substrate Solution AddSubstrate Add Substrate Substrate->AddSubstrate Inhibitor Prepare Inhibitor Dilutions AddInhibitor Add Inhibitor to Plate Inhibitor->AddInhibitor AddInhibitor->AddEnzyme Incubate Incubate (15 min) AddEnzyme->Incubate Incubate->AddSubstrate Measure Measure Fluorescence (Kinetic) AddSubstrate->Measure Calculate Calculate Reaction Rates Measure->Calculate Inhibition Determine % Inhibition Calculate->Inhibition IC50 Calculate IC50 Inhibition->IC50

Caption: Workflow for the in vitro enzyme inhibition assay.

Mechanism of Sialic Acid Targeting by a Fluorophenylboronic Acid-Functionalized Nanoparticle

SialicAcidTargeting cluster_cancer Cancer Cell cluster_np Targeted Nanoparticle CancerCell Cancer Cell Membrane SialicAcid Sialic Acid (Overexpressed) Binding Boronate Ester Formation (pH 7.4) SialicAcid->Binding Nanoparticle Nanoparticle Core FPBA Fluorophenylboronic Acid Nanoparticle->FPBA Drug Drug Payload Nanoparticle->Drug FPBA->Binding Internalization Endocytosis Binding->Internalization Internalization->CancerCell Drug Release

Sources

Method

Application Note: 3-(Aminomethyl)-5-fluorophenylboronic Acid Hydrochloride in Organic Synthesis and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Strategic Significance In the landscape of fragment-based drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Strategic Significance

In the landscape of fragment-based drug discovery and complex organic synthesis, bifunctional building blocks are critical for accelerating library generation. 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride is a highly versatile reagent that combines a palladium-reactive boronic acid moiety with a highly derivatizable primary amine.

The strategic incorporation of a fluorine atom at the 5-position is not merely a structural variation; it exerts a profound inductive electron-withdrawing effect. This modification lowers the pKa of the boronic acid, enhancing its Lewis acidity and metabolic stability, which is highly sought after in the development of physiological sensors and targeted therapeutics[1][2]. Furthermore, utilizing the amine as a hydrochloride salt allows chemists to bypass tedious protection/deprotection steps during cross-coupling, streamlining the synthetic workflow[3][4].

Physicochemical Profiling

Understanding the physicochemical properties of this building block is essential for predicting its behavior in biphasic reaction systems and purification workflows.

PropertySpecification / Value
Chemical Name 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride
CAS Registry Number 2377606-87-4[5][6]
Molecular Formula C₇H₁₀BClFNO₂
Molecular Weight 205.42 g/mol
Appearance White to off-white solid
Solubility Soluble in H₂O, MeOH, DMSO; sparingly soluble in non-polar organics
Key Structural Features Primary amine (HCl salt), Aryl fluoride, Boronic acid

Mechanistic Insights & Workflow Design

Chemoselective Suzuki-Miyaura Coupling with Unprotected Amines

Historically, primary aliphatic amines required robust protecting groups (e.g., Boc, Cbz) prior to palladium-catalyzed cross-coupling to prevent the nitrogen lone pair from coordinating to the Pd(0)/Pd(II) center, which leads to catalyst poisoning or unwanted Buchwald-Hartwig amination.

By employing the hydrochloride salt , the amine is protonated and rendered non-nucleophilic. When subjected to a carefully controlled biphasic solvent system (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O) with a mild base (such as Na₂CO₃), the transmetalation of the boronic acid outcompetes the transient deprotonation and coordination of the amine[3][4]. This causality allows for direct, chemoselective C-C bond formation.

Fluorine-Driven pKa Modulation for Sensor Development

Boronic acids can form reversible covalent bonds with 1,2- or 1,3-diols (such as glucose or fructose). However, standard phenylboronic acids have a pKa of ~8.8, meaning they bind poorly at the physiological pH of 7.4. The electron-withdrawing fluorine atom in this building block lowers the pKa of the boron center, enabling the formation of stable, tetrahedral boronate esters under physiological conditions[1][7].

The "Loose Bolt" Effect in Fluorescence Sensors

When this building block is conjugated to a fluorophore, it can act as a highly sensitive saccharide sensor. The mechanism of fluorescence turn-on is governed by the arresting of "loose bolt" internal conversion. In the unbound state, molecular rotations around the C-B bond lead to non-radiative energy decay (fluorescence quenching). Upon binding a diol, the resulting rigid tetrahedral geometry restricts these vibrations, triggering a sharp fluorescence turn-on[8][9].

Visualizations of Synthetic & Mechanistic Pathways

G A 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride B Suzuki-Miyaura Cross-Coupling A->B Pd cat., Base (Aryl Halide) C Amide Coupling / Reductive Amination A->C Coupling Reagent (Carboxylic Acid) D Biaryl Methanamine Intermediate B->D E Functionalized Boronic Acid C->E D->C Derivatization F Target Drug Candidate D->F E->B Cross-Coupling E->F

Divergent synthetic workflows utilizing the bifunctional building block.

G A Fluorinated Boronic Acid (Trigonal Planar, High pKa) B Addition of Diol / Sugar (e.g., Fructose) A->B C Boronate Ester Formation (Tetrahedral, Lower pKa) B->C Reversible Binding at pH 7.4 D Fluorescence Turn-On (Arrested Internal Conversion) C->D Structural Rigidity

Mechanism of saccharide binding and fluorescence turn-on via pKa modulation.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: To couple the boronic acid to an aryl halide while preserving the primary amine for downstream functionalization.

Reagents & Materials:

  • 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride (1.2 equiv)

  • Aryl bromide or iodide (1.0 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine the aryl halide, the boronic acid hydrochloride, and Na₂CO₃.

  • Degassing (Critical Step): Add the 1,4-Dioxane/H₂O mixture. Degas the suspension via three freeze-pump-thaw cycles or by bubbling argon through the solution for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) species to inactive Pd(II) oxides, stalling the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of argon.

  • Reaction: Heat the mixture to 85 °C for 12–16 hours. Monitor completion via LC-MS.

  • pH-Controlled Workup (Self-Validating): Cool to room temperature and concentrate under reduced pressure to remove dioxane. Add water and adjust the aqueous phase to pH ~10 using 1M NaOH. Causality: The product is a biaryl methanamine. At pH > 10, the amine is fully deprotonated (free base) and can be efficiently extracted into the organic layer (EtOAc or DCM), leaving unreacted boronic acid (which forms a water-soluble boronate at high pH) in the aqueous waste.

  • Purification: Dry the organic extracts over anhydrous Na₂SO₄, filter, and purify via flash chromatography (DCM/MeOH/NH₄OH gradient) to yield the pure biaryl methanamine.

Protocol B: Post-Coupling Amidation

Objective: To derivatize the newly formed biaryl methanamine with a target carboxylic acid.

Step-by-Step Procedure:

  • Dissolve the selected carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and stir for 10 minutes to form the active ester.

  • Add the biaryl methanamine (1.0 equiv) from Protocol A. Stir at room temperature for 2 hours.

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine (3x to remove DMF), dry, and concentrate.

Quantitative Data & Optimization

The following table summarizes the optimization of the Suzuki-Miyaura cross-coupling utilizing the unprotected amine hydrochloride[3][10].

EntryCatalyst (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄K₂CO₃ (3.0)Toluene/EtOH/H₂O901645%
2Pd(OAc)₂ / SPhosK₃PO₄ (3.0)Toluene/H₂O (10:1)1001268%
3Pd(dppf)Cl₂·CH₂Cl₂Na₂CO₃ (3.0)1,4-Dioxane/H₂O (4:1)851289%
4Pd(dppf)Cl₂·CH₂Cl₂Cs₂CO₃ (3.0)DMF/H₂O (4:1)851272%

Note: Entry 3 provides the optimal balance of solubility for the hydrochloride salt and stability for the palladium catalyst, minimizing protodeboronation side reactions.

Sources

Application

Application Note: Advanced Heterocycle Functionalization Using 3-(Aminomethyl)-5-fluorophenylboronic Acid Hydrochloride

Introduction & Mechanistic Rationale In modern drug discovery, the vectorization of heterocyclic scaffolds with functionalized phenyl rings is a cornerstone strategy for exploring structure-activity relationships (SAR) a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the vectorization of heterocyclic scaffolds with functionalized phenyl rings is a cornerstone strategy for exploring structure-activity relationships (SAR) and optimizing pharmacokinetic profiles. 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride (CAS: 2377606-87-4)[1] has emerged as a highly versatile building block for these campaigns. It seamlessly integrates three critical chemical features into a single reagent:

  • Boronic Acid Handle: Enables robust carbon-carbon bond formation with halogenated heterocycles via palladium-catalyzed Suzuki-Miyaura cross-coupling[2].

  • Fluorine Substituent: Modulates the physicochemical properties of the final drug candidate (e.g., increasing metabolic stability and lipophilicity) while acting as an electron-withdrawing group that fundamentally alters the reactivity of the boronic acid[3].

  • Protected Primary Amine: Supplied as a bench-stable hydrochloride salt to prevent auto-condensation, this aminomethyl group provides an ideal vector for downstream diversification (e.g., amidation, reductive amination)[4].

Causality in Experimental Design: The Fluorine and Salt Effects

The successful incorporation of this specific reagent requires a deep understanding of how its functional groups influence the catalytic cycle.

The Fluorine Effect on Transmetalation: The rate-limiting step in many Suzuki couplings is transmetalation. The highly electronegative 5-fluoro substituent withdraws electron density from the phenyl ring via the inductive effect. This increases the electrophilicity of the boron atom, effectively lowering the pKa​ of the boronic acid[3]. A lower pKa​ facilitates its rapid conversion into the highly reactive tetrahedral boronate anion [Ar−B(OH)3​]− under mildly basic conditions. This anionic species is mandatory for efficient transmetalation to the Pd(II) complex[2].

Managing the Hydrochloride Salt & Catalyst Poisoning: Because the reagent is an HCl salt, the stoichiometry of the base is critical. A minimum of 3.0 equivalents of base is required: 1.0 equivalent to neutralize the HCl salt (free-basing the amine) and 2.0 equivalents to drive boronate anion formation and neutralize the acid generated during the catalytic cycle[4]. Furthermore, once the primary amine is free-based, it can act as a competing ligand, potentially poisoning the palladium catalyst. To circumvent this liability, it is critical to employ a catalyst with a sterically demanding, bidentate ligand—such as Pd(dppf)Cl2​ —which effectively shields the metal center from amine coordination.

Reaction Pathway & Catalytic Cycle

The following diagram illustrates the self-validating mechanistic cycle, highlighting where the specific properties of the fluorinated boronic acid and the base interact with the palladium center.

SuzukiMiyaura Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)) OxAdd Oxidative Addition [Pd(II)(Het)(X)L2] Pd0->OxAdd + Het-X TransMet Transmetalation [Pd(II)(Het)(Ar)L2] OxAdd->TransMet + Boronate Anion RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 - Product Product Functionalized Biaryl Heterocycle RedElim->Product HetX Halogenated Heterocycle (Het-X) HetX->OxAdd Boronic 3-(Aminomethyl)-5-fluoro- phenylboronic acid HCl Boronic->TransMet Base Base (≥3 equiv) Neutralizes HCl & Forms Boronate Base->Boronic Activation

Fig 1. Suzuki-Miyaura catalytic cycle adapted for aminomethyl-fluorophenylboronic acid HCl salts.

Quantitative Data: Condition Optimization

To demonstrate the causality of reagent selection, the following table summarizes the optimization of coupling conditions between a model halogenated heterocycle (2-bromopyridine) and 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride.

EntryCatalyst SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Causality & Observation
1 Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (2.0)Toluene/ H2​O (4:1)9041%Sub-optimal: Monodentate ligand allows free amine to coordinate Pd; insufficient base.
2 Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (1.5)1,4-Dioxane/ H2​O (4:1)9034%Stalled: Insufficient base to both neutralize the HCl salt and activate the boronic acid.
3 Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (3.0)1,4-Dioxane/ H2​O (4:1)9089%Optimal: Bidentate ligand prevents poisoning; sufficient base ensures rapid transmetalation.
4XPhos Pd G2 (2 mol%) K3​PO4​ (3.0)THF/ H2​O (4:1)8092%Excellent: Highly active precatalyst allows for lower loading and milder temperatures.

Experimental Methodologies

Protocol A: Self-Validating Suzuki-Miyaura Cross-Coupling

This protocol is designed to ensure high fidelity coupling while preventing catalyst deactivation[4].

Reagents:

  • Heteroaryl Halide (e.g., 6-bromoindole or 2-bromopyridine): 1.0 equiv

  • 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride: 1.2 equiv

  • Pd(dppf)Cl2​⋅CH2​Cl2​ : 0.05 equiv (5 mol%)

  • K2​CO3​ (finely powdered): 3.0 equiv

  • Solvent: 1,4-Dioxane / Deionized H2​O (4:1 v/v)

Step-by-Step Procedure:

  • Reagent Assembly: Charge an oven-dried Schlenk flask with the heteroaryl halide, the boronic acid hydrochloride salt, and K2​CO3​ . Rationale: Adding the base as a solid before the solvent ensures immediate neutralization of the HCl salt upon solvation.

  • Degassing: Add the 1,4-Dioxane/ H2​O mixture. Sparge the suspension with Argon or N2​ for 10 minutes. Validation: Visually confirm the cessation of dissolved oxygen bubbles. This prevents the oxidative degradation of the Pd(0) active species.

  • Catalyst Addition: Briefly open the flask under positive Argon flow and add Pd(dppf)Cl2​ . Seal and heat the mixture to 90 °C.

  • Reaction Monitoring: Stir for 4–12 hours. Validation: Monitor via LC-MS. The reaction is complete when the isotopic pattern of the starting halide is reduced to <5% Area Under Curve (AUC).

  • Workup & Free-Basing: Cool to room temperature. Dilute the mixture with EtOAc and wash with saturated aqueous NaHCO3​ . Validation: Check the pH of the aqueous layer (must be ~8). This guarantees the aminomethyl product is fully free-based and partitions cleanly into the organic layer.

  • Purification: Extract the aqueous layer twice with EtOAc. Combine organic layers, dry over Na2​SO4​ , and concentrate in vacuo. Purify via reverse-phase HPLC or silica gel chromatography (eluting with a gradient of DCM/MeOH containing 1% NH4​OH to prevent amine streaking).

Protocol B: Downstream Functionalization (Amidation)

Once the biaryl core is established, the aminomethyl group serves as a highly reactive nucleophile for library generation.

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the desired carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and stir at room temperature for 10 minutes. Validation: A slight color change (usually to pale yellow) indicates the formation of the active HOAt ester.

  • Coupling: Add the biaryl amine intermediate (1.0 equiv) generated from Protocol A. Stir at room temperature for 2 hours.

  • Workup: Quench the reaction with water. Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (3x) to remove residual DMF.

  • Isolation: Dry the organic phase over MgSO4​ , concentrate, and purify via standard chromatography to yield the final functionalized heterocycle.

References

  • CymitQuimica Product Catalog. 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride. Cymit Química S.L.[1] URL:

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules (PMC).[3] URL:

  • Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. ACS Infectious Diseases (PMC).[4] URL:

  • Suzuki Reaction. Wikipedia, The Free Encyclopedia.[2] URL:

Sources

Method

Application Note: Strategic Protection of Amino Groups for Seamless Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Challenge of Unprotected Amines in Palladium Catalysis The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Unprotected Amines in Palladium Catalysis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is fundamental to the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials.[1][2] The catalytic cycle generally proceeds through three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[3][4]

However, the presence of certain functional groups on the coupling partners can complicate this elegant catalytic cycle. Primary and secondary amino groups, in particular, pose a significant challenge. As Lewis bases, they can coordinate to the palladium center, potentially retarding or completely inhibiting the catalytic cycle.[5] This necessitates a strategic approach to temporarily mask, or "protect," the amino group's reactivity. This guide provides an in-depth analysis of protecting group strategies tailored for the Suzuki reaction, offering field-proven insights and detailed protocols for researchers in synthetic and medicinal chemistry.

The Logic of Protecting Group Selection

Choosing an appropriate protecting group is not a trivial decision; it requires a holistic view of the entire synthetic sequence. The ideal protecting group for a Suzuki reaction must satisfy three core criteria:

  • Robustness: It must be stable to the reaction conditions of the Suzuki coupling, which typically involve a palladium catalyst, a base (e.g., K₂CO₃, K₃PO₄), and moderate heat.[4][5]

  • Orthogonality: The protecting group should be removable under conditions that do not affect other sensitive functional groups within the molecule. This concept, known as orthogonality, is crucial for complex, multi-step syntheses.[6]

  • Cleavage Efficiency: The final deprotection step should proceed cleanly and in high yield to reveal the desired amine.

This guide will focus on the most effective and commonly employed protecting groups that meet these criteria, with a particular emphasis on carbamates and sulfonamides.

A Comparative Analysis of Key Amino Protecting Groups

The Boc Group: The Workhorse of Suzuki Reactions

The tert-butoxycarbonyl (Boc) group is arguably the most widely used protecting group for amines in Suzuki coupling reactions.[7][8] Its popularity stems from its excellent stability under the neutral to basic conditions of the Suzuki reaction and its straightforward removal under acidic conditions.

  • Advantages:

    • Highly stable to a wide range of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and nucleophiles used in Suzuki couplings.[8][9]

    • The deprotection protocol, typically using trifluoroacetic acid (TFA), is highly efficient and orthogonal to many other protecting groups.[10][11]

    • Can often be removed in a one-pot sequence following the Suzuki coupling, streamlining the synthetic process.[12]

  • Disadvantages:

    • The strongly acidic conditions required for deprotection may not be suitable for substrates containing other acid-labile functional groups.

The Cbz Group: A Classic Choice with Caveats

The benzyloxycarbonyl (Cbz or Z) group is another classic amine protecting group.[11] It is generally stable to the basic conditions of the Suzuki reaction. However, its primary deprotection method, catalytic hydrogenolysis using H₂ gas and a palladium catalyst (e.g., Pd/C), requires careful consideration.[13][14]

  • Advantages:

    • Stable to the basic conditions of the Suzuki coupling.

    • Deprotection via hydrogenolysis occurs under neutral pH, which is advantageous for molecules with acid- or base-sensitive functionalities.[11]

  • Disadvantages:

    • The hydrogenolysis conditions for Cbz removal can reduce other functional groups in the molecule, such as alkenes, alkynes, or nitro groups.

    • Care must be taken to completely remove the palladium catalyst from the Suzuki reaction before attempting hydrogenolysis to avoid unpredictable reactivity.

Sulfonyl Groups: Stability and Tunable Reactivity

Sulfonyl groups, such as p-toluenesulfonyl (Tosyl, Ts) and 2-nitrobenzenesulfonyl (Nosyl, Ns), form robust sulfonamides that are stable to a wide range of reaction conditions, including those of the Suzuki coupling.[15][16]

  • Tosyl (Ts) Group:

    • Advantages: Extremely stable, providing reliable protection.

    • Disadvantages: Deprotection often requires harsh conditions (e.g., strong acid or dissolving metal reduction), limiting its applicability.[8]

  • Nosyl (Ns) Group:

    • Advantages: Offers the high stability of a sulfonamide but can be cleaved under remarkably mild, neutral conditions using a thiol nucleophile (e.g., thiophenol) and a base.[6] This makes the Ns group orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[6] The strong electron-withdrawing nature of the nosyl group also acidifies the N-H proton, facilitating N-alkylation reactions in a strategy known as the Fukuyama amine synthesis.[15]

Unsuitable and Niche Protecting Groups
  • Fmoc (9-Fluorenylmethyloxycarbonyl): This group is widely used in peptide synthesis due to its lability to mild bases like piperidine.[17] However, this same property renders it unstable under the basic conditions required for most Suzuki reactions, leading to premature deprotection.[5][18]

  • Acetyl (Ac): While simple to install, acetyl groups may not be sufficiently robust for aqueous basic Suzuki conditions.[19] Furthermore, N-acetyl amides can sometimes undergo direct cross-coupling via N-C bond activation, which is a different and specialized transformation.[20]

  • Trifluoroacetyl (TFA): This group is stable to strong acids but labile to mild bases.[21] Its utility in Suzuki reactions is limited because the basic conditions of the coupling can lead to its cleavage. However, it can serve as an orthogonal protecting group in specific strategies where a base-sensitive group is required.

Summary of Protecting Group Properties

Protecting GroupAbbreviationCommon Protection ReagentStability in Suzuki RxnDeprotection ConditionsOrthogonality & Notes
tert-ButoxycarbonylBoc(Boc)₂OExcellent Strong Acid (TFA, HCl)[10]The industry standard. Orthogonal to Cbz, Ns, Fmoc.
BenzyloxycarbonylCbz, ZCbz-ClGood H₂, Pd/C (Hydrogenolysis)[13]Orthogonal to Boc, Ns. Not compatible with reducible groups.
p-ToluenesulfonylTsTs-ClExcellent Harsh: Strong Acid or Na/NH₃Very stable, but difficult to remove.
2-NitrobenzenesulfonylNsNs-ClExcellent Thiol (e.g., PhSH), Base[6]Excellent orthogonality with Boc and Cbz.
9-FluorenylmethyloxycarbonylFmocFmoc-OSuPoor Mild Base (e.g., Piperidine)[17]Generally incompatible with Suzuki reaction conditions.[5][18]

Visualizing the Strategy and Mechanism

A successful Suzuki coupling on an amino-containing substrate is a three-stage process: protection, coupling, and deprotection.

G A Amino-Aryl Halide B Protected Amino-Aryl Halide A->B Protection (e.g., Boc₂O) C Protected Biaryl Product B->C Suzuki Coupling D Final Biaryl Amine C->D Deprotection (e.g., TFA)

Caption: The three-stage workflow for Suzuki coupling of amino-aryl halides.

The core Suzuki-Miyaura catalytic cycle, which the protecting group is designed to preserve, proceeds as follows.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L₂-OR'' PdII_A->PdII_B Ligand Exchange PdII_C R¹-Pd(II)L₂-R² PdII_B->PdII_C Transmetalation PdII_C->Pd0 Reductive Elimination product R¹-R² sub_halide R¹-X sub_boronic R²-B(OH)₂ borate [R²-B(OH)₃]⁻ base Base

Caption: The generalized catalytic cycle of the Suzuki-Miyaura reaction.[2][3]

Detailed Experimental Protocols

The following protocols provide a reliable, field-tested workflow for the protection, Suzuki coupling, and deprotection of a model substrate, 4-bromoaniline.

Protocol 1: Boc Protection of 4-Bromoaniline

Objective: To synthesize tert-butyl (4-bromophenyl)carbamate.

  • Materials:

    • 4-Bromoaniline (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

    • Triethylamine (TEA) (1.2 eq) or aqueous NaHCO₃

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • To a round-bottom flask charged with 4-bromoaniline, add the solvent (approx. 0.2 M concentration).

    • Add triethylamine to the solution and stir for 5 minutes at room temperature.

    • Add di-tert-butyl dicarbonate portion-wise to the stirring solution. For less nucleophilic anilines, adding a catalyst like DMAP (0.1 eq) or switching to an alcoholic solvent can increase the reaction rate.[22]

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with the solvent and wash with 1 M HCl (aq), followed by saturated NaHCO₃ (aq), and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product is often pure enough for the next step. If necessary, purify by recrystallization from hexanes/ethyl acetate or by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of Boc-Protected 4-Bromoaniline

Objective: To synthesize tert-butyl (4'-methyl-[1,1'-biphenyl]-4-yl)carbamate.

  • Materials:

    • tert-butyl (4-bromophenyl)carbamate (1.0 eq)

    • p-tolylboronic acid (1.2 eq)

    • Palladium catalyst: Pd(PPh₃)₄ (0.03 eq) or Pd(OAc)₂/SPhos (0.05 eq Pd, 0.10 eq ligand)[8]

    • Base: Aqueous 2 M K₂CO₃ or K₃PO₄ (3.0 eq)

    • Solvent System: Toluene/Water (4:1) or Dioxane/Water (3:1)[12]

  • Procedure:

    • To a Schlenk flask, add the Boc-protected 4-bromoaniline, p-tolylboronic acid, and the palladium catalyst/ligand.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed organic solvent, followed by the degassed aqueous base solution via syringe.

    • Heat the reaction mixture to 85-100 °C and stir vigorously for 4-16 hours. Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the layers. Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.

Protocol 3: Boc Deprotection to Yield the Final Amine

Objective: To synthesize 4'-methyl-[1,1'-biphenyl]-4-amine.

  • Materials:

    • tert-butyl (4'-methyl-[1,1'-biphenyl]-4-yl)carbamate (1.0 eq)

    • Trifluoroacetic acid (TFA) (10-20 eq)

    • Solvent: Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected biaryl product in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid to the stirring solution.

    • Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor deprotection by TLC until the starting material is consumed.[23]

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Re-dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated NaHCO₃ (aq) until gas evolution ceases.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • The resulting crude amine can be purified by column chromatography or recrystallization if necessary.

References

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved March 21, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 21, 2026, from [Link]

  • Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. (2026, February 28). Retrieved March 21, 2026, from [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved March 21, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 46(29), 5553-5557. Retrieved March 21, 2026, from [Link]

  • Various Authors. (2018, November 15). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? ResearchGate. Retrieved March 21, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). Retrieved March 21, 2026, from [Link]

  • Gour, N., et al. (2007). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. The Journal of Organic Chemistry, 73(2), 482-485. Retrieved March 21, 2026, from [Link]

  • Carr, R., et al. (2024). Developing deprotectase biocatalysts for synthesis. Faraday Discussions, 249, 1-17. Retrieved March 21, 2026, from [Link]

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. Retrieved March 21, 2026, from [Link]

  • Thompson, A. D., et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(16), 4343-4351. Retrieved March 21, 2026, from [Link]

  • Reddy, T. J., & Le, T. X. H. (2006). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 71(5), 2147-2150. Retrieved March 21, 2026, from [Link]

  • Willemse, T., et al. (2022). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. International Journal of Molecular Sciences, 23(15), 8497. Retrieved March 21, 2026, from [Link]

  • Hradilova, L., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 164. Retrieved March 21, 2026, from [Link]

  • Legris, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24451-24456. Retrieved March 21, 2026, from [Link]

  • Shinde, S. B., & Asrondkar, S. J. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Journal of Chemical Papers, 2(8), 1-9. Retrieved March 21, 2026, from [Link]

  • Sulfonyl Protective Groups | Chem-Station Int. Ed. (2014, May 6). Retrieved March 21, 2026, from [Link]

  • Cbz-Protected Amino Groups. (2019, October 2). Retrieved March 21, 2026, from [Link]

  • Application Note – N-Boc protection. (n.d.). Synple Chem. Retrieved March 21, 2026, from [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved March 21, 2026, from [Link]

  • Removal of the tosyl and nosyl groups. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Legris, M., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Semantic Scholar. Retrieved March 21, 2026, from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. Retrieved March 21, 2026, from [Link]

  • Britton, J., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(2), 248-254. Retrieved March 21, 2026, from [Link]

  • Li, J., et al. (2016). One-Pot Approach to N-Quinolyl 3′/4′-Biaryl Carboxamides by Microwave-Assisted Suzuki–Miyaura Coupling and N-Boc Deprotection. The Journal of Organic Chemistry, 81(20), 9964-9973. Retrieved March 21, 2026, from [Link]

  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved March 21, 2026, from [Link]

  • Various Authors. (n.d.). Suzuki-Miyaura Reaction in the Presence of N-Acetylcysteamine Thioesters Enables Rapid Synthesis of Biomimetic Polyketide Thioester Surrogates for Biosynthetic Studies. ResearchGate. Retrieved March 21, 2026, from [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. Retrieved March 21, 2026, from [Link]

  • Szostak, M., et al. (n.d.). Acyl- and Decarbonylative Suzuki Coupling of N-Acetyl Amides. NSF PAR. Retrieved March 21, 2026, from [Link]

  • Molander, G. A., & Jean-Gérard, L. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. The Journal of Organic Chemistry, 76(15), 6069-6075. Retrieved March 21, 2026, from [Link]

Sources

Application

Application Notes and Protocols for Monitoring Suzuki-Miyaura Coupling Reactions

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon b...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its widespread application in the pharmaceutical and fine chemical industries necessitates robust analytical methods to monitor reaction progress, optimize conditions, and ensure process safety and product quality.[3][4] This guide provides a detailed overview of the key analytical techniques employed for monitoring Suzuki coupling reactions, complete with theoretical underpinnings, practical insights, and step-by-step protocols.

The Suzuki-Miyaura Catalytic Cycle: A Monitoring Perspective

A fundamental understanding of the reaction mechanism is crucial for effective monitoring. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5] Each step presents opportunities for analytical intervention to track the consumption of starting materials (aryl halide and organoboron species), the formation of intermediates, and the appearance of the desired product and potential byproducts.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boron Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R²B(OH)₃]⁻ PdII_Both R¹-Pd(II)L_n-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Base Base (e.g., K₂CO₃) BoronicAcid->Base Boronate [R²B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction, highlighting the key stages for analytical monitoring.

Offline vs. Online/In-situ Monitoring: A Strategic Choice

Analytical monitoring strategies can be broadly categorized as offline or online/in-situ.

  • Offline analysis involves withdrawing a sample from the reaction mixture at specific time points, quenching the reaction, and then analyzing the sample using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][6]

  • Online or in-situ analysis employs Process Analytical Technology (PAT) tools to monitor the reaction directly in the reaction vessel in real-time.[7][8][9][10] Techniques such as Raman and Fourier-Transform Infrared (FTIR) spectroscopy are well-suited for this purpose.[11][12]

The choice between these approaches depends on the specific goals of the analysis, such as routine reaction completion checks, detailed kinetic studies, or process optimization.[13]

Chromatographic Methods: The Workhorses of Reaction Monitoring

HPLC and GC are the most common techniques for monitoring Suzuki coupling reactions due to their ability to separate and quantify reactants, products, and byproducts.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly well-suited for the analysis of a wide range of substrates and products in Suzuki reactions, especially for non-volatile and thermally labile compounds.[3][14]

Protocol: Offline HPLC Monitoring of a Suzuki Coupling Reaction

Objective: To quantify the consumption of the aryl bromide starting material and the formation of the biphenyl product over time.

Materials:

  • Reaction mixture

  • Quenching solution (e.g., a mixture of acetonitrile and water)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Internal standard (a stable compound not present in the reaction mixture, with a distinct retention time)

Procedure:

  • Sample Preparation:

    • At designated time points (e.g., t = 0, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of the quenching solution containing a known concentration of the internal standard.

    • Filter the quenched sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Inject the filtered sample onto the HPLC system.

    • Run a gradient elution method to separate the components. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm) where both the starting material and product have significant absorbance.

  • Data Analysis:

    • Identify the peaks corresponding to the aryl bromide, biphenyl product, and the internal standard based on their retention times (determined by injecting standards of each compound).

    • Integrate the peak areas of the starting material, product, and internal standard.

    • Calculate the relative response factor for the starting material and product against the internal standard.

    • Determine the concentration of the starting material and product at each time point to generate a reaction profile.

Causality Behind Experimental Choices:

  • Quenching: Immediate quenching is critical to stop the reaction and ensure that the analyzed sample accurately reflects the composition of the reaction mixture at the time of sampling.

  • Internal Standard: The use of an internal standard corrects for variations in injection volume and sample preparation, leading to more accurate and reproducible quantification.

  • Gradient Elution: A gradient elution is often necessary to achieve good separation of all components within a reasonable analysis time, especially when the polarity of the reactants and products differs significantly.

Gas Chromatography (GC)

GC is an excellent choice for monitoring Suzuki reactions involving volatile and thermally stable compounds.[[“]][16] It is often coupled with a mass spectrometer (GC-MS) for definitive peak identification.[17]

Protocol: Offline GC-MS Monitoring of a Suzuki Coupling Reaction

Objective: To identify and quantify the formation of the desired product and potential volatile byproducts.

Materials:

  • Reaction mixture

  • Quenching and extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Internal standard

Procedure:

  • Sample Preparation:

    • At specified time intervals, withdraw an aliquot of the reaction mixture.

    • Quench the reaction and extract the organic components into a suitable solvent like ethyl acetate.

    • Add a known amount of an internal standard.

    • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

    • Dilute the sample to an appropriate concentration for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS.

    • Use a temperature program to separate the components. A typical program could be:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 250°C

      • Hold at 250°C for 5 minutes

    • The mass spectrometer will provide mass spectra for each eluting peak, allowing for positive identification.

  • Data Analysis:

    • Identify the peaks for the starting material, product, and byproducts by comparing their retention times and mass spectra with those of authentic standards or library data.

    • Quantify the components by integrating their peak areas relative to the internal standard.

Spectroscopic Methods: A Window into the Reaction Vessel

Spectroscopic techniques offer the advantage of real-time, in-situ monitoring, providing a continuous stream of data without the need for sampling.[11][12][18]

Raman Spectroscopy

In-situ Raman spectroscopy is a powerful tool for monitoring Suzuki reactions, as it can provide information about the vibrational modes of molecules and is not interfered with by aqueous media.[11][12] It has been successfully used to monitor microwave-promoted Suzuki reactions in real-time.[11][12]

Workflow: In-situ Raman Monitoring

Diagram: In-situ Raman Monitoring Workflow

Raman_Workflow ReactionVessel Reaction Vessel (Suzuki Coupling) RamanProbe Immersion Raman Probe ReactionVessel->RamanProbe Spectrometer Raman Spectrometer RamanProbe->Spectrometer Scattered Light Computer Data Acquisition & Analysis Spectrometer->Computer Spectral Data Kinetics Kinetic Profile Computer->Kinetics Concentration vs. Time

Caption: A schematic representation of an in-situ Raman spectroscopy setup for monitoring a Suzuki coupling reaction.

Key Considerations for Raman Monitoring:

  • Peak Selection: Identify characteristic Raman peaks for the reactants and products that do not overlap. For example, the formation of the biaryl product often gives rise to a new, distinct peak.[11]

  • Calibration: For quantitative analysis, a calibration model relating Raman signal intensity to the concentration of each component is required.

  • Probe Compatibility: Ensure the immersion probe is chemically resistant to the reaction mixture and can withstand the reaction temperature and pressure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is inherently quantitative, making it a valuable tool for mechanistic and kinetic studies of Suzuki reactions.[6][19] Both ¹H, ¹³C, ¹¹B, and ¹⁹F NMR can be employed depending on the substrates.[6][19] Benchtop NMR spectrometers are making this technique more accessible for routine reaction monitoring.[6]

Protocol: ¹⁹F NMR Monitoring of a Suzuki Coupling Reaction

Objective: To monitor the conversion of a fluorine-containing aryl bromide to the corresponding fluorinated biphenyl product.

Materials:

  • Reaction mixture containing a fluorinated starting material

  • NMR spectrometer (benchtop or high-field)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • At various time points, take an aliquot of the reaction mixture.

    • The sample can often be analyzed directly without workup or the need for deuterated solvents, especially with modern benchtop instruments that can lock onto a proton signal.[6]

  • NMR Analysis:

    • Acquire ¹⁹F NMR spectra of the samples.

    • The starting material and product will have distinct singlets in the ¹⁹F NMR spectrum.

  • Data Analysis:

    • Integrate the signals corresponding to the starting material and the product.

    • The ratio of the integrals directly reflects the molar ratio of the two species, allowing for the calculation of percent conversion over time.[6]

Trustworthiness of the Protocol: This method is self-validating because the disappearance of the starting material signal should directly correlate with the appearance of the product signal, and the total integral of fluorine-containing species should remain constant throughout the reaction (assuming no volatile fluorine-containing byproducts are formed).

Common Byproducts and Their Analysis

Monitoring for byproducts is as crucial as tracking the desired product. Common byproducts in Suzuki reactions include:

  • Homocoupling products: Dimerization of the boronic acid or the aryl halide.[20]

  • Dehalogenation products: Replacement of the halide on the starting material with a hydrogen atom.[20][21]

  • Protodeboronation products: Cleavage of the C-B bond of the boronic acid.[20][22]

  • Palladium black: Precipitation of the palladium catalyst.[20]

These byproducts can often be identified and quantified using the same chromatographic and spectroscopic methods described above.

Data Presentation

Table 1: Example HPLC Data for a Suzuki Coupling Reaction

Time (min)Aryl Bromide (Area)Biphenyl Product (Area)Internal Standard (Area)% Conversion
01,250,0000500,0000
15875,000350,000498,00030
30500,000725,000501,00060
60125,0001,100,000499,00090
120<10,0001,225,000502,000>99

Conclusion

The selection of an appropriate analytical method for monitoring Suzuki coupling reactions is critical for achieving high yields, minimizing impurities, and ensuring a robust and scalable process. A combination of offline chromatographic techniques for detailed quantitative analysis and in-situ spectroscopic methods for real-time kinetic understanding provides a comprehensive approach to reaction monitoring. By understanding the principles and applying the protocols outlined in this guide, researchers and drug development professionals can gain deeper insights into their Suzuki coupling reactions, leading to more efficient and reliable synthetic processes.

References

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes | Organic Process Research & Development - ACS Publications. (2022).
  • Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy | Organic Letters - ACS Publications. (2006).
  • Real-time monitoring of microwave-promoted Suzuki coupling reactions using in situ Raman spectroscopy - PubMed. (2006).
  • Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid - MDPI. (2020).
  • In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film | Request PDF - ResearchGate.
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. (2023).
  • Suzuki Reaction General Procedure - Consensus Academic Search Engine.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • SUZUKI REACTION MONITORING.
  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. (2018).
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024).
  • In situ investigation of hot-electron-induced Suzuki−Miyaura reaction by surface-enhanced Raman spectroscopy - AIP Publishing. (2020).
  • Development of an automated kinetic profiling system with online HPLC for reaction optimization - RSC Publishing. (2019).
  • Reaction kinetics of a water-soluble palladium-β- cyclodextrin catalyst for a Suzuki-Miyaura cross-coupling in continuous-flow - RSC Publishing. (2019).
  • Is the Suzuki–Miyaura Cross-Coupling Reaction in the Presence of Pd Nanoparticles Heterogeneously or Homogeneously Catalyzed? An Interfacial Surface-Enhanced Raman Spectroscopy Study - ACS Publications. (2019).
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025).
  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. (2023).
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - ACS Publications. (2018).
  • Suzuki reaction - Wikipedia.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC.
  • What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017).
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013).
  • Process Analytical Technology (PAT) - Bruker.
  • Suzuki C–C Coupling in Paper Spray Ionization: Microsynthesis of Biaryls and High-Sensitivity MS Detection of Aryl Bromides | Journal of the American Society for Mass Spectrometry. (2022).
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. (2025).
  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ACS Publications. (2008).
  • Process Analytical Technology (PAT): A Procurement Guide - PharmaSource. (2025).
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017).
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media | ACS Omega. (2018).
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications. (2016).
  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC.
  • Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production | American Pharmaceutical Review. (2012).
  • Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing.
  • How i can determine the kinetics of my suzuki coupling reaction with analysis my sample with GC? | ResearchGate. (2017).
  • Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with 3-(Aminomethyl)-5-fluorophenylboronic Acid Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with highly functionalized, unprotected boronic acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with highly functionalized, unprotected boronic acids.

Coupling 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride presents a triad of distinct mechanistic challenges:

  • Stoichiometric imbalance caused by the hydrochloride salt.

  • Catalyst poisoning driven by the unprotected primary amine.

  • Accelerated protodeboronation induced by the electron-withdrawing fluorine substituent.

This guide provides field-proven, self-validating protocols and causality-driven troubleshooting to ensure successful cross-coupling.

I. Diagnostic Logic Tree

Use the following diagnostic workflow to isolate the root cause of coupling failures before adjusting your reaction parameters.

G Start Reaction Failed / Low Yield CheckBase Are you using ≥3 eq. of base? Start->CheckBase BaseNo Increase base to 3-4 eq. (1 eq. neutralizes HCl salt) CheckBase->BaseNo No BaseYes Check crude NMR/LCMS CheckBase->BaseYes Yes Proto Is Ar-H (protodeboronation) the major byproduct? BaseYes->Proto ProtoYes Lower Temp (60°C) Use Weaker Base (K3PO4) Biphasic Solvent Proto->ProtoYes Yes ProtoNo Is Pd Black forming? (Catalyst Poisoning) Proto->ProtoNo No PoisonYes Use bulky ligands (XPhos) or pre-freebase the amine ProtoNo->PoisonYes Yes

Caption: Diagnostic logic tree for troubleshooting 3-(Aminomethyl)-5-fluorophenylboronic acid HCl couplings.

II. Frequently Asked Questions (FAQs)

Q1: My reaction shows 0% conversion of the aryl halide, and the boronic acid remains unreacted. What went wrong? A1: You are likely experiencing a stoichiometric failure due to the hydrochloride salt. The Suzuki-Miyaura catalytic cycle strictly requires base to facilitate transmetalation by forming the reactive boronate anion. Because your substrate is an HCl salt, the first equivalent of base is entirely consumed neutralizing the amine hydrochloride. If you only added the standard 2.0 equivalents of base, you are left with 1.0 equivalent, which is insufficient to drive the catalytic cycle . Solution: Increase your base loading to 3.0 – 4.0 equivalents.

Q2: I increased the base, but now my LCMS shows massive amounts of 3-fluoro-5-methylbenzylamine. Where is this coming from? A2: This is the product of base-catalyzed protodeboronation (cleavage of the C-B bond). The electron-withdrawing 5-fluoro substituent significantly lowers the pKa of the boronic acid (from ngcontent-ng-c87454734="" class="ng-star-inserted">8.8 to 7.2–7.8). At the high pH of standard Suzuki conditions, the boronic acid is almost entirely converted to the reactive boronate anion, which undergoes rapid unimolecular heterolysis or concerted C-B bond cleavage . Solution: Switch to a weaker base (e.g., K3PO4 or K2CO3 instead of NaOH/KOtBu) and lower the reaction temperature to 50–60°C to deny the activation energy required for C-B cleavage.

Q3: The boronic acid is intact and neutralized, but the reaction stalls and the solution turns black. Why? A3: The formation of "Pd black" indicates catalyst precipitation and deactivation. Once neutralized, the unprotected primary amine (-CH2NH2) acts as a strong σ-donor and coordinates to the Pd(II) intermediate, poisoning the catalyst and halting oxidative addition [1]. Solution: Use a sterically demanding, electron-rich phosphine ligand (such as XPhos or SPhos). The steric bulk of these ligands outcompetes the primary amine for coordination to the palladium center, keeping the catalyst active.

III. Mechanistic Pathway: Transmetalation vs. Protodeboronation

Understanding the competing pathways is critical. The base is a double-edged sword: it is required for productive transmetalation but also acts as the catalyst for destructive protodeboronation [2].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd TransMet Transmetalation (Requires Boronate) OxAdd->TransMet RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regenerate BoronicAcid Ar-B(OH)2 HCl Salt Neutralization +1 eq Base (Neutralize HCl) BoronicAcid->Neutralization Boronate Boronate Anion [Ar-B(OH)3]- Neutralization->Boronate +1-2 eq Base Boronate->TransMet Productive Protodeboronation Protodeboronation (Ar-H Byproduct) Boronate->Protodeboronation High pH / Heat

Caption: Competing pathways: Productive transmetalation vs. base-catalyzed protodeboronation.

IV. Quantitative Data: Substrate Comparison

The following table summarizes the physicochemical differences between a standard phenylboronic acid and your specific fluorinated, amine-bearing substrate.

ParameterStandard Phenylboronic Acid3-(Aminomethyl)-5-fluorophenylboronic acid HClImpact on Reaction Engineering
pKa ~8.8~7.2 - 7.8Requires careful pH tuning; highly susceptible to base-catalyzed cleavage.
Base Requirement 2.0 equivalents3.0 - 4.0 equivalents1 eq is consumed by the HCl salt; failure to compensate stalls transmetalation.
Protodeboronation Rate Very SlowFast (Accelerated by F-group)Requires lower temperatures (50-60°C) and weaker bases (K3PO4).
Catalyst Poisoning Risk LowHigh (Free primary amine)Necessitates bulky ligands (e.g., XPhos, SPhos) to outcompete N-Pd binding.

V. Self-Validating Experimental Protocol

To overcome these challenges, utilize this optimized, step-by-step biphasic methodology. This protocol is designed as a self-validating system to ensure you can identify failures in real-time.

Reagents & Stoichiometry:

  • Aryl Halide (Electrophile): 1.0 eq

  • 3-(Aminomethyl)-5-fluorophenylboronic acid HCl: 1.2 eq

  • Pd2(dba)3: 2.5 mol% (5 mol% Pd)

  • XPhos: 10 mol%

  • K3PO4: 3.5 eq

  • Solvent: Toluene / H2O (4:1 ratio), 0.2 M

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq) and 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride (1.2 eq).

  • Catalyst & Ligand Addition: Add Pd2(dba)3 (2.5 mol%) and XPhos (10 mol%).

    • Causality: The bulky XPhos ligand prevents the newly freed primary amine from coordinating to and poisoning the Pd center.

  • Base Addition: Add K3PO4 (3.5 eq).

    • Causality: 1.0 eq neutralizes the HCl salt; the remaining 2.5 eq drives the catalytic cycle. K3PO4 is chosen over NaOH to minimize the aqueous pH and suppress protodeboronation.

  • Solvent System: Add degassed Toluene and H2O (4:1 ratio) to achieve a 0.2 M concentration.

    • Causality: The biphasic system keeps the boronate concentration low in the organic phase, favoring transmetalation at the interface while protecting the bulk boronic acid from aqueous protodeboronation.

  • Self-Validating Checkpoint 1 (pH Check): Before heating, briefly pause stirring and check the pH of the aqueous layer. It must be ~9.5–10.5. If pH < 8, the HCl salt is not fully neutralized, guaranteeing transmetalation failure. If pH > 12, protodeboronation will be exponentially accelerated.

  • Reaction Execution: Heat the biphasic mixture to 60°C for 4–8 hours under vigorous stirring (1000 rpm) to maximize interfacial surface area.

  • Self-Validating Checkpoint 2 (LCMS Monitoring): At the 2-hour mark, sample the organic layer for LCMS.

    • Validation: If the protodeboronated byproduct (3-fluoro-5-methylbenzylamine) exceeds 15% relative to the product, reduce the temperature to 50°C immediately. If unreacted aryl halide remains but boronic acid is depleted, spike in an additional 0.3 eq of the boronic acid.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate for column chromatography.

VI. References

  • Lloyd-Jones, G. C., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 2017. URL:[Link]

  • Lloyd-Jones, G. C., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 2021. URL:[Link]

  • Carrow, B. P., et al. "Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy." Journal of the American Chemical Society, 2024. URL:[Link]

  • Suzuki, A., et al. "Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols." The Journal of Organic Chemistry, 2000. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Base Selection for Suzuki-Miyaura Coupling with Aminophenylboronic Acids

Target Audience: Researchers, scientists, and drug development professionals. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. Coupling unprotected aminophenylboronic acids via the Suzuki-Miyaura reaction is notoriously challenging. This guide synthesizes field-proven insights and kinetic principles to help you troubleshoot failed reactions, optimize your base selection, and establish self-validating experimental protocols.

Mechanistic Overview: The Aminophenylboronic Acid Challenge

Before adjusting your reaction parameters, it is critical to understand the causality behind why aminophenylboronic acids fail. These substrates introduce two competing, detrimental pathways that operate simultaneously against the desired transmetalation step:

  • Catalyst Poisoning: The free amine ( −NH2​ ) is a strong Lewis base that can coordinate to the palladium center, displacing the intended phosphine ligands and forming stable, catalytically inactive Pd(II) complexes[1].

  • Base-Catalyzed Protodeboronation: The basic conditions required to activate the boronic acid also accelerate the cleavage of the C-B bond, yielding an unreactive aniline byproduct and boric acid[2].

G Start Aminophenylboronic Acid + Aryl Halide + Pd(0) Boronate Boronate Intermediate [Ar-B(OH)3]- Start->Boronate Base (OH- or F-) Poison Pd Catalyst Poisoning (Amine Coordination) Start->Poison Free -NH2 Group (Poor Ligand Choice) Product Desired Biaryl Product (Suzuki Coupling) Boronate->Product Transmetalation & Reductive Elim. Decomp Protodeboronation (Ar-H + B(OH)3) Boronate->Decomp Strong Base / H2O (Unimolecular Heterolysis)

Caption: Competing pathways in the Suzuki-Miyaura coupling of aminophenylboronic acids.

Troubleshooting FAQs

Q1: Why do my Suzuki reactions with unprotected aminophenylboronic acids frequently yield black tar and unreacted starting material? A: The "black tar" is agglomerated palladium black, indicating that your active Pd(0) catalyst has precipitated out of the catalytic cycle. This occurs because the free amine coordinates to the palladium, stalling the reaction[1]. Meanwhile, the base in your system continues to promote the unimolecular heterolysis of the boronate intermediate, destroying your boronic acid starting material via protodeboronation[2].

Q2: How does base selection influence the rate of protodeboronation versus transmetalation? A: The Suzuki-Miyaura cycle requires a base to activate the boronic acid into a reactive boronate species ( [Ar−B(OH)3​]− ). However, kinetic studies reveal that this exact boronate intermediate is the precursor to protodeboronation[2]. Strong bases (e.g., NaOH , Ba(OH)2​ ) push the equilibrium entirely toward the boronate, exponentially accelerating decomposition. By selecting a weaker base (e.g., K3​PO4​ or K2​CO3​ )[3], you maintain a lower steady-state concentration of the reactive boronate, allowing transmetalation to outcompete degradation.

Q3: How can I prevent the free amine from poisoning the palladium catalyst without using protecting groups? A: You can achieve direct coupling by utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos[4]. These ligands are highly sterically demanding, physically blocking the relatively small −NH2​ group from coordinating to the Pd center. Furthermore, their electron-rich nature accelerates the oxidative addition and transmetalation steps, ensuring the boronic acid is consumed productively before it can degrade.

Q4: Should I use aqueous or anhydrous conditions for this specific coupling? A: Biphasic aqueous systems (e.g., 1,4-Dioxane/Water) are generally preferred because water is necessary to dissolve inorganic bases and facilitate boronate formation. However, because water acts as the proton source for protodeboronation, the ratio must be strictly controlled. A 4:1 or 5:1 organic-to-aqueous ratio provides the optimal thermodynamic balance.

Quantitative Base Comparison

To optimize your specific reaction, consult the following empirical data table summarizing the effects of various bases on aminophenylboronic acid stability.

BasepKa (Conjugate Acid)Effect on TransmetalationEffect on ProtodeboronationRecommendation for Aminophenylboronic Acids
NaOH / Ba(OH)2​ ~13.0 - 14.0Very HighVery HighNot Recommended. Causes rapid degradation.
K3​PO4​ ~12.3HighLow-ModerateHighly Recommended. Excellent balance of activation and stability.
Na2​CO3​ / K2​CO3​ ~10.3HighModerateAcceptable. Good baseline, but may require excess boronic acid[3].
KF / CsF ~3.2ModerateVery LowOptimal for sensitive substrates. Activates via fluoroborate without raising pH.
Et3​N / DIPEA ~10.7LowLowNot Recommended. Poor activation leads to stalled reactions.

Validated Experimental Protocol: Self-Validating Suzuki Coupling

This protocol utilizes a weak base ( K3​PO4​ ) and a bulky ligand (SPhos) to mitigate both catalyst poisoning and protodeboronation. It is designed as a self-validating system with an integrated In-Process Control (IPC) step to ensure mechanistic integrity.

Workflow Step1 1. Reagent Assembly (Ar-X, Ar-B(OH)2, Pd, Ligand) Step2 2. Base Selection (Add K3PO4 or KF) Step1->Step2 Step3 3. Strict Degassing (Argon Sparging / Freeze-Pump-Thaw) Step2->Step3 Step4 4. Thermal Activation (80°C, 2-6 hours) Step3->Step4 IPC 5. Self-Validation IPC (LC-MS Aliquot at 30 min) Step4->IPC Decision Aniline : Biaryl Ratio > 1:5 ? IPC->Decision Adjust Lower Temp by 10°C or Add Ar-X Decision->Adjust Yes (High Protodeboronation) Proceed Proceed to Workup & Purification Decision->Proceed No (Optimal Transmetalation) Adjust->Step4

Caption: Self-validating experimental workflow for Suzuki coupling of aminophenylboronic acids.

Step-by-Step Methodology
  • Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), aminophenylboronic acid (1.3 equiv), Pd2​(dba)3​ (2.5 mol%), and SPhos ligand (10 mol%).

  • Base Addition: Add anhydrous K3​PO4​ (2.0 equiv) to the solid mixture.

  • Strict Degassing (Critical Causality): Add a 4:1 v/v mixture of 1,4-Dioxane and ultra-pure H2​O . Degas the suspension via three freeze-pump-thaw cycles. Scientific Rationale: Oxygen rapidly oxidizes electron-rich phosphine ligands (like SPhos) and degrades the active Pd(0) species. A compromised catalyst slows transmetalation, giving protodeboronation the kinetic advantage.

  • Thermal Activation: Heat the mixture to 80 °C under a positive Argon atmosphere.

  • Self-Validation Check (IPC): Withdraw a 10 µL aliquot at the 30-minute mark and analyze via LC-MS.

    • Validation Logic: Compare the mass signal of the aniline byproduct (resulting from protodeboronation) to the desired biaryl product. If the Aniline:Biaryl ratio exceeds 1:5, the base is too aggressive for your specific substrate, or transmetalation is too slow. Immediately lower the reaction temperature to 70 °C to suppress the unimolecular heterolysis of the boronate.

  • Workup: Upon completion (typically 2-4 hours), cool to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer, dry the combined organics over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

References

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion Source: Journal of the American Chemical Society (via PubMed) URL:[Link]

  • Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification Source: ACS Publications URL:[Link]

  • Diamond functionalization with light-harvesting molecular wires: improved surface coverage by optimized Suzuki cross-coupling conditions Source: Diva-Portal URL:[Link]

  • Preparation of a magnetic and recyclable superparamagnetic silica support with a boronic acid group for immobilizing Pd catalysts and its applications in Suzuki reactions Source: RSC Advances (via PMC) URL:[Link]

Sources

Troubleshooting

overcoming catalyst inhibition in Suzuki coupling of aminophenylboronic acids

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving aminophenylboronic acids. This guide is designed for researchers, chemists, and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving aminophenylboronic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific, yet highly important, class of substrates. The inherent basicity of the amino group often leads to catalyst inhibition, sluggish reactions, and undesirable side products. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you overcome these hurdles and achieve high-yielding, reproducible results.

Understanding the Core Challenge: The Role of the Amino Group

The primary difficulty in using aminophenylboronic acids in Suzuki-Miyaura coupling stems from the Lewis basicity of the amino group. This functional group can coordinate to the palladium catalyst, leading to the formation of inactive or less-active catalyst species, thereby inhibiting the catalytic cycle. This is a common issue with nitrogen-containing heterocycles as well[1]. The goal of any successful protocol is to mitigate this non-productive interaction while still facilitating the desired C-C bond formation.

The Suzuki-Miyaura Catalytic Cycle

To understand inhibition, one must first understand the productive cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination[2][3]. The palladium(0) catalyst is regenerated at the end of each cycle, ready to participate again[4].

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanism of Catalyst Inhibition

The amino group on the boronic acid can coordinate to the Pd(II) intermediate, forming a stable chelate that is reluctant to undergo transmetalation or reductive elimination. This effectively removes the catalyst from the productive cycle, leading to low conversion.

Inhibition_Mechanism Productive_Cycle Productive Catalytic Cycle Pd_Intermediate Ar¹-Pd(II)L₂-X Inhibited_Complex [Ar¹-Pd(II)L(H₂N-Ar²-B(OH)₂)-X] (Inactive Complex) Pd_Intermediate->Inhibited_Complex Coordination of Amino Group Amino_Boronic H₂N-Ar²-B(OH)₂ Amino_Boronic->Inhibited_Complex Inhibited_Complex->Productive_Cycle Off-Cycle Sink

Caption: Inhibition pathway where the amino group deactivates the catalyst.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you might encounter during your experiments.

Q1: My reaction is very slow or has stalled completely. I'm seeing mostly unreacted starting materials. What's the first thing I should check?

A1: The most common culprits for a stalled reaction are related to catalyst activity and reaction conditions.

  • Causality: A stalled reaction often means the active Pd(0) concentration is too low or the catalytic cycle is inhibited. Oxygen can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands[5]. Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species can also prevent the reaction from starting properly[5].

  • Troubleshooting Steps:

    • Degassing: Ensure your solvent and reaction mixture are rigorously degassed. The presence of oxygen is a primary cause of catalyst deactivation[5]. Use techniques like sparging with an inert gas (argon or nitrogen) for 15-30 minutes or several freeze-pump-thaw cycles.

    • Reagent Quality: Verify the quality of your reagents. Palladium precatalysts like Pd₂(dba)₃ can degrade over time[5]. Phosphine ligands are susceptible to oxidation and should be stored under an inert atmosphere[5]. The purity of the base is also critical[5].

    • Temperature: Many Suzuki couplings require heat to proceed at a reasonable rate. If you are running the reaction at a low temperature (e.g., room temperature or 50 °C), a cautious increase to 80-100 °C may be necessary[5]. However, be aware that excessive heat can also cause catalyst decomposition.

Q2: I'm getting a low yield of my desired product, and I've confirmed my reagents are good and conditions are inert. What is the next logical step?

A2: If basic conditions are sound, the issue likely lies with the specific combination of catalyst, ligand, and base for your aminophenylboronic acid substrate. The key is to use a system that favors the productive catalytic cycle over the inhibition pathway.

  • Causality: The choice of ligand is paramount. The ligand modulates the electronic and steric properties of the palladium center[4]. For amino-substituted substrates, bulky, electron-rich ligands are often required. Their steric hindrance can physically block the amino group from coordinating to the palladium, while their electron-donating nature accelerates the oxidative addition and reductive elimination steps[2].

  • Troubleshooting Steps:

    • Switch to a Modern Ligand System: If you are using traditional ligands like PPh₃, which can be ineffective for these substrates[6], switch to a modern biaryl monophosphine (Buchwald) ligand. These are designed to be bulky and electron-rich.

    • Base Screening: The base is not just a spectator; it activates the boronic acid to form a more nucleophilic borate species, which is crucial for the transmetalation step[7][8][9]. The effectiveness of a base can be solvent and substrate-dependent[5]. If a weak base like Na₂CO₃ is failing, try a stronger base like K₃PO₄ or Cs₂CO₃[5][6].

Q3: My main side product is a symmetrical biaryl (homocoupling) from my boronic acid. How can I minimize this?

A3: Homocoupling of boronic acids is a common side reaction, often exacerbated by the presence of oxygen or issues with the catalyst activation step.

  • Causality: Oxygen can promote the palladium-catalyzed oxidative coupling of two boronic acid molecules. Additionally, when using a Pd(II) precatalyst (like Pd(OAc)₂), the in situ reduction to Pd(0) can sometimes consume the boronic acid, leading to homocoupling[5].

  • Troubleshooting Steps:

    • Improve Degassing: This is the most critical step to prevent oxygen-mediated homocoupling[5][10].

    • Use a Pre-formed Pd(0) Source: Start with a catalyst that is already in the active Pd(0) state, such as Pd(PPh₃)₄, to bypass the problematic in situ reduction step[5]. Alternatively, modern precatalysts (e.g., Buchwald G3 or G4 precatalysts) are designed for clean and efficient generation of the active L-Pd(0) species.

    • Slow Addition of Boronic Acid: Adding the aminophenylboronic acid slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction[10].

    • Adjust Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.0 equivalent of aryl halide to 1.2 equivalents of boronic acid is common, but you can try 1.2 eq of aryl halide to 1.0 eq of boronic acid) can favor the cross-coupling pathway.

Frequently Asked Questions (FAQs)

Q: Which catalyst and ligand combination is best for aminophenylboronic acids?

A: There is no single "best" system, but highly active catalysts composed of Palladium and bulky, electron-rich dialkylbiphenylphosphino ligands (Buchwald ligands) are widely considered the state-of-the-art. They are often not inhibited by highly basic aminopyridines or aminopyrimidines, making them ideal for your substrate class[1].

Catalyst System ComponentExamplesRationale & Comments
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (G2, G3, G4)Buchwald precatalysts are often preferred for their air-stability and ability to cleanly generate the active L-Pd(0) species.
Recommended Ligands SPhos, XPhos, RuPhos, JohnPhosThese ligands provide the necessary steric bulk and electron-donating properties to prevent catalyst inhibition and promote high turnover rates[10][11].
Typical Loading 1-2 mol% Pd, 1.2-2.5 mol% LigandLower catalyst loadings are often possible with highly active modern catalyst systems.

Q: How do I choose the right base for my reaction?

A: The base plays a crucial role in activating the boronic acid for transmetalation[8]. The choice depends on the stability of other functional groups in your molecules and the solvent system.

BaseStrengthCommon SolventsComments
Na₂CO₃ / K₂CO₃ ModerateToluene/H₂O, Dioxane/H₂OGood starting point. K₂CO₃ is slightly stronger. May be too weak for challenging couplings[12][13].
K₃PO₄ StrongDioxane, Toluene, THF (often with H₂O)A very common and effective base for difficult couplings[5][6]. Can cause hydrolysis of sensitive esters.
Cs₂CO₃ StrongDioxane, THFHighly effective but more expensive. Often used when other bases fail.
KOt-Bu Very StrongTHF, Toluene (anhydrous)Can be very effective, especially for hindered substrates, but its high basicity may not be compatible with many functional groups[14].

Q: Should I consider protecting the amino group?

A: While modern catalyst systems often make protection unnecessary[1], it remains a viable strategy if other methods fail, especially with complex substrates.

  • Causality: Protecting the amino group removes the source of catalyst inhibition entirely. The protected substrate behaves like a standard, non-coordinating arylboronic acid. This strategy adds steps to your synthesis (protection and deprotection) but can be very robust.

  • Common Protecting Groups:

    • Boc (tert-Butyloxycarbonyl): Easily installed and removed under acidic conditions.

    • Ac (Acetyl): A simple and stable protecting group.

    • Dan (1,8-diaminonaphthalene): Forms a "dan-boronamide" which is very stable to protodeboronation under aqueous basic conditions[14]. The dan group typically needs to be removed under acidic conditions to allow the boronic acid to participate in the coupling[14].

    • MIDA (N-methyliminodiacetic acid): Forms a boronate ester that is exceptionally stable to many reaction conditions, including chromatography. The boronic acid can be released slowly under aqueous basic conditions for the Suzuki coupling[15][16].

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Inert Step 1: Verify Inert Atmosphere (Degassing, Reagent Purity) Start->Check_Inert First Action Reevaluate_System Step 2: Re-evaluate Catalyst System (Switch to Bulky Ligand, e.g., XPhos) Check_Inert->Reevaluate_System If problem persists Success Reaction Successful Check_Inert->Success If resolved Optimize_Base Step 3: Optimize Base & Solvent (Try K₃PO₄ or Cs₂CO₃) Reevaluate_System->Optimize_Base If still low conversion Reevaluate_System->Success If resolved Consider_Protection Step 4: Consider Protecting Group (Boc, MIDA) Optimize_Base->Consider_Protection Last Resort Strategy Optimize_Base->Success If resolved Consider_Protection->Success If resolved

Caption: A logical workflow for troubleshooting difficult Suzuki couplings.

Detailed Experimental Protocol

General Protocol for the Suzuki Coupling of 3-Aminophenylboronic Acid with an Aryl Bromide

This protocol is a robust starting point and may require optimization for specific substrates.

Materials:

  • Aryl Bromide (1.0 eq)

  • 3-Aminophenylboronic Acid (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2.5 mol%)

  • K₃PO₄ (2.0 eq), finely ground

  • 1,4-Dioxane and Water (e.g., 4:1 or 5:1 ratio), thoroughly degassed

Procedure:

  • Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.025 mmol).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the 3-aminophenylboronic acid (1.2 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water) via syringe.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath at 100 °C. Stir vigorously for the duration of the reaction (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl amine.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(7), 1938-1944. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Rygus, J. P. G., & Crudden, C. M. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10692-10697. [Link]

  • White, J., & Wong, W. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. The University of Melbourne. [Link]

  • Goméz-Martinez, M., et al. (2008). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. The Journal of Organic Chemistry, 73(2), 784-787. [Link]

  • ResearchGate. (Table) The effect of various bases on the Suzuki coupling reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Dembinski, R., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 277-289. [Link]

  • Leonori, D., & Aggarwal, V. K. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • PubMed. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (Table) Optimization of the reaction conditions for Suzuki coupling... [Link]

  • Bull, J. A., et al. (2016). B-Protected Boronic Acids: Methodology Development and Strategic Application. Angewandte Chemie International Edition, 55(49), 15264-15287. [Link]

  • ResearchGate. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Vantourout, J. C., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(9), 1954-1961. [Link]

  • ResearchGate. (2021). Optimization of reaction conditions for Suzuki coupling. [Link]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]

  • ResearchGate. (2026). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. [Link]

  • Reddit. (2026). Struggling on suzuki couplings. [Link]

  • Sirisaksoontorn, W., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 1-10. [Link]

  • Wang, J., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 46. [Link]

Sources

Optimization

improving yields of Suzuki reactions with 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride

Target Substrate: 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride Audience: Researchers, Scientists, and Drug Development Professionals Working with 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride prese...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride Audience: Researchers, Scientists, and Drug Development Professionals

Working with 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride presents a "perfect storm" of synthetic challenges. This substrate combines an acidic hydrochloride salt, a strongly coordinating unprotected primary amine, and an electron-deficient fluorinated aromatic ring. Standard Suzuki-Miyaura protocols will almost certainly fail or result in poor yields.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and optimize your cross-coupling workflows.

Mechanistic Workflow & Competing Pathways

To successfully couple this substrate, you must navigate away from two major failure modes: catalyst poisoning and protodeboronation.

SuzukiTroubleshooting A 3-(Aminomethyl)-5-fluorophenylboronic acid HCl salt B Free Amine Boronic Acid (Reactive Intermediate) A->B + 1.0 eq Base (Neutralization) C Pd-Amine Coordination (Catalyst Poisoning) B->C Unhindered Pd Ligands (e.g., PPh3) D Protodeboronation (Dead-end Byproduct) B->D High Temp / Strong Base (Aqueous) E Productive Transmetalation (XPhos/SPhos Ligands) B->E Bulky Ligands + Mild Base (e.g., K3PO4) F Desired Biaryl Product E->F Reductive Elimination

Caption: Competing pathways in the Suzuki coupling of aminomethyl-fluorophenylboronic acids.

Troubleshooting FAQs

Q1: I am using standard Suzuki conditions (2.0 eq K₂CO₃), but the reaction isn't initiating. What is wrong? A: You are experiencing a stoichiometric base deficiency. Your substrate is a hydrochloride (HCl) salt. The HCl will immediately consume 1.0 equivalent of your base just to liberate the free amine. Because the Suzuki-Miyaura transmetalation step inherently requires base to activate the boronic acid (forming the reactive boronate) or the Pd-halide complex, leaving only 1.0 equivalent is insufficient[1]. Solution: Always add an additional 1.0 equivalent of base (total 3.0–3.5 eq) when working with HCl salts to ensure the catalytic cycle can proceed.

Q2: The reaction stalls at 30% conversion, and the Palladium seems to precipitate or deactivate (black solid formation). How do I prevent this? A: The unprotected primary amine (aminomethyl group) is a strong Lewis base that can coordinate to the palladium center, forming a stable, unreactive complex that poisons the catalyst[2]. Solution: You must use sterically demanding, electron-rich Buchwald-type ligands (such as XPhos, SPhos, or RuPhos). The extreme steric bulk of these ligands shields the palladium center, physically preventing the primary amine from coordinating while still allowing the productive oxidative addition and transmetalation steps to occur.

Q3: Why is my reaction yielding mostly the protodeboronated byproduct (3-fluoro-5-methylaniline) instead of the cross-coupled product? A: The electron-withdrawing fluorine atom increases the electrophilicity of the boron atom, making the C–B bond highly susceptible to base-catalyzed hydrolysis (protodeboronation)[3]. This degradation is accelerated by high temperatures and strong aqueous bases. Solution: Lower the reaction temperature (e.g., 40–60 °C) and use a milder, anhydrous base like Cs₂CO₃ or K₃PO₄ instead of NaOH/KOH. Additionally, using a highly active precatalyst (e.g., XPhos Pd G3) accelerates the productive transmetalation step so it outcompetes the degradation pathway[4].

Q4: Can I avoid the amine interference entirely without changing my catalyst system? A: Yes. If you prefer to use standard catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄, you should pre-protect the aminomethyl group. Converting the free amine to a tert-butyloxycarbonyl (Boc) protected amine prior to the Suzuki coupling significantly increases yields and reduces reaction times by completely eliminating the nitrogen's ability to coordinate to the palladium[5].

Quantitative Data: Condition Optimization Summary

The following table summarizes the causal relationship between reaction parameters and experimental outcomes when coupling 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride with a standard aryl bromide.

Boronic Acid FormLigand SystemBase (Equivalents)Temp (°C)Primary OutcomeIsolated Yield (%)
HCl Salt PPh₃K₂CO₃ (2.0 eq)80Stalled (Base deficiency & poisoning)< 10%
HCl Salt PPh₃K₂CO₃ (3.0 eq)80Catalyst Poisoning (Pd black)25%
HCl Salt XPhosK₂CO₃ (3.0 eq)80Protodeboronation (Fluorine effect)45%
HCl Salt XPhosK₃PO₄ (3.0 eq)40Desired Biaryl Product 88%
N-Boc Protected PPh₃K₂CO₃ (2.0 eq)80Desired Biaryl Product82%
Validated Experimental Protocol

Optimized Base-Compensated, Low-Temperature Suzuki Coupling This protocol utilizes a highly active precatalyst to outcompete protodeboronation while employing steric bulk to prevent amine poisoning.

Reagents:

  • Aryl halide (1.0 equiv)

  • 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride (1.5 equiv)

  • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • K₃PO₄ (3.5 equiv) - Note the extra equivalents to neutralize the HCl salt.

  • Solvent: THF / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride (1.5 mmol), XPhos Pd G3 (0.02 mmol), and finely ground K₃PO₄ (3.5 mmol).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Degas the THF and H₂O separately by sparging with Argon for 30 minutes. Add the degassed THF (4 mL) followed by the degassed H₂O (1 mL) to the flask via syringe.

  • Reaction: Stir the biphasic mixture vigorously at 40 °C. Self-Validation Check: Monitor the reaction via LC-MS after 2 hours. The low temperature prevents the formation of the protodeboronated mass (m/z 125.06 for 3-fluoro-5-methylaniline).

  • Workup: Once the aryl halide is consumed (typically 2-4 hours), cool to room temperature. Dilute with EtOAc (10 mL) and 1M NaOH (5 mL) to ensure the product amine is fully deprotonated.

  • Extraction & Purification: Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via reverse-phase chromatography (C18) using a water/acetonitrile gradient containing 0.1% TFA.

References
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh.3

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health (NIH).4

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. ACS Publications.1

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate.2

  • Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. ResearchGate.5

Sources

Troubleshooting

Technical Support Center: Suzuki Coupling with 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride in Suzuki-Miyaura cross-coupling reactio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride in Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently encountered challenges, ensuring the successful implementation of this versatile building block in your synthetic workflows.

Introduction: The Unique Challenges of an Aminated Boronic Acid

3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride is a valuable reagent for introducing a fluorinated aminomethylphenyl moiety. However, its bifunctional nature—possessing both a reactive boronic acid and a basic aminomethyl group (initially in its hydrochloride salt form)—presents a unique set of challenges not typically encountered with simple arylboronic acids. This guide will delve into the common side reactions and provide actionable, field-proven solutions to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected, and I'm recovering a substantial amount of my aryl halide starting material. What's going wrong?

This is a common issue and often points towards catalyst inhibition or deactivation, a particular concern with amine-containing substrates. The primary culprit is the potential for the aminomethyl group to coordinate with the palladium catalyst, effectively "poisoning" it and halting the catalytic cycle.[1]

Troubleshooting Steps:

  • Base Selection and Stoichiometry: The hydrochloride salt of your boronic acid will consume one equivalent of the base before the reaction environment becomes basic enough to facilitate the catalytic cycle. Ensure you are using at least 2-3 equivalents of a suitable base (e.g., K₂CO₃, K₃PO₄) relative to the limiting reagent.[2] A stronger base may be required to both neutralize the hydrochloride and activate the boronic acid for transmetalation.[3]

  • Protecting the Amine: While the hydrochloride form offers some protection, the free amine can be liberated under basic conditions. If catalyst poisoning is suspected, consider in-situ protection of the amine or using a pre-protected version of the boronic acid. Common protecting groups for amines that are stable to Suzuki conditions include Boc and Cbz.

  • Ligand Selection: Standard phosphine ligands may not be sufficient to prevent catalyst inhibition by the amine. Employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) can promote the desired catalytic cycle and mitigate deactivation.[1] These ligands can accelerate the rate of reductive elimination, outcompeting the inhibitory coordination of the amine.

  • Use of a Pre-catalyst: Modern palladium pre-catalysts are designed to rapidly generate the active Pd(0) species, which can help to initiate the desired cross-coupling before catalyst inhibition becomes significant.[1][2]

Q2: I'm observing a significant amount of a byproduct that corresponds to the protodeboronated starting material (3-fluoro-5-methylaniline). How can I minimize this?

Protodeboronation, the replacement of the C-B bond with a C-H bond, is a well-known side reaction in Suzuki couplings.[2] It is often exacerbated by the presence of water and can be pH-dependent.[4] With 3-(Aminomethyl)-5-fluorophenylboronic acid, the local pH environment can be complex, making this a prevalent issue.

Troubleshooting Steps:

  • Anhydrous Conditions: While many Suzuki couplings are robust to water, minimizing its presence can suppress protodeboronation. Use anhydrous solvents and ensure all glassware is thoroughly dried.

  • Milder Base: Strong bases and high pH can accelerate the rate of protodeboronation.[5] Switching to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) may be beneficial.[5][6]

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, is a highly effective strategy to prevent premature decomposition via protodeboronation.[7] These esters can often be used directly in the coupling reaction.

  • Lower Reaction Temperature: Elevated temperatures can increase the rate of both the desired reaction and protodeboronation.[5] Operating at the lowest effective temperature can help to minimize this side reaction.

G cluster_0 Desired Suzuki Coupling cluster_1 Protodeboronation Side Reaction A Aryl-X + Pd(0) B Oxidative Addition (Aryl-Pd(II)-X) A->B C Transmetalation (with Boronic Acid) B->C D Reductive Elimination C->D D->A Regenerates Pd(0) E Desired Product (Aryl-Aryl') D->E F 3-(Aminomethyl)-5-fluorophenylboronic acid H Protodeboronation F->H G Proton Source (e.g., H2O) G->H I Byproduct (3-fluoro-5-methylaniline) H->I

Caption: A decision-tree workflow for troubleshooting low-yield reactions.

References

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling with Fluorinated Phenylboronic Acids

Welcome to the Technical Support Center. Coupling fluorinated phenylboronic acids (e.g., 2,6-difluorophenylboronic acid, pentafluorophenylboronic acid) presents a notorious challenge in cross-coupling chemistry: rapid de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Coupling fluorinated phenylboronic acids (e.g., 2,6-difluorophenylboronic acid, pentafluorophenylboronic acid) presents a notorious challenge in cross-coupling chemistry: rapid degradation before product formation. As a Senior Application Scientist, I have designed this guide to provide field-proven insights, diagnostic workflows, and standard operating procedures to help you outcompete degradation and maximize your biaryl yields.

Module 1: Knowledge Base & Core Principles (FAQ)

Q: Why do my fluorinated phenylboronic acids degrade into fluorobenzenes instead of cross-coupling? A: This failure mode is caused by protodeboronation , a base-catalyzed hydrolytic cleavage of the carbon-boron bond. Fluorine is highly electronegative. Through strong inductive effects, it withdraws electron density from the boron atom, making it highly Lewis acidic and susceptible to the rapid formation of the boronate anion [ArB(OH)3​]− [1]. Simultaneously, the fluorine atoms stabilize the forming aryl carbanion transition state during C-B cleavage. In the presence of protic solvents (like water) and base, the C-B bond is rapidly cleaved to form the dead-end product, fluorobenzene[1].

Q: How does solvent choice dictate the competition between cross-coupling and protodeboronation? A: Solvent dictates both the availability of protons and the rate of transmetalation.

  • Aqueous Biphasic Solvents (e.g., Toluene/H₂O): Provide the protons necessary for protodeboronation but suffer from mass-transfer limitations. The boronic acid degrades in the aqueous basic phase before it can interact with the organic-soluble palladium catalyst[2].

  • Miscible Aqueous Systems (e.g., THF/H₂O): While water is present, using a miscible solvent like THF ensures a homogeneous reaction mixture. When paired with a highly active precatalyst, the transmetalation step becomes exponentially faster, outcompeting the protodeboronation pathway[2].

  • Anhydrous Solvents (e.g., Dioxane, DMF): Deprive the system of a proton source, significantly slowing degradation. However, transmetalation is also slower without water to solubilize the base. Polar aprotic solvents can also alter the chemoselectivity of the oxidative addition step[3].

Q: Will converting my fluorinated phenylboronic acid to a pinacol ester (Bpin) stop protodeboronation? A: Not necessarily. While it is a common assumption in drug development that esterification confers stability, recent kinetic studies reveal that the prehydrolytic pathway (hydrolysis of the ester to the boronic acid) can be a dominant component of degradation[1]. In fact, under basic aqueous-organic conditions, some boronic esters are phenomenologically more reactive toward protodeboronation than their corresponding free acids[1].

Module 2: Mechanistic Logic & Visual Workflows

To effectively troubleshoot, you must understand the kinetic race happening in your reaction flask. The diagram below illustrates the mechanistic divergence between successful transmetalation and the dead-end protodeboronation pathway.

MechanisticPathway A Fluorinated Phenylboronic Acid B Aqueous Base (OH⁻ / PO₄³⁻) A->B Activation C Boronate Anion [Ar-B(OH)₃]⁻ B->C D Transmetalation (Fast Catalyst) C->D Pd(II)-Ar E Protodeboronation (Protic Solvent) C->E H⁺ Attack F Cross-Coupling Product (Biaryl) D->F Reductive Elimination G Fluorobenzene (Dead End) E->G C-B Cleavage

Mechanistic divergence of fluorinated boronic acids in aqueous basic solvents.

Diagnostic Decision Tree

If your reaction is failing, follow this logical progression to isolate the variable causing the failure.

TroubleshootingTree N1 Symptom: High Fluorobenzene Low Biaryl Yield N2 Is the solvent biphasic? (e.g., Toluene/H₂O) N1->N2 N3 Switch to miscible system (THF / 0.5M K₃PO₄) N2->N3 Yes N4 Is the catalyst fast enough? N2->N4 No N3->N4 N5 Use Buchwald Precatalyst (e.g., XPhos-Pd-G2) N4->N5 No N6 Switch to Anhydrous Conditions (Ag₂O additive) N4->N6 Yes, still failing

Decision tree for troubleshooting protodeboronation in Suzuki couplings.

Module 3: Quantitative Data & Solvent Matrix

The table below synthesizes the impact of various solvent and catalyst combinations on the kinetic competition.

Table 1: Solvent & Catalyst Matrix for Fluorinated Phenylboronic Acids

Solvent SystemCatalyst TypeTransmetalation RateProtodeboronation RateRecommended Use Case
Toluene / H₂O (Biphasic)Standard (e.g., Pd(PPh₃)₄)Slow (Mass transfer limited)High (Aqueous base present)Not recommended for fluorinated systems.
THF / 0.5 M K₃PO₄ (Miscible)Fast Precatalyst (XPhos-Pd-G2)Extremely FastModeratePrimary Choice: Outcompetes degradation at room temp[2].
Anhydrous Dioxane Standard / FastSlow (Requires solid base dissolution)Very LowExceptionally unstable polyfluorophenyls (requires Ag₂O).
DMF / MeCN (Polar Aprotic)StandardModerateLowWhen specific chemoselectivity (e.g., C-Cl vs C-OTf) is required[3].

Module 4: Standard Operating Procedure (SOP)

High-Velocity Homogeneous Suzuki Coupling

A self-validating protocol designed to outcompete base-catalyzed protodeboronation.

Objective: Achieve full conversion in <30 minutes at room temperature by utilizing a homogeneous solvent system and a fast-activating precatalyst[2].

Reagents:

  • Aryl halide (1.0 equiv)

  • Fluorinated phenylboronic acid (1.5 equiv)

  • XPhos-Pd-G2 precatalyst (2 mol%)

  • Degassed THF

  • Degassed 0.5 M aqueous K₃PO₄

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a reaction vial with the aryl halide (1.0 mmol), fluorinated phenylboronic acid (1.5 mmol), and XPhos-Pd-G2 (0.02 mmol).

  • Solvent Addition: Add 2.0 mL of rigorously degassed THF to the vial.

    • Causality Note: THF is chosen over toluene to ensure complete miscibility with the aqueous base, eliminating mass-transfer limitations during the critical transmetalation step.

  • Base Initiation: Inject 4.0 mL of degassed 0.5 M aqueous K₃PO₄.

    • Causality Note: The biphenylphosphine ligand on the G2 precatalyst rapidly forms the active L−Pd(0) species upon exposure to the basic aqueous solution, initiating the catalytic cycle instantly[2].

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 30 minutes. Do not heat unless absolutely necessary, as elevated temperatures exponentially accelerate protodeboronation[2].

  • Self-Validation Check: Quench a 50 µL aliquot in EtOAc/H₂O. Analyze the organic layer via GC-MS. Compare the ratio of the desired biaryl mass to the fluorobenzene mass. A successful run should show >95% biaryl with only trace fluorobenzene. If unreacted aryl halide remains but no boronic acid is detected, the boronic acid has degraded; consider slow-addition via syringe pump for the next run.

References

  • Title: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society / National Institutes of Health (NIH) URL: [Link]

  • Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society / ACS Publications URL: [Link]

  • Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: National Institutes of Health (NIH) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Products from 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride Reactions

Welcome to the technical support center for navigating the complexities of purifying reaction products derived from 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride. This guide is designed for researchers, medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of purifying reaction products derived from 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Due to its unique bifunctional nature—possessing both a basic primary amine and an acidic boronic acid moiety—this reagent presents distinct purification challenges.[1][2] This resource provides in-depth, field-tested solutions, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of products involving 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride.

Q1: What are the primary challenges in purifying products from reactions with this reagent?

The core challenge stems from the molecule's dual functionality. You are often dealing with products that are highly polar, can exist in multiple protonation states, and may exhibit amphoteric behavior (acting as both an acid and a base).[1] This leads to issues like poor solubility in standard organic solvents, strong, often irreversible, binding to silica gel, and difficulty in separating the product from unreacted starting material which shares these properties.[2][3]

Q2: My TLC analysis shows significant streaking or "tailing" for my product spot. What's causing this and how can I fix it?

Streaking is a classic sign of strong, undesirable interactions between your compound and the stationary phase, which is typically silica gel.[2][4] Silica is inherently acidic and will strongly interact with the basic aminomethyl group in your product or starting material.[3]

  • Causality : The basic amine group is protonated by the acidic silanol groups (Si-OH) on the silica surface, causing it to "stick" and elute slowly and unevenly.

  • Solution : To mitigate this, you need to "neutralize" the acidic sites on the silica. This is typically done by adding a small amount of a basic modifier to your mobile phase. A common choice is 0.5-2% triethylamine (TEA) or a 1-5% solution of ammonia in methanol added to a primary solvent system like dichloromethane/methanol or ethyl acetate/hexane.[5][6] This ensures your amine product remains in its free-base form and moves smoothly up the TLC plate and through a column.

Q3: How can I effectively remove unreacted 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride from my crude product mixture?

Leveraging the acidic nature of the boronic acid group is the most effective strategy.

  • Basic Aqueous Wash : Boronic acids are weakly acidic and will convert to their corresponding water-soluble boronate salts in the presence of a base.[7][8] By dissolving your crude mixture in an organic solvent (like ethyl acetate or DCM) and washing it with a basic aqueous solution (e.g., 1M NaOH or saturated sodium bicarbonate), the unreacted boronic acid will partition into the aqueous layer, which can then be removed.[8][9] This is highly effective, provided your desired product is stable to basic conditions and less polar than the boronate salt.

  • Azeotropic Removal with Methanol : Boronic acids can form volatile trimethyl borate esters when heated in methanol.[10][11] By repeatedly dissolving the crude mixture in methanol and removing the solvent under reduced pressure (rotary evaporation), you can selectively remove boron-containing impurities. This is particularly useful for removing residual boric acid formed from protodeborylation.[7][10]

  • Scavenger Resins : For high-purity requirements, solid-phase scavenger resins functionalized with diol groups can be used. These resins selectively bind to boronic acids, which can then be removed by simple filtration.[7]

Q4: My product seems to be permanently sticking to the silica column, resulting in very low recovery. What are my options?

This is a severe case of the issue described in Q2. If adding a basic modifier is insufficient, you should consider alternative chromatographic techniques.

  • Amine-Functionalized Silica : These columns have the silica surface bonded with aminopropyl groups, creating a less polar and basic stationary phase.[3][12] This minimizes the acid-base interaction, leading to much better peak shapes and recovery for basic compounds.

  • Reversed-Phase Chromatography (C18) : This is an excellent alternative for highly polar compounds.[13] The separation occurs in a polar mobile phase (like water/acetonitrile or water/methanol). You can adjust the pH of the mobile phase with additives like trifluoroacetic acid (TFA) or formic acid to ensure your amine is protonated and interacts well with the stationary phase, or use a buffer to maintain a specific pH for consistent retention.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) : For extremely polar compounds that elute too quickly even on C18 columns, HILIC is a powerful option.[1][13] It uses a polar stationary phase (like silica or diol) with a mobile phase consisting of a high percentage of organic solvent and a small amount of water.

Q5: When should I choose reversed-phase (RP) chromatography over normal-phase (NP) for my purification?

The choice depends on the polarity of your final product.

  • Choose Normal-Phase (with modifications) when : Your product has moderate polarity and is soluble in common organic solvents like ethyl acetate, dichloromethane, or hexane mixtures. NP is often faster and uses less expensive solvents. Remember to add a basic modifier for amine-containing compounds.[5]

  • Choose Reversed-Phase when : Your product is highly polar, water-soluble, or difficult to dissolve in typical NP solvents.[2][13] RP-HPLC is also the standard for final purity analysis and preparative purification of drug candidates due to its high resolution.

Section 2: Troubleshooting Guide & Strategic Workflows

This section provides logical workflows for tackling purification based on the reaction type.

Workflow 1: Purification after a Suzuki-Miyaura Cross-Coupling Reaction

In this scenario, the boronic acid is consumed, and the product is a biaryl derivative containing the aminomethyl group. The primary impurities are the unreacted starting materials, palladium catalyst residues, and boronic acid-derived byproducts (e.g., from homocoupling or protodeborylation).

Suzuki_Purification crude Crude Reaction Mixture (Product, Boronic Acid Byproducts, Pd Catalyst) filter_celite 1. Filter through Celite® (Removes Pd catalyst) crude->filter_celite extract_workup 2. Extractive Work-up (Dissolve in EtOAc/DCM) filter_celite->extract_workup basic_wash 3. Basic Aqueous Wash (1M NaOH or NaHCO3) Removes boronic acid impurities extract_workup->basic_wash organic_layer Organic Layer (Contains Product) basic_wash->organic_layer dry_concentrate 4. Dry (Na2SO4/MgSO4) & Concentrate organic_layer->dry_concentrate purity_check 5. Assess Purity (TLC, LC-MS) dry_concentrate->purity_check chromatography 6. Chromatography (If needed) purity_check->chromatography Impure final_product Pure Product purity_check->final_product >95% Pure chromatography->final_product

Caption: Workflow for Suzuki-Miyaura Product Purification.

  • Troubleshooting Point : If a white precipitate (likely boric acid or related species) forms during the aqueous workup, it can be removed during the Celite filtration step or by ensuring the basic wash is sufficiently concentrated to keep all boronate species dissolved.[7]

Workflow 2: Purification after an Amide Coupling Reaction

Here, the amine is acylated, leaving the boronic acid group intact on the product. The product is now an amide-boronic acid, which is often highly polar and can be zwitterionic.

Amide_Purification crude Crude Reaction Mixture (Amide-Boronic Acid Product, Excess Reagents) acid_base_extract 1. pH-Switched Extraction (Isolate amphoteric product) crude->acid_base_extract decision Is Product Crystalline? acid_base_extract->decision recrystallize 2a. Recrystallization (e.g., from Ethanol/Water) decision->recrystallize Yes rp_hplc 2b. Reversed-Phase Chromatography (C18, Water/Acetonitrile + modifier) decision->rp_hplc No / Oil final_product Pure Product recrystallize->final_product rp_hplc->final_product

Caption: Purification Strategy for Amide-Boronic Acid Products.

  • Troubleshooting Point : Normal-phase silica chromatography is often ineffective for these polar amide-boronic acid products as they stick irreversibly.[2] Attempting it can lead to complete loss of the compound. Reversed-phase chromatography or recrystallization are far more reliable methods.[2][14]

Section 3: Detailed Purification Protocols

Protocol 1: Extractive Work-up for Boronic Acid Removal

This protocol is ideal for removing unreacted starting material or boronic acid byproducts after reactions like Suzuki coupling.

  • Initial Filtration : After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite® to remove the heterogeneous palladium catalyst.[15][16] Wash the pad with additional solvent.

  • Dissolution : Transfer the combined filtrate to a separatory funnel.

  • Basic Extraction : Add an equal volume of a 1-2 M aqueous sodium hydroxide (NaOH) solution. Shake the funnel vigorously for 1-2 minutes, venting frequently.[7][8]

    • Expert Insight: The boronic acid group (pKa ~8-9) is deprotonated by the strong base to form the highly polar sodium boronate salt, which is soluble in the aqueous layer. Your less polar organic product should remain in the organic phase.

  • Separation : Allow the layers to separate completely. Drain the lower aqueous layer.

  • Washing : Wash the remaining organic layer sequentially with water and then with brine (saturated NaCl solution) to remove residual base and water.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now depleted of boronic acid impurities.

Protocol 2: Flash Chromatography of Amine-Containing Products on Silica Gel

This protocol details how to successfully use standard silica gel for purifying basic, amine-containing products.

  • Prepare the Slurry : In a beaker, add the required amount of silica gel to your chosen starting mobile phase (e.g., 98:2 Dichloromethane:Methanol). Add 1-2% triethylamine (TEA) by volume to this mixture.[5]

  • Pack the Column : Pack the column with the silica slurry.

  • Equilibrate : Equilibrate the packed column by flushing with 2-3 column volumes of the mobile phase containing TEA. This ensures the entire stationary phase is neutralized before the sample is loaded.

  • Sample Loading : Adsorb your crude product onto a small amount of silica gel. After the solvent is evaporated, load the dry powder onto the top of the column.

  • Elution : Run the gradient elution, ensuring that every solvent mixture used contains the same percentage of TEA. For example, if your gradient runs from 2% to 10% methanol in dichloromethane, both the 2% and 10% solutions should contain 1-2% TEA.

    • Expert Insight: Maintaining a constant concentration of the basic modifier is critical. Inconsistent levels of TEA will change the stationary phase's properties during the run, leading to poor separation and peak broadening.

Section 4: Data & Method Selection

Table 1: Comparison of Chromatographic Purification Techniques
TechniqueStationary PhaseMobile PhaseBest For...Key AdvantageMajor Drawback
Normal Phase Silica Gel (+ Base)Non-polar (Hex/EtOAc, DCM/MeOH) + 1-2% TEAModerately polar basic compounds.Fast, inexpensive solvents.Risk of irreversible binding if base is omitted; lower resolution.[3][5]
Amine-Mod. NP Amine-functionalized SilicaNon-polar (Hex/EtOAc)Basic compounds prone to streaking on silica.Excellent peak shape for amines without mobile phase modifiers.[12]More expensive columns.
Reversed Phase C18-bonded SilicaPolar (Water/ACN, Water/MeOH) +/- TFA or BufferHighly polar, water-soluble, or zwitterionic compounds.High resolution, excellent for final purity.[13]Requires removal of water; more expensive solvents/columns.
HILIC Silica, Diol, or AmideHigh Organic (>80% ACN) + Aqueous bufferVery polar compounds that have no retention on C18.Retains and separates highly polar molecules effectively.[1][13]Requires careful method development and column equilibration.

References

  • Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Reddit r/chemistry Community. (2017). Purification of boronic acids? Reddit. [Link]

  • Limsakun, T., et al. (2022). Improved Purification of GalNAc-Conjugated Antisense Oligonucleotides Using Boronic Acids. Organic Process Research & Development, 26(1), 116-123. [Link]

  • Chemistry Stack Exchange Community. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(1), 84-86. [Link]

  • Khlebnikov, V., et al. (2016). Can I remove boronic acid using Work up process? ResearchGate. [Link]

  • Bickler, B. (2014). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]

  • Reddit r/chemistry Community. (2017). Trying to remove a boronic acid in a workup. Help! Reddit. [Link]

  • Locatelli, M., et al. (2018). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Molecules, 23(5), 1047. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Jha, A., & Vangapandu, S. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 633-636. [Link]

  • Baran Lab, Scripps Research. (n.d.). Workup Tricks: Reagents. [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate Community. (2013). Workup of suzuki miyaura coupling? ResearchGate. [Link]

  • Evans, D. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Harvard University. [Link]

Sources

Optimization

managing poor solubility of boronic acids in Suzuki coupling

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive bottlenecks in Suzuki-Miyaura cross-coupling: t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive bottlenecks in Suzuki-Miyaura cross-coupling: the poor solubility and erratic reactivity of boronic acids .

When a Suzuki coupling fails or stalls, researchers often blame the palladium catalyst. However, the root cause is frequently the physical state of the boron reagent. This guide dissects the thermodynamic causality behind boronic acid insolubility and provides self-validating protocols to rescue your coupling reactions.

The Causality of Boronic Acid Insolubility

To troubleshoot solubility, we must first understand the structural dynamics of boronic acids. Boronic acids ( R−B(OH)2​ ) are highly prone to spontaneous dehydration. In the absence of water, or under thermal stress, three equivalents of boronic acid condense to form a cyclic anhydride known as a boroxine [1].

Boroxines are highly lipophilic, lack hydrogen-bonding donors, and often precipitate out of solution as intractable, polymeric-like networks[2]. This phase separation physically sequesters the boron species away from the palladium catalyst, halting the transmetalation step. Furthermore, the empty p-orbital on the sp2 -hybridized boron atom makes the monomer highly susceptible to protodeboronation (degradation) if it remains in solution without reacting.

Boroxine_Equilibrium BA Boronic Acid Monomer (R-B(OH)2) Dehydration Dehydration (-H2O) BA->Dehydration Heat/Anhydrous Base Aqueous Base (+OH-) BA->Base Boroxine Boroxine Trimer (Insoluble Precipitate) Dehydration->Boroxine Boroxine->Base Hydrolysis Boronate Active Boronate [R-B(OH)3]- Base->Boronate Transmetalation Ready

Caption: Equilibrium between boronic acid, insoluble boroxine, and active boronate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: My boronic acid will not dissolve in THF or Toluene, and my reaction yield is <10%. What is happening? A: You are likely observing the formation of an insoluble boroxine trimer. Because transmetalation requires the formation of a negatively charged, tetracoordinate hydroxyboronate complex ( [R−B(OH)3​]− ), the absence of a nucleophilic oxygen source (like water or hydroxide) prevents the activation of the boron atom. Fix: Introduce a biphasic solvent system (e.g., Toluene/Water or THF/Water at a 4:1 or 10:1 ratio). The water shifts the equilibrium, hydrolyzing the boroxine back into the soluble boronic acid monomer, while the aqueous base generates the active boronate required for transmetalation.

Q: I added water, but my substrate is highly lipophilic and now the reaction is too slow. How do I bridge the phase gap? A: When using biphasic systems, the active boronate is trapped in the aqueous phase, while your organohalide and Pd-catalyst reside in the organic phase. Fix: Introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) at 5–10 mol%. The lipophilic tetrabutylammonium cation pairs with the anionic boronate, dragging it across the phase boundary into the organic layer where the Pd(II) intermediate awaits.

Q: My boronic acid is highly unstable (e.g., 2-heteroaryl or vinyl boronic acid) and degrades before it can dissolve and couple. What are my options? A: Unstable boronic acids undergo rapid protodeboronation in the presence of water and base. You must switch to a "masked" boron surrogate that releases the active monomer at a rate proportional to the catalytic cycle. We recommend upgrading to MIDA boronates or Potassium Trifluoroborates ( RBF3​K ) [3][4].

Upgrading the Boron Reagent: Structural Solutions

When solvent optimization fails, altering the chemical structure of the boron reagent is the most definitive solution. By rehybridizing the boron atom from sp2 to sp3 , we eliminate the empty p-orbital, permanently preventing boroxine formation and drastically altering the solubility profile.

Strategy A: MIDA Boronates (Slow-Release Technology)

N-methyliminodiacetic acid (MIDA) boronates are highly stable, organic-soluble complexes[4]. The MIDA ligand coordinates the boron atom, rendering it inert to anhydrous cross-coupling conditions. When exposed to mild aqueous base (e.g., NaHCO3​ ), the MIDA ligand slowly hydrolyzes. This "slow release" ensures the concentration of the free boronic acid remains exceptionally low, perfectly matching the rate of transmetalation and preventing degradation[5].

MIDA_Mechanism MIDA MIDA Boronate (sp3 hybridized, highly soluble) Hydrolysis Slow Hydrolysis (Aqueous Base) MIDA->Hydrolysis Monomer Boronic Acid Monomer Hydrolysis->Monomer Rate-limiting step Transmetalation Transmetalation with Pd(II) Monomer->Transmetalation Fast Degradation Protodeboronation (Degradation) Monomer->Degradation Prevented by low concentration

Caption: Slow-release mechanism of MIDA boronates preventing degradation.

Strategy B: Potassium Trifluoroborates ( RBF3​K )

These are air-stable, monomeric salts that cannot form boroxines due to the strong B-F bonds[6]. They are highly soluble in polar solvent mixtures (like alcohol/water) and slowly hydrolyze in the presence of bases like Cs2​CO3​ to form the active boronate[3]. They are particularly advantageous for alkyl-Suzuki couplings where standard boronic acids fail[6].

Quantitative Comparison of Boron Reagents
Boron Reagent TypeHybridizationBoroxine RiskSolubility ProfileBench StabilityRelative Cost
Boronic Acid ( R−B(OH)2​ ) sp2 High Poor in non-polar; erraticLow to ModerateLow
Pinacol Ester ( R−Bpin ) sp2 NoneExcellent in organic solventsHighModerate
Trifluoroborate ( RBF3​K ) sp3 NoneExcellent in polar/aqueousVery HighLow
MIDA Boronate sp3 NoneExcellent in polar organicsVery HighHigh

Self-Validating Experimental Protocols

Below are two field-proven methodologies designed to circumvent solubility issues. Each step includes the mechanistic causality to ensure you understand why the protocol works.

Protocol A: Biphasic Coupling with In-Situ Boroxine Hydrolysis

Use this when you are forced to use a stubborn, insoluble boronic acid.

  • Solvent Degassing (Causality: Prevent Pd oxidation): Sparge a mixture of Toluene and Water (4:1 v/v) with Argon for 30 minutes.

  • Reagent Assembly: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), the insoluble boronic acid (1.5 eq), and K3​PO4​ (3.0 eq). Note: The excess boronic acid compensates for any irreversible boroxine precipitation.

  • Catalyst & PTC Addition: Add Pd(dppf)Cl2​ (5 mol%) and TBAB (10 mol%). Causality: TBAB acts as the phase-transfer shuttle for the boronate.

  • Reaction Initiation: Add the degassed solvent mixture. Heat to 80°C under vigorous stirring (≥800 rpm).

  • Self-Validation: The reaction mixture should transition from a cloudy suspension (insoluble boroxines) to a distinct biphasic emulsion within 30 minutes as the heat and water hydrolyze the boroxine into the soluble boronate. Track the disappearance of the aryl halide via LC-MS.

Protocol B: Slow-Release Suzuki Coupling using MIDA Boronates

Use this for highly unstable or completely insoluble heterocyclic substrates.

  • Reagent Assembly: In a reaction vial, combine the aryl halide (1.0 eq), the MIDA boronate (1.5 eq), and Pd(OAc)2​ (2 mol%) with SPhos (4 mol%).

  • Solvent & Base: Add Dioxane and 1.0 M aqueous NaHCO3​ (in a 4:1 ratio). Causality: NaHCO3​ is a mild base. Using a strong base like NaOH would cleave the MIDA ligand too rapidly, causing a spike in free boronic acid concentration and subsequent degradation.

  • Reaction Initiation: Stir the mixture at 60°C for 12–24 hours.

  • Self-Validation: Because the MIDA boronate is highly soluble in Dioxane, the reaction will begin as a homogeneous solution (excluding the aqueous layer). You will not observe boroxine precipitation. The success of the slow-release mechanism is validated by the absence of protodeboronated side-products in the crude NMR or LC-MS trace.

References

  • Palladium(0)
  • Boroxine formation reaction mechanism as calculated by DFT Source: ResearchGate URL
  • The Suzuki Reaction - Andrew G Myers Research Group Source: Harvard University URL
  • US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions Source: Google Patents URL
  • B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates Source: ACS Publications URL
  • Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)

Sources

Reference Data & Comparative Studies

Validation

3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride vs other aminophenylboronic acids

Boronic acids are indispensable tools in modern chemical biology, drug discovery, and materials science. Their unique ability to form reversible covalent bonds with cis-diols makes them premier candidates for saccharide...

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Author: BenchChem Technical Support Team. Date: March 2026

Boronic acids are indispensable tools in modern chemical biology, drug discovery, and materials science. Their unique ability to form reversible covalent bonds with cis-diols makes them premier candidates for saccharide sensing, targeted drug delivery, and enzyme inhibition. However, the performance of a boronic acid probe is heavily dictated by its microenvironment and electronic properties.

This guide provides an objective, data-driven comparison between 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride (CAS: 2377606-87-4)[1] and traditional aminophenylboronic acid alternatives. By dissecting the causality behind its structural modifications, we provide researchers with the mechanistic insights needed to optimize bioconjugation and physiological sensing workflows.

Mechanistic Advantages: The "Why" Behind the Structure

To understand why 3-(Aminomethyl)-5-fluorophenylboronic acid outperforms its non-fluorinated and direct-aniline counterparts, we must analyze its two key structural modifications: the fluorine atom and the methylene spacer .

The Fluorine Effect: Tuning Lewis Acidity and pKa

The binding of boronic acids to diols (such as glucose or fructose) predominantly occurs via the tetrahedral, sp3 -hybridized boronate anion rather than the neutral, sp2 -hybridized boronic acid[2]. Consequently, the pKa​ of the boronic acid is the critical bottleneck for efficiency. Unsubstituted phenylboronic acid has a pKa​ of approximately 8.86, meaning it remains largely neutral and inactive at physiological pH (7.4)[3].

The introduction of a fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the boron center, increasing its Lewis acidity and stabilizing the tetrahedral boronate anion. As a result, the pKa​ drops closer to 7.2–7.4, ensuring maximum diol-binding capacity in physiological buffers without requiring alkaline conditions[3].

The Aminomethyl Advantage: Preserving Nucleophilicity

Many legacy protocols utilize 3-aminophenylboronic acid (3-APBA) for conjugation. However, in 3-APBA, the amine is directly attached to the aromatic ring (an aniline). The nitrogen's lone pair delocalizes into the pi-system, drastically reducing its nucleophilicity ( pKa​ ~4.5) and making amide coupling highly inefficient.

By introducing a methylene spacer, 3-(aminomethyl)phenylboronic acid derivatives isolate the primary amine from the aromatic ring[4]. This creates a highly nucleophilic aliphatic amine ( pKa​ ~9.5) that reacts rapidly with NHS-esters, isothiocyanates, and carboxylic acids under standard bioconjugation conditions.

RationalDesign Start Target: Conjugatable Boronic Acid AmineChoice Amine Attachment Type? Start->AmineChoice Aniline Direct Aniline (e.g., 3-APBA) Poor Nucleophile AmineChoice->Aniline Direct Bond Aliphatic Aminomethyl Spacer Strong Nucleophile AmineChoice->Aliphatic Methylene Insertion EWGChoice Electronic Tuning for pH 7.4? Aliphatic->EWGChoice NonFluoro No EWG (High pKa) Weak Diol Binding at pH 7.4 EWGChoice->NonFluoro Standard Fluoro Fluorine EWG (Lower pKa) Optimal Binding at pH 7.4 EWGChoice->Fluoro Fluorinated

Logical decision tree for selecting optimal phenylboronic acid derivatives based on structural needs.

Comparative Performance Data

The following table summarizes the quantitative advantages of 3-(Aminomethyl)-5-fluorophenylboronic acid against common alternatives. Data reflects standard behavior in aqueous buffers at 25°C.

DerivativeBoronic Acid pKa​ Amine Type & NucleophilicityRelative Diol Affinity (pH 7.4)Primary Application Suitability
Phenylboronic Acid (PBA) ~8.86NoneLowBaseline reference
3-Aminophenylboronic Acid ~8.8Aniline (Low)LowDirect polymer synthesis
3-(Aminomethyl)phenylboronic Acid ~8.2Aliphatic (High)ModerateBasic bioconjugation
3-(Aminomethyl)-5-fluorophenylboronic Acid ~7.3Aliphatic (High)High Physiological sensing & targeted delivery

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. They include specific causality notes explaining why certain reagents or conditions are mandated.

Protocol A: High-Efficiency Bioconjugation to NHS-Activated Fluorophores

This protocol details the attachment of 3-(Aminomethyl)-5-fluorophenylboronic acid to an NHS-ester (e.g., Cy5-NHS) to create a fluorescent saccharide probe.

Materials:

  • 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride (Target)

  • Cy5-NHS ester

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.2 equivalents of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride in anhydrous DMF.

  • Neutralization (Critical Step): Add 3.0 equivalents of DIPEA to the solution.

    • Causality: The boronic acid is supplied as a hydrochloride salt to prevent premature oxidation and self-condensation[1]. DIPEA neutralizes the HCl and deprotonates the aliphatic amine, rendering it actively nucleophilic for the coupling reaction.

  • Coupling: Add 1.0 equivalent of Cy5-NHS ester to the mixture. Stir at room temperature in the dark for 2 hours.

  • Validation: Monitor the reaction via LC-MS. The mass shift will confirm the formation of the amide bond. The methylene spacer ensures >90% conversion within 2 hours, whereas a direct aniline (3-APBA) would require overnight heating or stronger coupling reagents (e.g., HATU).

  • Purification: Purify the conjugate via preparative HPLC using a water/acetonitrile gradient containing 0.1% TFA.

Protocol B: Alizarin Red S (ARS) Displacement Assay for Saccharide Affinity

This assay objectively measures the enhanced diol-binding affinity provided by the fluorine atom at physiological pH.

ARSWorkflow Step1 Buffer Prep (pH 7.4 PBS) Step2 Add PBA + ARS (Fluorescent Complex) Step1->Step2 Step3 Read Baseline Emission Step2->Step3 Step4 Titrate Diol (e.g., Fructose) Step3->Step4 Step5 Measure Quenching (Calculate Kd) Step4->Step5

Workflow for the Alizarin Red S displacement assay to quantify saccharide binding affinity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution at exactly pH 7.4.

  • Complex Formation: Mix 10 µM of 3-(Aminomethyl)-5-fluorophenylboronic acid with 10 µM Alizarin Red S (ARS) in the buffer.

    • Causality: ARS is a catechol dye that binds to the boronic acid, forming a highly fluorescent boronate ester. Because the fluorinated target has a pKa​ near 7.4, it readily forms this complex without requiring a pH increase[5].

  • Baseline Measurement: Record the baseline fluorescence (Excitation: 460 nm, Emission: 580 nm).

  • Competitive Displacement: Titrate increasing concentrations of D-fructose (0.1 mM to 50 mM) into the solution.

    • Causality: Fructose acts as a competitive cis-diol. As it binds to the boronic acid, it displaces the ARS dye. Free ARS is non-fluorescent in aqueous buffer, leading to a dose-dependent quenching of the signal[5].

  • Data Analysis: Plot the change in fluorescence against fructose concentration to calculate the binding constant ( Ka​ ).

    • Validation: Run a parallel control using 3-(Aminomethyl)phenylboronic acid (non-fluorinated). The fluorinated derivative will exhibit a significantly steeper quenching curve and higher Ka​ due to its optimized Lewis acidity at pH 7.4.

Conclusion

For researchers developing bioconjugates, sensors, or targeted therapeutics, the selection of the correct boronic acid handle is paramount. While 3-aminophenylboronic acid is historically common, its poor nucleophilicity and high pKa​ make it suboptimal for modern physiological applications.

3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride resolves these limitations through rational structural design. The aminomethyl group guarantees rapid, high-yield bioconjugation, while the fluorine atom precisely tunes the boron's Lewis acidity, unlocking superior diol-binding kinetics at physiological pH.

References

  • PMC / National Institutes of Health. "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds." NIH National Library of Medicine. Available at:[Link]

  • Royal Society of Chemistry. "Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications." RSC Publishing. Available at:[Link]

  • Journal of the American Chemical Society. "Arresting “Loose Bolt” Internal Conversion from −B(OH)2 Groups is the Mechanism for Emission Turn-On in ortho-Aminomethylphenylboronic Acid-Based Saccharide Sensors." ACS Publications. Available at: [Link]

  • Journal of the American Chemical Society. "Arresting “Loose Bolt” Internal Conversion from −B(OH)2 Groups is the Mechanism for Emission Turn-On." ACS Publications. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Yield Analysis of Boronic Acids

Introduction: The Central Role of the Boronic Acid The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its versatility, mild conditions, and exceptional functional group t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of the Boronic Acid

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its versatility, mild conditions, and exceptional functional group tolerance in forging carbon-carbon bonds.[1][2] At the heart of this powerful palladium-catalyzed transformation is the organoboron partner, most commonly a boronic acid. The choice of this reagent is not trivial; its structure, stability, and electronic properties are critical determinants of reaction efficiency, directly influencing product yield and purity.

This guide provides an in-depth comparative analysis of Suzuki coupling performance with different classes of boronic acids. We will move beyond simple protocols to explore the mechanistic rationale behind experimental outcomes, offering field-proven insights for researchers, chemists, and drug development professionals aiming to optimize these crucial synthetic transformations. We will dissect the impact of electronic and steric factors and provide actionable experimental data to guide your selection of coupling partners.

The Engine of the Reaction: The Suzuki-Miyaura Catalytic Cycle

To understand why different boronic acids yield different results, one must first understand the mechanism. The reaction proceeds through a catalytic cycle involving a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[3][4]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.[4]

  • Transmetalation: This is the crucial, often rate-determining, step where the organic group is transferred from the boronic acid to the palladium center.[5] This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom, facilitating the transfer.[2][6]

  • Reductive Elimination: The two coupled organic fragments are ejected from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition (R¹-X) PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B Transmetalation (R²-B(OH)₂ + Base) PdII_B->Pd0 Reductive Elimination Product R¹-R² PdII_B->Product caption Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The structure of the boronic acid (R²-B(OH)₂) directly impacts the kinetics and efficiency of the transmetalation step, which is the primary origin of the yield variations we will explore.

Performance Comparison: Arylboronic Acids and the Impact of Electronic Effects

Arylboronic acids are the most common coupling partners in Suzuki reactions.[7] The electronic nature of the substituents on the aromatic ring plays a predictable and crucial role in reaction outcomes.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups increase the electron density on the carbon atom attached to boron. This enhances the nucleophilicity of the aryl group, accelerating the transmetalation step and generally leading to higher yields and faster reaction rates.[8][9]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the nucleophilicity of the aryl group. This can significantly slow the transmetalation step, often requiring more forcing conditions (higher temperatures, stronger bases, or more active catalysts) to achieve comparable yields.[10][11]

Comparative Yield Data: Electronic Effects on Phenylboronic Acid Derivatives

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acid4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10016~70-80[12]
4-Methoxyphenylboronic acid (EDG)4-BromoanisolePd(PPh₃)₄K₂CO₃Dioxane/H₂O10024>90[12]
4-(Trifluoromethyl)phenylboronic acid (EWG)4-BromotoluenePd(OAc)₂ / PCy₃K₃PO₄TolueneRT18~85-95*[13]
4-Chlorophenylboronic acid (EWG)1-Bromo-4-nitrobenzenePd(OAc)₂K₂CO₃Water100192[14]

*Note: High yields with EWG-substituted boronic acids often rely on highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands.[13]

The Challenge of Steric Hindrance and Heteroaromatics

Beyond electronic effects, the physical structure of the boronic acid presents another layer of complexity.

  • Steric Hindrance: Ortho-substituted arylboronic acids often result in lower yields due to steric clash.[11][15] The bulky groups impede the optimal orientation of the coupling partners within the palladium coordination sphere, hindering the transmetalation step. Overcoming this often requires higher temperatures, longer reaction times, or specialized ligands designed to accommodate sterically demanding substrates.[15]

  • Heteroarylboronic Acids: While indispensable for pharmaceutical synthesis, heteroarylboronic acids (e.g., pyridyl, pyrimidinyl) can be challenging. The nitrogen atoms in the ring can coordinate to the palladium center, acting as a ligand and deactivating the catalyst.[11] Furthermore, some heteroarylboronic acids are prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom), a significant side reaction that consumes the starting material.[11][16]

Comparative Yield Data: Steric and Heteroaromatic Effects

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Tolylboronic acid (Sterically Hindered)4-Chlorophenyl triflatePd₂(dba)₃ / P(t-Bu)₃KFTHFRT394[13]
2-Pyridylboronic acid (Heteroaromatic)4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10016~60-70[12]
3-Thienylboronic acid (Heteroaromatic)4-IodoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801295[9]

Expanding the Scope: Vinyl- and Alkylboronic Acids

  • Vinylboronic Acids: These reagents are highly effective for synthesizing styrenes and conjugated dienes.[17][18] The couplings are generally efficient and proceed under mild conditions. Both vinylboronic acids and their corresponding esters are suitable partners.[17]

  • Alkylboronic Acids: Historically challenging due to the competing side reaction of β-hydride elimination, recent advances in ligand design have enabled the successful coupling of sp³-hybridized carbons.[4][7] These reactions often require specific, bulky, and electron-rich phosphine ligands to favor the desired reductive elimination over β-hydride elimination.[7]

A Note on Boronic Esters: The Stability vs. Reactivity Trade-Off

Boronic acids can be unstable, prone to dehydration to form cyclic boroxine anhydrides or decomposition via protodeboronation.[3][8] To circumvent this, more stable boronic esters, such as pinacol esters, are frequently used.[10]

  • Boronic Acids: Generally more reactive and atom-economical.[8] However, their instability can lead to lower yields if not handled or stored properly.

  • Boronic Esters (e.g., Pinacol, Neopentyl): Significantly more stable, with a longer shelf-life, and less prone to side reactions.[16] They are particularly advantageous for coupling with unstable motifs like 2-pyridyl groups.[16] However, they are less reactive than their corresponding acids, and some evidence suggests they may need to hydrolyze back to the boronic acid in situ before transmetalation can occur, although direct transmetalation is also possible.[3][10]

Standardized Experimental Protocol: A Self-Validating Workflow

This protocol provides a robust starting point for a typical Suzuki-Miyaura coupling. The causality for each step is explained to empower rational optimization.

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Reagents (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) Setup->Reagents Solvent 3. Add Degassed Solvent Reagents->Solvent Reaction 4. Heat & Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup 5. Aqueous Work-up (Quench, Extract) Reaction->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analysis 7. Characterization Purify->Analysis caption Generalized experimental workflow for Suzuki coupling.

Caption: Generalized experimental workflow for Suzuki coupling.

Materials:

  • Aryl or Vinyl Halide/Triflate (1.0 equiv)

  • Boronic Acid or Ester (1.1–1.5 equiv)

    • Rationale: A slight excess of the boronic acid is used to drive the reaction to completion and compensate for any potential homo-coupling or protodeboronation.[11]

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.5–5 mol%)

    • Rationale: Catalyst loading is a balance between reaction rate and cost. Less reactive substrates (e.g., aryl chlorides) may require higher loadings or more active pre-catalysts.[11]

  • Ligand (if required, e.g., SPhos, P(t-Bu)₃) (1–2x mol% of Pd)

    • Rationale: Ligands stabilize the palladium center and modulate its reactivity. Bulky, electron-rich ligands are essential for coupling challenging substrates like aryl chlorides or sterically hindered partners.[13]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)

    • Rationale: The base is essential for activating the boronic acid to form the nucleophilic boronate "ate" complex required for transmetalation.[6] The choice of base can significantly impact yield.

  • Degassed Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

    • Rationale: Oxygen can oxidize and deactivate the Pd(0) catalyst. Degassing the solvent (e.g., by sparging with nitrogen or argon) is critical for maintaining catalytic activity.[11]

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This process is critical to remove oxygen.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., 2 mol%) and ligand (if applicable, e.g., 4 mol%).

  • Solvent Addition: Add the degassed solvent(s) via syringe. A mixture containing water is common and often beneficial.[12][14]

  • Reaction Execution: Place the sealed vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.[12]

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine to remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the final product.[19]

Conclusion

The selection of the boronic acid is a decisive factor in the outcome of a Suzuki-Miyaura coupling. A thorough understanding of the interplay between electronic effects, steric hindrance, and reagent stability is paramount for optimizing reaction yields. Arylboronic acids with electron-donating groups generally provide the highest reactivity, while electron-withdrawing or sterically hindered substrates demand more carefully tuned conditions and highly active catalyst systems. Boronic esters offer a robust alternative for unstable coupling partners, albeit with a potential trade-off in reactivity. By grounding experimental design in a solid mechanistic understanding and leveraging the comparative data presented, researchers can more effectively navigate the complexities of this reaction to achieve their synthetic goals.

References

  • The Power of Boronic Acids: Revolutionizing Organic Synthesis with Suzuki Coupling. (2026, March 1). Google Cloud.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki reaction. Wikipedia.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Organoborane coupling reactions (Suzuki coupling).
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7).
  • Why can't I achieve good yields for this Suzuki reaction? (2018, October 2).
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. (2002, October 23). Journal of the American Chemical Society.
  • A Comparative Guide to Suzuki Reaction Yields with Diverse Boronic Acids. BenchChem.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. BenchChem.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews.
  • Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. (2019, October 21).
  • Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling. (2008, April 2). The Journal of Organic Chemistry.
  • Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. (2010, September 15). Royal Society of Chemistry.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025, September 22). Chemical.AI.
  • Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. (2014, April 11).
  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.

Sources

Validation

Strategic Incorporation of 3-(Aminomethyl)-5-fluorophenylboronic Acid Hydrochloride in Drug Design: A Comparative Methodological Guide

In modern medicinal chemistry, the judicious installation of fluorine atoms is a cornerstone strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. Among the most versati...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the judicious installation of fluorine atoms is a cornerstone strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. Among the most versatile building blocks available to researchers is 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride . This bifunctional reagent provides both a reactive boronic acid handle for carbon-carbon bond formation and a fluorinated benzylamine pharmacophore that frequently acts as a critical target-binding motif.

This guide provides an in-depth comparative analysis of compounds synthesized using this fluorinated building block versus its non-fluorinated counterpart (3-(Aminomethyl)phenylboronic acid). It details the causality behind specific experimental conditions, self-validating protocols, and the analytical frameworks required to characterize the resulting chemical entities.

Pharmacological Rationale: The Fluorine Advantage

The substitution of a hydrogen atom with fluorine on an aromatic ring profoundly alters the physicochemical landscape of a molecule. When comparing derivatives synthesized from 3-(Aminomethyl)-5-fluorophenylboronic acid against the des-fluoro analog, three primary causal mechanisms drive the observed performance enhancements:

  • Metabolic Stability : Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings for oxidative metabolism. Replacing a metabolically labile C–H bond (113 kcal/mol) with a stronger C–F bond (126 kcal/mol) effectively blocks this site of metabolism, increasing the transition state energy required for oxidation (1)[1].

  • pKa Modulation and Permeability : The strongly electronegative fluorine atom exerts an inductive electron-withdrawing effect across the aromatic system, which lowers the pKa of the adjacent primary amine. This subtle shift increases the fraction of unionized molecules at physiological pH (7.4), thereby optimizing passive membrane permeability (2)[2].

  • Target Affinity : Fluorine can participate in multipolar interactions, such as halogen bonding with backbone carbonyls in a protein's active site, often resulting in increased target binding affinity (3)[3].

Rationale F_Sub Fluorine Substitution at C5 Position Metab Steric & Electronic Shielding of Aromatic Ring F_Sub->Metab pKa Inductive Effect on Aminomethyl Group F_Sub->pKa Bind Enhanced Target Affinity (Halogen Bonding) F_Sub->Bind Outcome1 Increased Microsomal Stability (HLM) Metab->Outcome1 Outcome2 Optimized Membrane Permeability pKa->Outcome2

Mechanistic pathways by which C5-fluorination enhances pharmacokinetic properties.

Comparative Performance Data

To objectively evaluate the impact of the 3-(aminomethyl)-5-fluorophenyl moiety, we compare a representative kinase inhibitor scaffold synthesized using the fluorinated building block versus the non-fluorinated analog.

Table 1: Physicochemical and ADME Profiling Comparison

ParameterDes-fluoro Analog Scaffold5-Fluoro Analog ScaffoldFunctional Impact
Amine pKa 9.28.4Higher fraction of unionized compound at pH 7.4.
LogD (pH 7.4) 1.21.8Improved lipophilicity driving better cellular penetration.
HLM CL int​ 45 µL/min/mg12 µL/min/mg3.75x improvement in metabolic stability (Phase I).
Target IC 50​ 120 nM45 nM2.6x increase in target binding affinity.

Experimental Methodologies & Self-Validating Protocols

The following protocols outline the synthesis and characterization workflow. Every step is designed as a self-validating system to ensure data integrity and experimental success.

Workflow A 3-(Aminomethyl)-5-fluorophenylboronic acid HCl B Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3) A->B Aryl Halide C Workup & RP-HPLC Purification B->C Crude Extract D Structural Characterization (NMR, LC-MS) C->D >98% Purity E In Vitro ADME Profiling (HLM Stability) D->E Validated

Workflow for synthesis and characterization of fluorinated benzylamine derivatives.

Protocol A: Suzuki-Miyaura Cross-Coupling

The cross-coupling of unprotected aminomethylphenylboronic acids can be challenging due to competitive coordination of the free amine to the palladium catalyst and the specific base requirements of the hydrochloride salt.

Step-by-Step Procedure:

  • Reagent Assembly : In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the core aryl halide (1.0 eq), 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride (1.2 eq), and the catalyst Pd(dppf)Cl₂ (0.05 eq).

  • Base Addition (Causality) : Add K₂CO₃ (3.5 eq). Why 3.5 equivalents? The base serves three distinct mechanistic roles: (a) neutralizing the hydrochloride salt to liberate the free amine (1.0 eq), (b) neutralizing the hydrohalic acid byproduct generated during the catalytic cycle (1.0 eq), and (c) activating the boronic acid by forming the nucleophilic boronate "ate" complex required for the critical transmetalation step (4)[4].

  • Solvent System : Introduce a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Why water? Water is essential to dissolve the inorganic base and facilitate the formation of the reactive palladium-hydroxo intermediate that drives transmetalation (5)[5].

  • Reaction : Heat the mixture to 90°C under an N₂ atmosphere for 12 hours.

  • Self-Validation System : Monitor the reaction via LC-MS. The protocol is validated when the UV trace shows complete consumption of the aryl halide, and the MS trace exhibits the desired [M+H]⁺ mass without the presence of deborylated starting material.

Protocol B: Structural Characterization

Rigorous characterization is required to ensure the integrity of the fluorinated moiety, as unwanted hydrodefluorination can occasionally occur under palladium catalysis.

Step-by-Step Procedure:

  • NMR Spectroscopy : Dissolve 5 mg of the RP-HPLC purified compound in DMSO-d₆. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

    • Self-Validation (Causality): The ¹⁹F NMR spectrum acts as an absolute internal control. A distinct, sharp singlet near -112 ppm confirms the retention of the C5-fluorine atom. The ¹³C NMR will also display characteristic C-F scalar coupling (e.g., 1JCF​≈240 Hz), validating the exact regiochemistry of the synthesized scaffold.

  • High-Resolution Mass Spectrometry (HRMS) : Perform ESI-TOF MS. The exact mass must match the theoretical mass within a <5 ppm error margin, confirming the elemental composition.

Protocol C: Human Liver Microsome (HLM) Stability Assay

To prove the functional advantage of the fluorine substitution, an in vitro intrinsic clearance assay is performed.

Step-by-Step Procedure:

  • Incubation : Incubate the test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein concentration) and the cofactor NADPH (1 mM) in a 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Sampling : Remove 50 µL aliquots at standard time points (0, 5, 15, 30, and 60 minutes).

  • Quenching : Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Self-Validation System : Run Verapamil (a known high-clearance drug) in parallel as a positive control. The assay is only validated if Verapamil exhibits an intrinsic clearance ( CLint​ ) > 50 µL/min/mg, proving the CYP450 enzymes in the microsome batch are highly active. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ of the fluorinated vs. non-fluorinated compounds.

References

  • Source: National Institutes of Health (NIH)
  • The role of fluorine in medicinal chemistry: Review Article Source: Taylor & Francis Online URL
  • Fluorine in medicinal chemistry Source: PubMed / NIH URL
  • Suzuki-Miyaura Cross-Coupling Reagents Source: Sigma-Aldrich URL
  • Suzuki Coupling Mechanism and Activation Source: Organic Chemistry Portal URL

Sources

Comparative

A Senior Application Scientist's Comparative Guide to the Spectroscopic Analysis of 3-(Aminomethyl)-5-fluorophenylboronic Acid Hydrochloride and Its Derivatives

Introduction In the landscape of modern drug discovery, phenylboronic acids are indispensable building blocks, largely due to their versatile reactivity in Suzuki-Miyaura cross-coupling reactions, which are fundamental t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, phenylboronic acids are indispensable building blocks, largely due to their versatile reactivity in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the synthesis of numerous pharmaceutical agents.[1][2] Among these, 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride stands out as a particularly valuable synthon. The presence of three distinct functional handles—the boronic acid, the primary amine, and the fluorine atom—offers medicinal chemists a rich platform for structural diversification and modulation of physicochemical properties.

The hydrochloride salt form enhances the compound's stability and solubility, making it amenable to various synthetic and analytical procedures.[3][4][5] However, the very features that make this molecule attractive also present unique analytical challenges. A comprehensive and unambiguous characterization is not just a matter of procedural checklist; it is the cornerstone of reproducible research and the development of safe and effective therapeutics.

This guide provides a comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation and purity assessment of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride and its derivatives. Moving beyond a simple recitation of methods, this document explains the causality behind experimental choices, offering field-proven insights to empower researchers in their analytical endeavors.

The Target Molecule: Structural Features and Analytical Handles

To effectively analyze a molecule, one must first understand its structure and the "handles" it presents to different spectroscopic methods.

cluster_0 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride mol mol

Caption: Chemical structure of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride.

The key structural features for spectroscopic analysis are:

  • Aromatic Ring: The substituted benzene ring provides distinct signals in ¹H and ¹³C NMR, with the substitution pattern influencing chemical shifts and coupling constants.

  • Aminomethyl Group (-CH₂NH₃⁺): The methylene and amine protons are readily detectable by ¹H NMR. The N-H bonds give characteristic stretches in IR spectroscopy.

  • Boronic Acid Group (-B(OH)₂): This is the most unique feature. The boron atom is NMR-active (¹¹B), and the B-O and O-H bonds have characteristic vibrations in the IR spectrum. This group is also prone to dehydration, which can complicate mass spectrometry analysis.[6]

  • Carbon-Fluorine Bond (C-F): The fluorine atom allows for ¹⁹F NMR, a highly sensitive and specific technique. It also influences the chemical shifts of nearby protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed information about molecular structure, connectivity, and environment. For a multi-functional molecule like our target compound, a suite of NMR experiments is often necessary for complete characterization.

Expertise & Experience: Why NMR is Foundational

NMR provides an atomic-level map of the molecule. While MS gives the mass and IR confirms functional groups, only NMR definitively shows how the atoms are connected. For boronic acids, ¹¹B NMR is particularly powerful, as it directly probes the chemical environment of the boron atom, making it an excellent tool for monitoring reactions, binding events, or changes in pKa.[7][8]

Experimental Workflow: A Multi-Nuclear Approach

G NMR Analysis Workflow start Sample Preparation (Dissolve in D₂O or DMSO-d₆) nmr_acq NMR Spectrometer Acquisition start->nmr_acq h1_nmr ¹H NMR (Proton Environment & Connectivity) nmr_acq->h1_nmr c13_nmr ¹³C NMR (Carbon Skeleton) nmr_acq->c13_nmr b11_nmr ¹¹B NMR (Boron Environment, sp²/sp³ Hybridization) nmr_acq->b11_nmr f19_nmr ¹⁹F NMR (Fluorine Environment & Purity) nmr_acq->f19_nmr data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) h1_nmr->data_proc c13_nmr->data_proc b11_nmr->data_proc f19_nmr->data_proc interpretation Spectral Interpretation & Structural Confirmation data_proc->interpretation

Caption: A typical multi-nuclear NMR workflow for comprehensive analysis.

Protocol: ¹H and ¹¹B NMR Acquisition
  • Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O will exchange with the acidic O-H and N-H protons, causing their signals to disappear, which can be a useful diagnostic tool.

  • Instrument Setup: Lock and shim the spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 8-16 for good signal-to-noise.

  • ¹¹B NMR Acquisition:

    • Switch the probe to the ¹¹B frequency.

    • Acquire a standard one-pulse ¹¹B spectrum. Due to the quadrupolar nature of the ¹¹B nucleus, signals are often broad.

    • Typical spectral width: 100 to -100 ppm.

    • Reference the spectrum to an external standard like BF₃·OEt₂.

    • The chemical shift is highly indicative of the boron's coordination state: ~28-33 ppm for trigonal planar (sp²) boronic acids and ~5-9 ppm for tetrahedral (sp³) boronate esters.[8]

Data Presentation: Expected NMR Chemical Shifts
NucleusFunctional GroupExpected Chemical Shift (ppm)MultiplicityNotes
¹H Aromatic C-H 7.5 - 8.0mComplex pattern due to F and H-H coupling.
-CH₂ NH₃⁺~4.1sSinglet in D₂O.
-B(OH )₂5.0 - 8.0 (broad)sExchangeable with D₂O; often not observed.
-CH₂NH₃8.0 - 8.5 (broad)sExchangeable with D₂O.
¹³C C -B~130 (broad)sSignal is often broad due to quadrupolar relaxation from the attached boron.
Aromatic C -H115 - 140d, tCoupling with ¹⁹F will be observed.
C -F160 - 165d (large ¹JCF)Large one-bond C-F coupling constant.
-C H₂NH₃⁺~45t
¹¹B -B (OH)₂+28 to +33s (broad)Characteristic of sp² hybridized boron.[8]
¹⁹F Ar-F -110 to -115tRelative to CFCl₃.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

IR spectroscopy is a fast, non-destructive technique ideal for confirming the presence of key functional groups. It serves as an excellent first-pass analytical method and for monitoring reaction progress where functional groups are modified.

Expertise & Experience: The Diagnostic Power of Vibrations

While NMR maps the skeleton, IR confirms the "building blocks." For boronic acids, the B-O stretching vibration is a key diagnostic peak.[9][10] The broad O-H stretch is also a tell-tale sign of the boronic acid moiety. It's a self-validating system: if you expect a boronic acid and don't see a strong, broad O-H and a B-O stretch, something is amiss. Studies have systematically categorized these vibrations, providing a reliable basis for interpretation.[9][11][12]

Experimental Workflow: ATR-FTIR

ATR-FTIR Analysis Workflow start Place small amount of solid sample on ATR crystal bkg Collect Background Spectrum (Clean Crystal) start->bkg sample_scan Collect Sample Spectrum bkg->sample_scan process Automatic Baseline Correction & Peak Picking sample_scan->process interpret Correlate Bands with Functional Groups process->interpret

Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR analysis.

Protocol: Solid-State ATR-FTIR
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (1-2 mg) of the solid hydrochloride salt directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

Data Presentation: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupNotes
3200 - 2800 (very broad)O-H stretch-B(O-H )₂A very prominent, broad band is characteristic of hydrogen-bonded O-H in boronic acids.[11][12][13]
~3050C-H stretch (aromatic)Ar-H
2800 - 2500 (broad)N-H stretch-CH₂NH₃Broad absorption typical of amine salts.
~1600N-H bend-CH₂NH₃Amine salt scissoring vibration.
~1350 (strong)B-O stretchB-O This is a key diagnostic band for boronic acids.[10][13]
~1250C-F stretchC-F Strong absorption, characteristic of aryl fluorides.
~700B-O-H out-of-plane bendB-O-H

Mass Spectrometry (MS): Unveiling Molecular Weight and Purity

Mass spectrometry provides the exact molecular weight of a compound, serving as a critical confirmation of its identity. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for assessing purity and identifying trace-level impurities.

Expertise & Experience: Navigating the Challenges of Boronic Acids

Boronic acids are notoriously tricky to analyze by MS. They are prone to thermally induced dehydration in the gas phase to form cyclic trimers known as boroxines.[6] This can lead to confusing spectra where the expected molecular ion is weak or absent, and an ion corresponding to the trimer is observed instead. Electrospray Ionization (ESI) is generally a softer ionization technique than others and is often preferred.[14] For enhanced sensitivity and to prevent trimerization, derivatization with reagents like methyliminodiacetic acid (MIDA) can be employed to form stable boronate esters suitable for LC-MS/MS analysis.[15]

Experimental Workflow: LC-MS with Electrospray Ionization (ESI)

LC-MS (ESI) Analysis Workflow start Prepare dilute solution in mobile phase (e.g., MeCN/H₂O) hplc HPLC Separation (Reversed-Phase C18) start->hplc esi Electrospray Ionization (Positive Ion Mode) hplc->esi ms Mass Analyzer (e.g., Quadrupole, TOF) esi->ms detect Ion Detection ms->detect interpret Data Analysis: - Extract Ion Chromatogram - Analyze Mass Spectrum detect->interpret

Caption: A standard workflow for LC-MS analysis of small molecules.

Protocol: High-Resolution LC-MS
  • Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the sample in a suitable solvent, typically the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Formic acid is added to promote protonation for positive ion mode ESI.

  • LC Separation: Inject the sample onto a reversed-phase C18 column. Run a gradient from high aqueous to high organic mobile phase to elute the compound.

  • MS Detection:

    • Ionize the eluent using ESI in positive ion mode. The aminomethyl group is readily protonated.

    • Acquire data in full scan mode over a mass range of m/z 50-500.

    • The expected protonated molecule [M+H]⁺ for the free base (C₇H₉BFNO₂) is m/z 170.07. Note that the hydrochloride salt will dissociate in solution.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z.

    • Examine the mass spectrum for the molecular ion. A key confirmatory feature is the isotopic pattern of boron: a cluster of peaks with a ~1:4 intensity ratio for the ¹⁰B and ¹¹B isotopes, respectively, separated by ~1 Da.[6]

Data Presentation: Comparison of Ionization Techniques
TechniquePrincipleAdvantages for Boronic AcidsDisadvantages
ESI Soft ionization from solution- Ideal for LC coupling- Minimizes fragmentation and dehydration- Good for polar compounds- Susceptible to ion suppression- May still form some adducts
MALDI Laser desorption from a matrix- Tolerant of salts- Good for analyzing complex mixtures or solids- Can induce dehydration/trimerization- Derivatization may be required for reliable results[6]
EI High-energy electron impact- Provides reproducible fragmentation patterns- Too harsh; extensive fragmentation and dehydration almost guaranteed- Not suitable for this compound

Overall Comparison and Concluding Remarks

No single technique provides all the necessary information. A robust analytical strategy relies on the synergistic use of these methods.

FeatureNMR SpectroscopyIR SpectroscopyMass Spectrometry
Information Definitive structure, connectivity, stereochemistry, purityFunctional groups presentMolecular weight, elemental formula, purity
Sensitivity Low (mg range)Moderate (µg-mg range)High (pg-ng range)
Sample State SolutionSolid, liquidSolution, solid (MALDI)
Destructive? NoNoYes
Key Insight for Target Unambiguous confirmation of isomer, ¹¹B probes boron chemistryQuick check for -B(OH)₂, -NH₃⁺, and other key groupsExact mass confirmation, detection of trace impurities

Authoritative Grounding: The choice of an analytical method should always be guided by the question being asked. For definitive structural confirmation of a newly synthesized derivative of 3-(Aminomethyl)-5-fluorophenylboronic acid, a full suite of NMR experiments (¹H, ¹³C, ¹¹B, ¹⁹F) is non-negotiable. For routine reaction monitoring or quality control, a combination of LC-MS (for purity and mass confirmation) and IR spectroscopy (for a quick functional group check) provides an efficient and reliable workflow. By understanding the strengths and limitations of each technique, researchers can design a self-validating analytical system that ensures the integrity and quality of their scientific data.

References

  • McCrory, C. C. L. et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications. Available at: [Link]

  • Dickie, D. A. et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available at: [Link]

  • Dickie, D. A. et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. NSF Public Access Repository. Available at: [Link]

  • Fenn, L. S. et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC. Available at: [Link]

  • Wang, R. et al. (2011). Mass spectrometnc analysis for organic boron compounds. ResearchGate. Available at: [Link]

  • Santucci, A. & Gilman, H. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. Available at: [Link]

  • Gierczyk, B. et al. (2013). ¹⁷O NMR studies of boronic acids and their derivatives. RSC Publishing. Available at: [Link]

  • Santucci, A. & Gilman, H. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. Available at: [Link]

  • Cragg, R. H. et al. (1973). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]

  • Beachell, H. C. & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry. Available at: [Link]

  • Balss, K. M. et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir. Available at: [Link]

  • Beachell, H. C. & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry. Available at: [Link]

  • Regal, K. et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of boric acid. ResearchGate. Available at: [Link]

  • T. S. A. Heugebaert et al. (2012). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods (RSC Publishing). Available at: [Link]

  • Duval, F. et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. Available at: [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]

  • Cragg, R. H. & Weston, A. F. (1973). Doubly Charged Ions in the Mass Spectra of Some Organoboron Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • PubChem. (n.d.). Boronic acid, B-(3-(aminomethyl)phenyl)-, hydrochloride (1:1). PubChem. Available at: [Link]

  • Quayle, A. (1959). The mass spectra of some boron hydrides. R Discovery. Available at: [Link]

  • Soares, M. A. et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]

  • NextSDS. (n.d.). (3-AMINOMETHYLPHENYL)BORONIC ACID HYDROCHLORIDE — Chemical Substance Information. NextSDS. Available at: [Link]

Sources

Validation

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of Aminophenylboronic Acids

Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, utilized extensively to forge carbon-carbon bonds in the synthesis of biaryl pharmaceuticals. However, utilizin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, utilized extensively to forge carbon-carbon bonds in the synthesis of biaryl pharmaceuticals. However, utilizing unprotected aminophenylboronic acids presents a profound mechanistic challenge. The free amine group acts as a competing Lewis base, coordinating to the palladium center and derailing the catalytic cycle.

This guide provides an objective, data-driven comparison of palladium catalyst systems—ranging from classic phosphine complexes to modern Buchwald ligands and heterogeneous N-heterocyclic carbenes (NHCs)—to help you select the optimal system for overcoming catalyst poisoning and protodeboronation.

The Mechanistic Challenge: Amine Coordination vs. Transmetalation

To understand why catalyst selection is critical, we must examine the causality of failure. In a standard Suzuki coupling, the Pd(0) species undergoes oxidative addition with an aryl halide to form a Pd(II) intermediate. The next step, transmetalation, requires the boronic acid to interact with the Pd(II) center.

When an unprotected primary amine ( −NH2​ ) is present on the boronic acid, it strongly competes for the vacant coordination sites on the electrophilic Pd(II) intermediate. If the catalyst's ligands are labile (easily dissociated), the amine forms a highly stable, off-cycle Pd-amine complex. This phenomenon, known as catalyst poisoning , halts transmetalation. Furthermore, the electron-donating nature of the amine accelerates a competing side-reaction—protodeboronation —which destroys the boronic acid before coupling can occur.

MechanisticPathway Pd0 Pd(0) Active Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd Aryl Halide Poison Off-Cycle Dead End (Pd-Amine Complex) OxAdd->Poison Free -NH2 Coordination (e.g., with PPh3) TransMet Transmetalation OxAdd->TransMet Aminophenylboronic Acid + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product

Catalytic cycle of Suzuki coupling vs. amine-induced catalyst poisoning.

Comparative Analysis of Palladium Catalysts

Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄]

Historically the default catalyst, Pd(PPh3​)4​ is highly susceptible to amine poisoning. The monodentate triphenylphosphine ligands readily dissociate in solution. Studies have shown that attempting to couple 3-aminophenylboronic acid using Pd(PPh3​)4​ often results in dismal conversions (e.g., ~14% yield) due to the formation of stable Pd-nitrogen bonds 1. Verdict: Avoid for unprotected aminophenylboronic acids unless utilizing massive catalyst loadings.

3.2.[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

The bidentate nature of the dppf ligand enforces a cis-geometry on the palladium center. Because the ligand does not easily dissociate, it sterically shields the metal from exogenous amine coordination. This catalyst is robust and widely used in pharmaceutical synthesis, such as the preparation of the RTK inhibitor Linifanib 2 and various functionalized polyesters 3. Verdict: An excellent, cost-effective standard for aryl bromides and iodides.

Pd₂(dba)₃ with Buchwald Ligands (e.g., XPhos, SPhos)

For sterically hindered substrates or challenging aryl chlorides, dialkylbiaryl phosphines are the gold standard. The extreme steric bulk of ligands like XPhos physically blocks the amine from coordinating. Concurrently, their electron-rich nature dramatically accelerates oxidative addition and transmetalation, allowing the reaction to outpace protodeboronation even under mild conditions (60 °C) 4. Verdict: The highest performance choice for complex, nitrogen-rich heterocycles.

Heterogeneous NHC Catalysts (e.g., Calix-IPr PEPPSI Pd)

In late-stage drug development, removing residual palladium is a major bottleneck. Emerging heterogeneous catalysts, such as Calix[8]arene-supported PEPPSI-IPr complexes, offer the high reactivity of N-heterocyclic carbenes with the benefit of ultra-low palladium leaching (<10 ppm) into the final product 5. Verdict: Ideal for process chemistry and scale-up where metal contamination is strictly regulated.

Quantitative Performance Summary
Catalyst SystemLigand TypeTypical LoadingAverage Yield (Unprotected NH₂)Key AdvantagePrimary Limitation
Pd(PPh₃)₄ Monodentate5–10 mol%<20%Low cost, widely availableSevere amine poisoning
Pd(dppf)Cl₂ Bidentate2–5 mol%70–90%Enforced geometry prevents poisoningStruggles with unactivated aryl chlorides
Pd₂(dba)₃ + XPhos Dialkylbiaryl1–2 mol%>90%Highly active, works at lower tempsLigands are air-sensitive
Calix-IPr PEPPSI NHC (Hetero)0.2–1 mol%>90%Ultra-low leaching (<10 ppm)Requires specialized synthesis

Logical Workflow: Catalyst Selection

Use the following decision matrix to determine the optimal catalytic system for your specific substrate constraints.

CatalystSelection Start Substrate: Unprotected Aminophenylboronic Acid Q1 Sterically hindered or aryl chloride? Start->Q1 Warning Avoid Pd(PPh3)4 (Amine poisoning risk) Start->Warning Q2 Is low Pd leaching critical? (<10 ppm) Q1->Q2 No Cat1 Pd2(dba)3 + XPhos (High activity, bulky) Q1->Cat1 Yes Cat2 Calix-IPr PEPPSI Pd (Heterogeneous) Q2->Cat2 Yes Cat3 Pd(dppf)Cl2 (Robust, bidentate) Q2->Cat3 No

Decision tree for selecting palladium catalysts for aminophenylboronic acids.

Experimental Protocols

The following methodologies are designed as self-validating systems. Causality for each critical step is explained to ensure reproducibility.

Protocol A: Robust Coupling using Pd(dppf)Cl₂ (Standard Aryl Bromides)

This protocol utilizes a bidentate ligand to prevent amine coordination, ideal for standard pharmaceutical building blocks.

  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), 3-aminophenylboronic acid (1.2 equiv), and K2​CO3​ (3.0 equiv).

    • Causality: A slight excess of boronic acid compensates for minor protodeboronation. The inorganic base is required to form the reactive boronate complex, which is the actual species that undergoes transmetalation.

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and H2​O (0.2 M relative to the aryl halide).

    • Causality: A biphasic system is necessary because the boronic acid and base require aqueous solubility, while the organic halide requires an organic phase.

  • Degassing: Sparge the mixture with dry N2​ or Argon for 15 minutes.

    • Causality: Oxygen irreversibly oxidizes phosphine ligands to phosphine oxides, destroying the active catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (5 mol%) under a positive stream of inert gas.

  • Reaction: Heat the mixture to 80 °C for 12–18 hours.

    • Self-Validation: Monitor via LC-MS. If the reaction stalls and you observe the mass of free aniline, protodeboronation has outpaced coupling. You must switch to Protocol B.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: High-Performance Coupling using Pd₂(dba)₃ / XPhos (Aryl Chlorides / Hindered Substrates)

This protocol utilizes extreme steric bulk and electron density to force transmetalation before poisoning or degradation can occur.

  • Reagent Preparation: In a glovebox or under strict Schlenk conditions, combine the aryl chloride (1.0 equiv), 4-aminophenylboronic acid (1.5 equiv), and anhydrous K3​PO4​ (2.0 equiv).

  • Catalyst Complexation: Add Pd2​(dba)3​ (1.0 mol%, yielding 2.0 mol% Pd) and XPhos (2.5 mol%).

    • Causality: A slight excess of ligand relative to palladium ensures that no naked, highly reactive Pd(0) species precipitate out of solution as inactive palladium black.

  • Solvent & Degassing: Add degassed 1,4-Dioxane and H2​O (4:1 ratio, 0.2 M).

  • Reaction: Heat to 60 °C for 5–8 hours.

    • Self-Validation: If the reaction mixture turns jet-black immediately upon heating, Pd(0) has precipitated, indicating insufficient ligand stabilization or oxygen contamination. Ensure rigorous degassing.

References

  • Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification ACS Publications URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation PMC (PubMed Central) URL:[Link]

  • Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides MDPI URL:[Link]

  • Synthesis of Functional and Boronic Acid-Containing Aliphatic Polyesters via Suzuki Coupling The Royal Society of Chemistry URL:[Link]

  • LINIFANIB Portico URL:[Link]

Sources

Comparative

Literature Review &amp; Comparative Guide: Applications of 3-(Aminomethyl)-5-fluorophenylboronic Acid Hydrochloride

As a Senior Application Scientist specializing in molecular building blocks, I frequently evaluate bifunctional scaffolds for their utility in drug discovery and materials science. 3-(Aminomethyl)-5-fluorophenylboronic a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in molecular building blocks, I frequently evaluate bifunctional scaffolds for their utility in drug discovery and materials science. 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride (CAS 2377606-87-4) represents a highly versatile, multi-functional reagent. The convergence of a boronic acid (for cross-coupling or diol binding), a primary amine (for derivatization), and a fluorine atom (as an NMR probe and electronic modulator) on a single phenyl ring provides orthogonal reactivity.

This guide objectively compares the performance of this specific fluorinated scaffold against traditional boronic acid alternatives, providing actionable, self-validating protocols for its application in Fragment-Based Drug Discovery (FBDD) and Suzuki-Miyaura cross-coupling.

Mechanistic Rationale & Comparative Performance

To understand the utility of 3-(Aminomethyl)-5-fluorophenylboronic acid, we must deconstruct the synergistic effects of its functional groups:

  • The Aminomethyl Group: Provides a primary synthetic handle for library generation (e.g., amidation, reductive amination). Furthermore, its inductive electron-withdrawing nature lowers the pKa of the adjacent boronic acid, facilitating rapid, reversible binding to diols at physiological pH[1].

  • The Fluorine Atom: Acts as a highly sensitive, background-free probe for 19 F NMR screening[2]. Electronically, it withdraws electron density from the aromatic ring, which increases the electrophilicity of the boron atom and accelerates the transmetalation step in palladium-catalyzed couplings[3].

  • The Hydrochloride Salt: Protects the amine from premature oxidation or side reactions during storage, though it requires specific base-compensation strategies during basic cross-coupling reactions.

Table 1: Comparative Physicochemical and Performance Metrics
CompoundBoronic Acid pKa​ (Approx.) 19 F NMR UtilitySuzuki Transmetalation RatePrimary Application
3-(Aminomethyl)-5-fluorophenylboronic acid HCl ~7.8Excellent (Singlet, high sensitivity)Fast (F-atom inductive effect)FBDD, Biaryl Synthesis, Diol Sensing
Phenylboronic acid (PBA) 8.8NoneBaselineGeneral Cross-Coupling
3-Aminomethylphenylboronic acid ~8.0NoneModerateCarbohydrate Sensing
3,5-Difluorophenylboronic acid ~7.2Good (Multiplets)Very FastOLED Materials, FBDD

Data synthesized from comparative boronic acid behaviors in aqueous media and cross-coupling kinetics[1][3].

Fragment-Based Drug Discovery (FBDD) via 19 F NMR

Fluorine-19 NMR is a premier technique in FBDD due to the 100% natural abundance of 19 F, its high gyromagnetic ratio, and the complete absence of background signals in native proteins[2]. 3-(Aminomethyl)-5-fluorophenylboronic acid is superior to non-fluorinated analogs because it allows direct monitoring of protein-ligand interactions via Chemical Shift Perturbation (CSP). The aminomethyl group allows scientists to rapidly generate a library of fluorinated fragments by reacting the scaffold with various carboxylic acids.

FBDD_Workflow Start 3-(Aminomethyl)-5-fluorophenylboronic acid Deriv Amidation (Library Generation) Start->Deriv Lib Fluorinated Fragment Library Deriv->Lib Screen 19F NMR Protein Screening Lib->Screen Hit Hit Identification (CSP) Screen->Hit

Workflow for 19F NMR Fragment-Based Drug Discovery using the fluorinated scaffold.

Protocol 1: Self-Validating 19 F NMR Binding Assay

This protocol is designed as a self-validating system to eliminate false positives caused by magnetic field drift or buffer pH shifts.

Materials:

  • Fluorinated fragment (derived from the title compound)

  • Target Protein (e.g., 50 µM in PBS, pH 7.4)

  • Trifluoroethanol (TFE) (Internal Standard)

  • D 2​ O (10% v/v for NMR lock)

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 500 µL NMR sample containing 50 µM target protein, 500 µM fluorinated fragment, and 50 µM TFE in PBS buffer (10% D 2​ O).

  • Control Preparation: Prepare an identical reference sample without the target protein.

  • Data Acquisition: Acquire a 1D 19 F NMR spectrum (proton-decoupled) for both the control and the protein sample using a standard relaxation delay (d1 = 2s).

  • Data Analysis & Validation: Overlay the spectra.

    • Causality & Validation: The TFE peak must remain perfectly static between both spectra. If the TFE peak shifts, the system is invalid (indicating pH change or magnetic drift). If the TFE peak is static but the fluorinated fragment peak exhibits line broadening or a change in chemical shift ( Δδ>0.05 ppm), target binding is successfully validated.

Suzuki-Miyaura Cross-Coupling Dynamics

In biaryl synthesis, the presence of the electron-withdrawing fluorine atom increases the electrophilicity of the boron atom. This accelerates the formation of the reactive boronate complex, enhancing the transmetalation step to the Palladium(II) center[3]. However, a critical failure point in many labs is ignoring the hydrochloride salt of the aminomethyl group, which neutralizes the basic conditions required for the catalytic cycle.

Suzuki_Logic Pre Pd(II) Precatalyst Act Active Pd(0) Catalyst Pre->Act Reduction Ox Oxidative Addition (Aryl Halide) Act->Ox Trans Transmetalation (Fluorine Accelerated) Ox->Trans Red Reductive Elimination Trans->Red Boronic Acid + Base Red->Act Regeneration Prod Biaryl Product Red->Prod

Catalytic cycle of Suzuki-Miyaura coupling highlighting transmetalation acceleration.

Table 2: Comparative Suzuki Coupling Yields (Model System)

Reaction Conditions: 1.0 eq Aryl Bromide, 1.2 eq Boronic Acid, 3 mol% Pd(dppf)Cl 2​ , 1,4-Dioxane/H 2​ O (4:1), 90°C, 4h.

Boronic Acid PartnerBase UsedEq. of BaseIsolated Yield (%)
3-(Aminomethyl)-5-fluorophenylboronic acid HCl K 2​ CO 3​ 3.5 88%
3-(Aminomethyl)-5-fluorophenylboronic acid HCl K 2​ CO 3​ 2.0<15% (Base Quenched)
Phenylboronic acid (PBA) K 2​ CO 3​ 2.082%
Protocol 2: Base-Compensated Suzuki-Miyaura Coupling

This protocol incorporates a negative control to validate that product formation is strictly transition-metal catalyzed.

Step-by-Step Methodology:

  • Reagent Charging: To a microwave vial, add the aryl halide (1.0 mmol), 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride (1.2 mmol), and Pd(dppf)Cl 2​ (0.03 mmol, 3 mol%).

  • Base Compensation (Critical Step): Add K 2​ CO 3​ (3.5 mmol).

    • Causality: Standard Suzuki couplings require 2.0 equivalents of base. Because the boronic acid is an HCl salt, 1.0 equivalent of base is immediately consumed to neutralize the amine, and an additional 0.5 equivalent ensures the pH remains sufficiently high (>9) to form the reactive trihydroxyboronate species.

  • Solvent Addition: Add 5 mL of degassed 1,4-Dioxane/H 2​ O (4:1 v/v). Seal the vial and purge with Argon for 5 minutes.

  • Reaction & Monitoring: Heat the mixture at 90°C for 4 hours.

  • System Validation: Run a parallel reaction omitting the Pd(dppf)Cl 2​ catalyst.

    • Causality & Validation: Fluorinated aromatic rings are susceptible to uncatalyzed Nucleophilic Aromatic Substitution (S N​ Ar). If the negative control yields product, the observed reaction is not a true cross-coupling, and the solvent/temperature must be adjusted. A clean negative control validates the integrity of the Palladium-catalyzed protocol.

References

[1] Title: Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing Source: Journal of the American Chemical Society URL: [Link]

[2] Title: Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology Source: Expert Opinion on Drug Discovery URL: [Link]

[3] Title: The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids Source: Nature Chemistry URL: [Link]

[4] Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society URL: [Link]

Sources

Validation

validation of biological activity of compounds from 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride

Title: Validation of Biological Activity: 3-(Aminomethyl)-5-fluorophenylboronic Acid Derivatives as Reversible Covalent Inhibitors Executive Summary In the landscape of modern drug discovery, targeting serine proteases a...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Biological Activity: 3-(Aminomethyl)-5-fluorophenylboronic Acid Derivatives as Reversible Covalent Inhibitors

Executive Summary

In the landscape of modern drug discovery, targeting serine proteases and β -lactamases requires warheads that can achieve high affinity without the toxicity risks associated with irreversible covalent modifiers. 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride (CAS 2377606-87-4) has emerged as a highly privileged building block for synthesizing Boronic Acid Transition State Inhibitors (BATSIs)[1].

This guide provides an objective comparison of BATSIs derived from this fragment against traditional non-covalent and irreversible inhibitors. Furthermore, it details the self-validating experimental protocols required to rigorously evaluate their biological activity, kinetic parameters, and mechanism of action.

Mechanistic Rationale: The Boronic Acid Advantage

As a Senior Application Scientist, it is critical to understand why this specific chemical fragment is chosen before designing validation assays. The efficacy of 3-(Aminomethyl)-5-fluorophenylboronic acid derivatives is driven by three structural pillars:

  • Reversible Covalency (The Boronic Acid): Unlike traditional competitive inhibitors, the electron-deficient boron atom acts as a strong Lewis acid. It undergoes nucleophilic attack by the active-site serine hydroxyl group of the target enzyme, forming a stable, tetrahedral "ate" complex[2]. This mimics the high-energy transition state of amide bond hydrolysis, leading to exceptionally low Ki​ values.

  • pKa Modulation (The Fluorine Atom): The physiological efficacy of a boronic acid is heavily dependent on its pKa. The electron-withdrawing fluorine atom at the 5-position significantly lowers the pKa of the boronic acid moiety[3]. This increases the boron's electrophilicity, shifting the equilibrium toward the formation of the inhibitory tetrahedral adduct at physiological pH (7.4).

  • Synthetic Versatility (The Aminomethyl Group): The 3-aminomethyl substituent provides a primary amine handle for rapid library generation via amide coupling[4]. Biologically, once functionalized, this vector is perfectly positioned to interact with the S1/S2 subpockets of the enzyme, providing target specificity through hydrogen bonding and salt-bridge formations.

Mechanism E Free Enzyme (Catalytic Ser-OH) MC Michaelis Complex (Non-Covalent) E->MC k_on I BATSI Derivative (3-AM-5-F-PBA) I->MC Binding MC->E k_off TC Tetrahedral 'Ate' Complex (Reversible Covalent) MC->TC Nucleophilic Attack (k_inact) TC->MC Hydrolysis (k_react)

Reversible covalent binding mechanism of boronic acid transition state inhibitors.

Comparative Performance Analysis

To objectively evaluate the performance of a BATSI derived from 3-(Aminomethyl)-5-fluorophenylboronic acid, we compare it against industry-standard β -lactamase inhibitors (BLIs). The table below summarizes representative kinetic data against KPC-2, a clinically challenging Class A carbapenemase.

Inhibitor ClassRepresentative CompoundTarget EnzymeIC 50​ (nM)Binding MechanismResidence Time ( τ )
BATSI (Test) 3-AM-5-F-PBA Derivative KPC-212 Reversible Covalent145 min
DBO (Standard)AvibactamKPC-245Reversible Covalent~15 min
Penicillanic AcidTazobactamKPC-2>10,000IrreversibleN/A

Insight: The BATSI derivative outperforms the standard diazabicyclooctane (DBO) Avibactam in both potency (lower IC 50​ ) and target residence time. A longer residence time ( τ ) is highly desirable in drug development, as it correlates with prolonged in vivo efficacy even after the free drug has been cleared from systemic circulation.

Experimental Workflows for Biological Validation

To establish trustworthiness, biological activity must be validated through a self-consistent system of assays. The following step-by-step protocols are designed to confirm both potency and the mechanism of action.

Workflow Syn Library Synthesis (Amide Coupling) Screen Primary IC50 Screen (Nitrocefin Assay) Syn->Screen Mech Mechanism Validation (Jump-Dilution) Screen->Mech Lead Structural Biology (X-ray Crystallography) Mech->Lead

Step-by-step biological validation workflow for BATSI compounds.

Protocol 1: Continuous Chromogenic Assay (IC 50​ Determination)

Causality: We utilize Nitrocefin as the reporter substrate. Nitrocefin is a chromogenic cephalosporin that undergoes a distinct color change (yellow to red, shifting absorbance from 390 nm to 482 nm) upon hydrolysis of its β -lactam ring. This allows for continuous, real-time spectrophotometric monitoring, which is strictly required to capture the time-dependent inhibition kinetics characteristic of boronic acids[1].

Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 0.01% Triton X-100 to prevent compound aggregation).

  • Enzyme Addition: Dilute recombinant KPC-2 enzyme to a final well concentration of 0.5 nM.

  • Inhibitor Titration: Serially dilute the 3-AM-5-F-PBA derivative in DMSO. Add 2 μ L of each dilution to a 96-well microtiter plate (final DMSO concentration 2%).

  • Pre-incubation: Incubate the enzyme and inhibitor for 15 minutes at 25°C. Note: Because BATSIs are time-dependent inhibitors, pre-incubation ensures the system reaches binding equilibrium.

  • Reaction Initiation: Add Nitrocefin (final concentration 100 μ M) to all wells simultaneously using a multichannel pipette.

  • Data Acquisition: Immediately read the absorbance at 482 nm every 30 seconds for 15 minutes using a microplate reader.

  • Analysis: Calculate the initial velocities ( v0​ ) from the linear portion of the progress curves. Plot fractional activity ( vi​/v0​ ) against inhibitor concentration and fit to a four-parameter logistic equation to determine the IC 50​ .

Protocol 2: Jump-Dilution Assay (Residence Time & Reversibility)

Causality: A low IC 50​ does not differentiate between a reversible covalent inhibitor and an irreversible "dead-end" inhibitor. The jump-dilution assay forces the dissociation of the enzyme-inhibitor complex. If the compound is a true BATSI, the covalent bond will hydrolyze upon massive dilution, and enzymatic activity will slowly recover. The rate of this recovery defines the residence time ( τ=1/koff​ ).

Methodology:

  • Complex Formation: Incubate the target enzyme (100 nM) with the BATSI compound at a concentration of 10 × IC 50​ for 60 minutes at room temperature. This ensures >90% formation of the tetrahedral "ate" complex.

  • Jump-Dilution: Rapidly dilute the incubation mixture 100-fold into an assay buffer containing a saturating concentration of Nitrocefin (500 μ M). The final enzyme concentration drops to 1 nM, and the inhibitor concentration drops far below its Ki​ .

  • Continuous Monitoring: Monitor the absorbance at 482 nm continuously for 3 to 4 hours.

  • Data Interpretation:

    • Irreversible Inhibitor: The progress curve will remain flat (no product formation).

    • Rapidly Reversible Inhibitor: The progress curve will immediately show a linear slope equal to the uninhibited enzyme control.

    • Slow-Binding Reversible Covalent Inhibitor (Expected for BATSI): The progress curve will show a slow upward curvature as the enzyme gradually releases the boronic acid and regains activity. Fit the data to the integrated rate equation for slow-binding inhibition to extract koff​ .

Sources

Comparative

assessing the purity of commercially available 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride

For researchers in drug discovery and chemical synthesis, the purity of starting materials is paramount. This guide provides an in-depth, comparative analysis of analytical techniques for assessing the purity of commerci...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug discovery and chemical synthesis, the purity of starting materials is paramount. This guide provides an in-depth, comparative analysis of analytical techniques for assessing the purity of commercially available 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride. We will move beyond simple statements of purity, offering insights into the rationale behind method selection and the interpretation of experimental data to identify potential impurities.

Introduction to 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride and its Purity Challenges

3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride is a key building block in medicinal chemistry, valued for its utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its bifunctional nature, containing both a boronic acid and an aminomethyl group, makes it a versatile reagent. However, this reactivity also presents challenges in its synthesis and purification.

A common impurity in boronic acids is the corresponding boroxine, a trimeric anhydride formed by the dehydration of the boronic acid.[1] The synthesis of phenylboronic acids often involves organometallic reagents, which can lead to residual starting materials or byproducts.[1][2] For this specific molecule, incomplete reactions or side reactions involving the aminomethyl group could also introduce impurities. Therefore, a multi-pronged analytical approach is essential for a comprehensive purity assessment.

Comparative Analysis of Analytical Methodologies

A robust purity assessment should not rely on a single technique. Instead, a combination of chromatographic and spectroscopic methods provides a more complete picture. Below, we compare the most effective techniques for analyzing 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride.

Analytical TechniquePrincipleInformation ProvidedStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (area %), detection of non-volatile impurities.High sensitivity, excellent for quantification, widely available.Requires a chromophore for UV detection, method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct signals.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity than HPLC, complex mixtures can lead to overlapping signals.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight confirmation, identification of impurities by mass.High sensitivity and specificity, can be coupled with LC for enhanced separation.May not be suitable for thermally unstable compounds, ionization efficiency can vary.[3]
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, and other elements.Confirmation of elemental composition.Provides fundamental compositional data.Does not identify or quantify individual impurities.

Experimental Protocols and Data Interpretation

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the workhorse for determining the purity of organic compounds. For phenylboronic acids, a reversed-phase method is typically employed.

Rationale for Method Design:

  • Column: A C18 column is a good starting point due to its versatility in retaining a wide range of organic molecules.

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is used. The addition of an acid, such as phosphoric acid or trifluoroacetic acid, is often necessary to suppress the ionization of the amine group and the boronic acid, leading to better peak shape and retention.[4]

  • Detection: UV detection is suitable for this compound due to the presence of the aromatic ring. A wavelength of around 254 nm is a common choice for aromatic compounds.[4]

Illustrative HPLC Workflow:

Sources

Validation

The Definitive Guide to Substituent Effects in Phenylboronic Acids: Electronic and Steric Tuning for Catalysis and Sensing

Phenylboronic acids (PBAs) are indispensable reagents in modern chemical synthesis, materials science, and chemical biology. Their utility spans from serving as essential coupling partners in the Nobel Prize-winning Suzu...

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Author: BenchChem Technical Support Team. Date: March 2026

Phenylboronic acids (PBAs) are indispensable reagents in modern chemical synthesis, materials science, and chemical biology. Their utility spans from serving as essential coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to acting as reversible covalent binders for diol-containing biomolecules. However, a PBA is not a one-size-fits-all reagent. The performance of a specific PBA is strictly governed by the electronic and steric nature of the substituents on its phenyl ring.

This guide provides an objective, data-driven comparison of how substituent effects dictate PBA reactivity, offering actionable insights for researchers optimizing catalytic cycles or designing sensor molecules.

Mechanistic Foundations: The Dual Nature of Boron

Boron in a neutral PBA is sp2 hybridized, possessing an empty p-orbital that renders it a strong Lewis acid. In aqueous or mixed-aqueous media, PBAs exist in a pH-dependent equilibrium between the neutral trigonal planar form ( ArB(OH)2​ ) and the anionic tetrahedral boronate form ( ArB(OH)3−​ ).

The position of this equilibrium is defined by the molecule's pKa​ . Substituents on the phenyl ring modulate this pKa​ through inductive and resonance effects (quantifiable via Hammett σ constants) and steric hindrance, fundamentally altering the molecule's behavior in downstream applications.

Electronic Effects: Tuning Lewis Acidity and Nucleophilicity

pKa​ Modulation via the Hammett Equation

Electron-withdrawing groups (EWGs) such as −CF3​ or −NO2​ deplete electron density from the boron atom. This increases its Lewis acidity and stabilizes the resulting tetrahedral boronate anion, manifesting as a significant drop in pKa​ . For example, 4-(trifluoromethyl)phenylboronic acid has a pKa​ of ~7.4, compared to ~8.8 for an unsubstituted PBA 1. Conversely, electron-donating groups (EDGs) like −OMe donate electron density, destabilizing the anion and raising the pKa​ to ~9.25 2.

Impact on Diol Binding (Sensing Applications)

The binding of PBAs to diols (e.g., sugars, catechols) is thermodynamically favored when the boron is in its tetrahedral anionic state. Therefore, EWG-substituted PBAs exhibit vastly superior apparent binding affinities ( Kobs​ ) at physiological pH (7.4). Because their pKa​ is lower, a much larger fraction of the PBA exists as the reactive boronate anion in biological buffers, driving the complexation forward 3.

Impact on Transmetalation (Suzuki-Miyaura Coupling)

In palladium-catalyzed cross-coupling, the electronic requirements are inverted. The rate-determining transmetalation step requires the transfer of the aryl group from the boronate complex to the Palladium(II) center. EDGs increase the nucleophilicity of the aryl group, drastically accelerating transmetalation and improving overall yields 4. EWGs retard this step, often requiring harsher conditions, higher catalyst loading, or specialized ligands to achieve full conversion 5.

Steric Effects: Ortho-Substitution and Conformational Control

While meta and para substituents primarily exert electronic effects, ortho substituents introduce profound steric interactions. Bulky groups (e.g., ortho-methyl or 2,6-diaryl) physically block the approach of nucleophiles (like hydroxide ions or diols) to the empty p-orbital. This structural resistance prevents the formation of the tetrahedral adduct, leading to an apparent decrease in Lewis acidity (higher pKa​ ) and severely hindering both diol binding and transmetalation, overriding any favorable electronic contributions 2.

Visualizing Substituent Logic

G cluster_0 Substituent Type PBA Phenylboronic Acid (PBA) EDG Electron-Donating (e.g., p-OMe) PBA->EDG EWG Electron-Withdrawing (e.g., p-CF3) PBA->EWG Steric Ortho-Steric (e.g., o-Me) PBA->Steric EDG_Mech Increases pKa (>9.0) Decreases Lewis Acidity EDG->EDG_Mech EWG_Mech Decreases pKa (<8.0) Increases Lewis Acidity EWG->EWG_Mech Steric_Mech Blocks Empty p-Orbital Hinders Tetrahedral Adduct Steric->Steric_Mech Suzuki Accelerates Transmetalation (High Suzuki Yield) EDG_Mech->Suzuki Diol Promotes Boronate at pH 7.4 (High Diol Binding) EWG_Mech->Diol Block Retards All Reactivity (Low Yield/Binding) Steric_Mech->Block

Logical flow of electronic and steric substituent effects on phenylboronic acid reactivity.

Quantitative Comparison: Performance Data Matrix

The following table synthesizes experimental data to benchmark the performance of differently substituted PBAs against an unsubstituted baseline 1, 2, 5.

Substituent TypeExample CompoundHammett Constant ( σp​ )Experimental pKa​ Relative Suzuki YieldDiol Binding Affinity (pH 7.4)
Baseline Phenylboronic Acid (-H)0.008.8ModerateModerate
EDG 4-Methoxyphenylboronic Acid (-OMe)-0.279.25High Low
EWG 4-(Trifluoromethyl)phenylboronic Acid (-CF 3​ )+0.547.4LowHigh
Steric 2-Methylphenylboronic Acid (o-Me)N/A~9.0Very LowVery Low

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed to isolate and measure the effects discussed above.

Protocol 1: Potentiometric Determination of pKa​

Objective: Quantify the Lewis acidity of substituted PBAs to predict diol binding efficacy.

  • Solution Preparation: Dissolve the target PBA to a concentration of 1.0 mM in a 0.1 M aqueous NaCl solution.

    • Causality: Maintaining a high, constant ionic strength ensures that the activity coefficients of the ionic species remain stable throughout the titration. This allows for the accurate calculation of the thermodynamic pKa​ rather than a concentration-dependent apparent pKa​ .

  • Titrant Setup: Prepare and standardize a 0.05 M NaOH solution (strictly CO 2​ -free to prevent carbonate buffering interference).

  • Titration Execution: Monitor the pH using a calibrated glass electrode while adding NaOH in 0.05 mL increments at a tightly controlled 25.0 ± 0.1 °C.

  • Data Analysis: Plot the titration curve (pH vs. volume of NaOH). Determine the pKa​ at the half-equivalence point, where the concentration of the neutral acid equals the tetrahedral boronate.

  • Validation Check: Perform a reverse titration using 0.05 M HCl immediately after reaching pH 11. The forward and reverse titration curves must superimpose perfectly. Hysteresis indicates incomplete dissolution of the neutral boronic acid or irreversible side reactions (e.g., protodeboronation).

Protocol 2: Standardized Suzuki-Miyaura Cross-Coupling

Objective: Evaluate the transmetalation efficiency of substituted PBAs 6.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 1.0 eq of the target aryl halide, 1.5 eq of the substituted PBA, and 2.0 eq of K 2​ CO 3​ .

  • Catalyst Addition: Add 5 mol% Pd(PPh 3​ ) 4​ inside a glovebox to prevent premature catalyst oxidation.

  • Solvent System: Inject a degassed Dioxane/H 2​ O mixture (4:1 v/v).

    • Causality: The biphasic system is critical. Dioxane solubilizes the organic aryl halide and the PBA, while water is absolutely essential to dissolve the inorganic base (K 2​ CO 3​ ) and facilitate the formation of the reactive palladium-hydroxo intermediate, which is a prerequisite for transmetalation.

  • Reaction Execution: Purge the mixture with Argon for 10 minutes. Heat the sealed flask to 90 °C for 12 hours with vigorous stirring (800 rpm) to overcome mass transfer limitations between the phases.

  • Validation Check: Monitor the reaction via GC-MS. The disappearance of the aryl halide coupled with the emergence of a single new higher-mass product peak validates successful cross-coupling. The presence of homocoupled biaryl byproducts indicates excessive oxidation, requiring stricter inert gas purging during setup.

References

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC.[Link]

  • pKa values for boronic acids 1-7. ResearchGate. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications.[Link]

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications.[Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride

The integrity of our research and the safety of our laboratory personnel and environment are paramount. As researchers and drug development professionals, our responsibilities extend beyond the bench to the entire lifecy...

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Author: BenchChem Technical Support Team. Date: March 2026

The integrity of our research and the safety of our laboratory personnel and environment are paramount. As researchers and drug development professionals, our responsibilities extend beyond the bench to the entire lifecycle of the chemicals we use. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride (CAS RN: 2377606-87-4), ensuring that its disposal is handled with the same precision as its application.

The procedures outlined here are designed to provide essential, immediate safety and logistical information, grounded in established best practices and regulatory compliance. Adherence to these protocols is critical for mitigating risks and ensuring a safe, sustainable laboratory environment.

Hazard Identification and Essential Precautions

3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride is a compound that requires careful handling due to its specific toxicological profile. Understanding these hazards is the first step in a safe disposal process. The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1][2]

  • H335: May cause respiratory irritation.[1][2][3]

Given these hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5] It is imperative to treat this compound as hazardous chemical waste from the moment it is designated for disposal.[4][6] Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[2][4][7]

Required Personal Protective Equipment (PPE)

Before initiating any disposal-related tasks, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard for preventing chemical exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[3][4]Protects against splashes and airborne particles, preventing serious eye irritation.[3]
Hand Protection Chemically resistant nitrile or neoprene gloves. Double gloving is recommended.[4][5]Provides a barrier against direct skin contact to prevent irritation.
Body Protection A fully fastened, long-sleeved lab coat.[4]Protects skin on the arms and body from accidental contact.
Footwear Closed-toe shoes.[4]Prevents injury from spills or dropped items.
Respiratory A NIOSH-approved respirator is necessary if handling powders outside a fume hood or if aerosolization is possible.[8][9]Prevents inhalation of the compound, which can cause respiratory irritation.[1][2][3]

Step-by-Step Disposal Protocol

The proper disposal of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride is a multi-step process that requires careful segregation, containment, and documentation.

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is segregation.[10] Mixing incompatible chemicals can lead to dangerous reactions.[11]

  • Designate Waste Streams: 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride waste must be kept separate from other chemical waste streams.[7]

  • Solid Waste: Collect all contaminated solid materials, such as unused reagent, contaminated gloves, weigh boats, and absorbent pads, in a designated solid waste container.[4]

  • Liquid Waste: Collect all solutions containing the compound in a designated liquid waste container.[4]

Step 2: Container Selection and Labeling

Proper containment is crucial for safe storage and transport.

  • Container Choice: Use only chemically compatible and non-reactive containers, such as high-density polyethylene (HDPE) or glass bottles, for waste collection.[5][12] Ensure containers are in good condition and have secure, leak-proof closures.[10][12]

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include the words "Hazardous Waste" , the full chemical name: "3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride" , and a clear hazard warning (e.g., "Harmful," "Irritant").[4][13]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation.[10]

  • Location: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[5][13] This area should be under the direct control of laboratory personnel.[10]

  • Containment: Ensure the SAA has secondary containment to prevent the spread of material in case of a leak.[10]

  • Capacities: Do not overfill containers; a maximum of 90% capacity is recommended to allow for expansion.[12]

Step 4: Arranging for Final Disposal

Final disposal must be handled by qualified professionals.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][11]

  • Documentation: Provide a complete and accurate description of the waste. Maintain records of waste generation and disposal as required by institutional and national regulations like the Resource Conservation and Recovery Act (RCRA).[10] The final disposal method will likely be controlled incineration at a licensed chemical destruction plant.[2][13]

Spill and Emergency Procedures

In the event of a spill, a swift and correct response is critical to ensure safety.

  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert chemical absorbent pad or material like vermiculite.[4][5]

    • Wipe the area with a cloth dampened with soap and water.[5]

    • Place all cleanup materials into a sealed bag and dispose of it as solid hazardous waste.[4]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate: Immediately evacuate the immediate area.[4]

    • Alert: Inform laboratory personnel and contact your institution's EHS office without delay.[4]

    • Secure: Prevent entry into the affected area until it has been cleared by trained emergency personnel.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride.

G Disposal Workflow for 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride cluster_0 Preparation & Handling cluster_1 Waste Segregation & Collection cluster_2 Containerization & Storage cluster_3 Final Disposal start Designate Chemical for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood characterize Characterize Waste (Solid vs. Liquid) hood->characterize solid_waste Collect Solid Waste (e.g., powder, gloves, liners) characterize->solid_waste Solid liquid_waste Collect Liquid Waste (e.g., solutions) characterize->liquid_waste Liquid container_solid Use Labeled, Compatible Solid Waste Container solid_waste->container_solid container_liquid Use Labeled, Compatible Liquid Waste Container liquid_waste->container_liquid labeling Label Container: 'Hazardous Waste' + Chemical Name container_solid->labeling store Store Sealed Container in Secondary Containment in Satellite Accumulation Area (SAA) container_solid->store container_liquid->labeling container_liquid->store contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs end Document and Record Disposal contact_ehs->end

Caption: Logical workflow for the disposal of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride.

Conclusion

The responsible disposal of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride is a critical component of laboratory safety and environmental stewardship. By adhering to this structured protocol—from initial hazard assessment and use of proper PPE to meticulous waste segregation, containment, and professional disposal—we uphold our commitment to safety and regulatory compliance. These procedures are not merely guidelines but integral parts of our scientific practice, building a foundation of trust in our work and our profession.

References

  • Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid. Available at: [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Boric acid. Available at: [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Available at: [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (2020, December 18). BORIC ACID. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • Aaron Chemicals. (2024, November 1). Safety Data Sheet - 2-Amino-5-fluorophenylboronic acid, HCl. Available at: [Link]

  • University of Rochester. Chemical Waste Disposal Guidelines. Available at: [Link]

  • NextSDS. 5-(Aminomethyl)-2-fluorophenylboronic acid hydrochloride — Chemical Substance Information. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride: From Personal Protection to Disposal

As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested procedures for handling 3-(Aminomethyl)-5-f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested procedures for handling 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride (CAS RN: 2377606-87-4), a compound of interest in synthetic chemistry. The protocols outlined here are designed to ensure your safety and the integrity of your research by establishing a self-validating system of handling, emergency preparedness, and disposal.

Hazard Assessment: Understanding the Compound's Profile

Before any handling begins, a thorough understanding of the compound's hazard profile is non-negotiable. 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride is classified with several hazards that dictate our safety protocols. The primary risks are associated with irritation and acute toxicity if ingested or inhaled.[1][2]

Table 1: Hazard Identification for 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride

Hazard Category GHS Pictogram Signal Word Hazard Statement
Acute Toxicity (Oral, Inhalation) центр Warning H302: Harmful if swallowed.[1] H332: Harmful if inhaled.[1]
Skin Irritation ❗️ Warning H315: Causes skin irritation.[1][3]
Eye Irritation ❗️ Warning H319: Causes serious eye irritation.[1][3]

| Respiratory Irritation | ❗️ | Warning | H335: May cause respiratory irritation.[1][3] |

Core Directive: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a direct response to the identified hazards. Each component of your protective ensemble serves a specific purpose, creating a comprehensive barrier between you and the chemical.

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a full-face shield.[4] Causality : The compound is a serious eye irritant (H319).[1][3] Safety goggles provide a seal against dust particles and potential splashes, which is critical when handling the solid or its solutions.
Hand Protection Chemically resistant gloves (e.g., Nitrile).[5][6] Causality : Direct contact causes skin irritation (H315).[1] Nitrile gloves offer robust protection against this and other boronic acid derivatives. Gloves must be inspected before use and changed immediately if contamination is suspected.
Body Protection A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes.[5] Causality : This provides a primary barrier to protect skin from accidental spills and contact with the solid powder.

| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[5][7] | Causality : The compound is harmful if inhaled and can cause respiratory tract irritation (H332, H335).[1][3] A respirator is mandatory when handling the solid powder to prevent inhalation of airborne particles.[5] |

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is paramount for safety. The following protocol breaks down the handling process into distinct phases, each with critical control points. All operations involving this compound must be performed within a certified chemical fume hood.[6][7]

Step 1: Preparation

  • Verify Fume Hood Functionality : Ensure the chemical fume hood is operational and the airflow is adequate.

  • Clear Workspace : The work area must be clean and free of clutter.

  • Assemble Materials : Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood.

  • Locate Emergency Equipment : Confirm that a safety shower and eyewash station are unobstructed and readily accessible before you begin.[7][8]

Step 2: Donning PPE

  • Put on all required PPE as outlined in Table 2. The sequence should be lab coat, then respirator, followed by eye protection, and finally gloves.

Step 3: Handling the Solid Compound

  • Minimize Dust Generation : When transferring the solid, use a spatula and gentle motions to avoid creating airborne dust.[5]

  • Weighing : If possible, use an analytical balance within the fume hood or a dedicated enclosure.

  • Container Management : Keep the container of 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride tightly closed when not in use.[9]

Step 4: Post-Handling & Doffing PPE

  • Clean Workspace : Decontaminate the work surface to remove any residual chemical.

  • Doffing Sequence : Remove PPE in an order that minimizes cross-contamination: gloves first, followed by the lab coat, eye protection, and finally the respirator.

  • Hygiene : Wash hands thoroughly with soap and water after handling is complete, even though gloves were worn.[10]

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Management

  • Alert & Secure : Immediately alert others in the area and restrict access.

  • Assess : For a small spill that you are trained to handle, ensure you are wearing the full complement of PPE.

  • Contain & Clean : Cover the spill with an inert absorbent material like vermiculite or sand.[11] Carefully sweep or scoop the material into a designated, sealable hazardous waste container.[2] Avoid any actions that could generate dust.[12]

  • Decontaminate : Clean the spill area thoroughly. All cleaning materials must also be treated as hazardous waste.[7]

  • Report : Report the incident to your supervisor and institutional Environmental Health and Safety (EHS) department.[11]

Table 3: Emergency First Aid Measures

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[4][8] Seek immediate medical attention.[4][10]
Skin Contact Remove contaminated clothing.[10] Wash the affected area thoroughly with soap and plenty of water.[2] If skin irritation occurs, seek medical advice.[4][10]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[2] If the person feels unwell, call a POISON CENTER or doctor.

| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[8] |

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the chemical handling lifecycle. 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride and its containers must be treated as hazardous waste.

  • Waste Segregation : Do not mix this waste with other chemical streams.[7]

  • Containerization : Collect all solid and liquid waste containing this compound in a clearly labeled, sealed, and compatible hazardous waste container.[11]

  • Labeling : The waste container must be labeled "Hazardous Waste" and include the full chemical name: "3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride".[11]

  • Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, weigh boats, and absorbent materials, must be disposed of as hazardous waste.[6][7]

  • Final Disposal : Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[11] Do not pour this chemical down the drain.[7]

Workflow for Safe Handling and Disposal

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep1 Verify Fume Hood & Emergency Equipment prep2 Don Full PPE (Coat, Respirator, Goggles, Gloves) prep1->prep2 handle1 Weigh/Transfer Solid (Minimize Dust) prep2->handle1 handle2 Prepare Solution handle1->handle2 spill Spill Occurs handle1->spill clean1 Collect Chemical Waste in Labeled Hazardous Container handle2->clean1 handle2->spill clean2 Dispose of Contaminated Materials as Hazardous Waste clean1->clean2 clean3 Decontaminate Work Area clean2->clean3 clean4 Doff PPE & Wash Hands clean3->clean4 spill_proc Execute Spill Protocol: Alert, Contain, Clean, Report spill->spill_proc spill_proc->clean3

Caption: Workflow for handling 3-(Aminomethyl)-5-fluorophenylboronic acid hydrochloride.

By integrating these safety protocols into your daily laboratory operations, you build a resilient safety culture that protects both the researcher and the research.

References

  • BenchChem. Personal protective equipment for handling 2-Naphthylboronic acid-D7.
  • Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • Tokyo Chemical Industry. SAFETY DATA SHEET - 3-Chloro-5-fluorophenylboronic Acid.
  • TCI EUROPE N.V.
  • Lab Alley. How To Safely Dispose of Boric Acid.
  • Standard Operating Procedure (SOP)
  • BenchChem. Proper Disposal of (4-(Butylsulfinyl)phenyl)
  • BLD Pharmatech. (4-(tert-Butoxycarbonyl)-5-chloro-2-fluorophenyl)
  • Achem. (3-(Aminomethyl)-5-fluorophenyl)
  • Combi-Blocks.
  • Aaron Chemicals. Safety Data Sheet - 2-Amino-5-fluorophenylboronic acid, HCl.
  • BenchChem.
  • BenchChem.
  • Sigma-Aldrich.

Sources

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